molecular formula C14H12N6O3 B132297 Pteroic Acid CAS No. 119-24-4

Pteroic Acid

カタログ番号: B132297
CAS番号: 119-24-4
分子量: 312.28 g/mol
InChIキー: JOAQINSXLLMRCV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Pteroic acid is a pterin derivative that serves as a fundamental scaffold in folate receptor research. It constitutes the core structure of folic acid without the glutamate moiety, making it a valuable tool for studying receptor binding and developing targeted compounds. Its significance is highlighted in cancer research, where folate receptors are often overexpressed; this compound conjugates are investigated for the selective delivery of imaging and therapeutic agents to tumors . Beyond oncology, its role extends to inflammation research, as the folate receptor beta (FRβ) is a marker for activated macrophages . In a distinct and critical application, this compound was identified via structure-based methods as a lead inhibitor of Ricin Toxin A Chain (RTA) . It functions by binding within the RTA active site, stacking between tyrosine residues and mimicking the substrate adenine, which establishes it as a foundational molecule for developing potential ricin antidotes . This combination of applications makes this compound a versatile compound for research in targeted drug delivery and toxin inhibition.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoic acid
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InChI

InChI=1S/C14H12N6O3/c15-14-19-11-10(12(21)20-14)18-9(6-17-11)5-16-8-3-1-7(2-4-8)13(22)23/h1-4,6,16H,5H2,(H,22,23)(H3,15,17,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOAQINSXLLMRCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=CC=C1C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H12N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40152279
Record name Pteroic acid
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Molecular Weight

312.28 g/mol
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CAS No.

119-24-4
Record name Pteroic acid
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Record name Pteroic acid
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Record name PTEROIC ACID
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Foundational & Exploratory

The Central Role of Pteroic Acid in Folate Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The folate biosynthesis pathway is a critical metabolic route in many microorganisms, essential for the synthesis of nucleic acids and certain amino acids. Pteroic acid serves as the central precursor molecule in this pathway, situated at the junction of two key enzymatic steps. Its formation and subsequent utilization are catalyzed by dihydropteroate synthase (DHPS) and dihydrofolate synthase (DHFS), respectively. Due to the absence of this de novo synthesis pathway in humans, who rely on dietary folate, these enzymes represent prime targets for antimicrobial drug development. This technical guide provides an in-depth examination of this compound's role, the kinetics of the enzymes that metabolize it, and detailed protocols for assessing their activity and inhibition.

Introduction: The Folate Pathway

All organisms require reduced folate cofactors for the synthesis of essential metabolites, including purines and thymidylate, which are the building blocks of DNA and RNA.[1] Most microorganisms synthesize folates de novo as they cannot uptake them from the environment.[1] This pathway begins with precursors such as guanosine-5'-triphosphate (GTP) and chorismate and culminates in the production of tetrahydrofolate (THF), the biologically active form of folate. The pathway's exclusivity to microorganisms and some lower eukaryotes makes it an attractive target for selective antimicrobial agents.[2][3]

This compound is a key intermediate in this pathway. It is formed by the enzymatic condensation of a pteridine precursor with para-aminobenzoic acid (pABA) and is subsequently glutamylated to form dihydrofolate (DHF).

Enzymatic Synthesis of this compound: Dihydropteroate Synthase (DHPS)

Dihydropteroate synthase (EC 2.5.1.15) is the enzyme responsible for the synthesis of 7,8-dihydropteroate, the immediate precursor to this compound.[1] It catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) with pABA.[1] This reaction is a critical control point in the folate pathway.

The catalytic mechanism of DHPS is proposed to proceed via an SN1 reaction.[4][5] DHPP binds to the enzyme first, followed by the elimination of its pyrophosphate group to form a stabilized cationic pterin intermediate.[4] This intermediate is then attacked by the amino group of pABA to form dihydropteroate.[4]

DHPS is the well-established target of sulfonamide antibiotics. These drugs act as competitive inhibitors, mimicking the structure of the natural substrate, pABA, and competing for the same binding site on the enzyme.[1] The rise of sulfonamide resistance, often through mutations in the DHPS gene, necessitates the ongoing search for novel inhibitors targeting different sites on the enzyme.[4][6]

Conversion to Dihydrofolate: Dihydrofolate Synthase (DHFS)

Once synthesized, dihydropteroate is immediately utilized by the next enzyme in the pathway, dihydrofolate synthase (EC 6.3.2.12). DHFS catalyzes the ATP-dependent addition of an L-glutamate residue to dihydropteroate, forming 7,8-dihydrofolate (DHF).

The reaction involves three substrates: ATP, 7,8-dihydropteroate, and L-glutamate, and yields three products: ADP, phosphate, and DHF. DHF is then subsequently reduced by dihydrofolate reductase (DHFR) to generate the active cofactor, tetrahydrofolate. The absence of DHFS activity in humans makes it, alongside DHPS, a promising target for parasite-specific inhibitors.

Quantitative Enzyme Kinetics

The efficiency of enzymatic reactions and the potency of inhibitors are quantified by kinetic parameters such as the Michaelis constant (Km) and the catalytic rate (kcat or kobs). Below are tables summarizing key kinetic data for DHPS and DHFS from various organisms.

Table 1: Kinetic Parameters of Wild-Type Dihydropteroate Synthase (DHPS)

OrganismSubstrateKm (μM)kobs (s-1)Reference
Bacillus anthracisDHPP3.16 ± 0.1500.545 ± 0.0068[4]
Bacillus anthracispABA1.78 ± 0.2180.520 ± 0.0136[4]

Table 2: Kinetic Parameters of Dihydrofolate Synthase (DHFS) from Plasmodium falciparum

SubstrateApparent Km (μM)ConditionsReference
Dihydropteroate (DHP)0.88Low co-substrate concentrations
ATP22.8Low co-substrate concentrations
L-Glutamate5.97Low co-substrate concentrations

Signaling Pathways and Experimental Workflows

Visualizing the biochemical pathways and experimental procedures is crucial for understanding the complex relationships between molecules and the logic of the assays.

Figure 1. The Folate Biosynthesis Pathway Highlighting this compound.

DHPS_Assay_Workflow start Start prep Prepare Reagents: Assay Buffer, DHPS, DHFR, NADPH, DHPP, pABA, Inhibitor start->prep plate Pipette Inhibitor/DMSO and Enzyme Mix (DHPS+DHFR) into 96-well plate prep->plate pre_incubate Pre-incubate at 37°C for 5 minutes plate->pre_incubate initiate Initiate reaction by adding Substrate Mix (DHPP, pABA, NADPH) pre_incubate->initiate measure Measure Absorbance at 340 nm in kinetic mode (15-30 min) initiate->measure data_analysis Data Analysis measure->data_analysis calc_rate Calculate reaction rate (slope of Abs vs. time) data_analysis->calc_rate For each well calc_inhibition Calculate % Inhibition and determine IC50 calc_rate->calc_inhibition end End calc_inhibition->end

Figure 2. Experimental workflow for a DHPS coupled inhibition assay.

Experimental Protocols

Protocol: Continuous Spectrophotometric Assay for Dihydropteroate Synthase (DHPS) Activity and Inhibition

This protocol describes a coupled enzyme assay suitable for high-throughput screening of DHPS inhibitors. The formation of dihydropteroate by DHPS is coupled to its reduction by an excess of dihydrofolate reductase (DHFR). The reaction is monitored by the oxidation of NADPH to NADP+, which results in a decrease in absorbance at 340 nm.[2][3]

Principle:

  • DHPS Reaction: DHPP + pABA → 7,8-Dihydropteroate + PPi

  • Coupling Reaction (DHFR): 7,8-Dihydropteroate + NADPH + H+ → 7,8-Dihydrofolate + NADP+

Materials and Reagents:

  • Enzymes: Recombinant DHPS, Recombinant DHFR (ensure it is in excess and not rate-limiting).

  • Substrates: 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP), para-aminobenzoic acid (pABA).

  • Cofactor: β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH).

  • Inhibitor: Compound of interest dissolved in DMSO.

  • Assay Buffer: 100 mM Tris-HCl, 10 mM MgCl₂, pH 8.0.

  • Equipment: UV-Vis microplate reader with temperature control, 96-well UV-transparent plates.

Procedure (96-well plate format, 200 µL final volume):

  • Reagent Preparation:

    • Prepare stock solutions of substrates, cofactor, and inhibitor. Create serial dilutions of the inhibitor in 100% DMSO.

    • Prepare an "Enzyme Mix" containing DHPS and an excess of DHFR in assay buffer.

    • Prepare a "Substrate Mix" containing DHPP, pABA, and NADPH in assay buffer. Concentrations should be optimized based on the Km values of the specific DHPS enzyme being used (e.g., 2-5x Km). A typical NADPH concentration is 150-200 µM.

  • Assay Setup:

    • Add 2 µL of inhibitor serial dilutions (or DMSO for no-inhibition and positive controls) to the appropriate wells of the 96-well plate.

    • Add 178 µL of the Enzyme Mix to all wells.

    • Pre-incubate the plate at 37°C for 5-10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reactions by adding 20 µL of the pre-warmed Substrate Mix to all wells.

    • Immediately place the plate in the microplate reader (pre-set to 37°C).

    • Monitor the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes.

  • Data Analysis:

    • Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the absorbance vs. time curve (mOD/min).

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control: % Inhibition = (1 - (V_inhibitor / V_DMSO)) * 100

    • Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol: Assay for Dihydrofolate Synthase (DHFS) Activity

This protocol is adapted from methods used for bacterial and protozoan DHFS enzymes and relies on the quantification of radiolabeled glutamate incorporated into the product, dihydrofolate.

Principle:

  • DHFS Reaction: 7,8-Dihydropteroate + ATP + L-[14C]Glutamate → [14C]Dihydrofolate + ADP + Pi

Materials and Reagents:

  • Enzyme: Recombinant DHFS.

  • Substrates: 7,8-dihydropteroate (DHP), Adenosine 5'-triphosphate (ATP).

  • Labeled Substrate: L-[U-14C]glutamate.

  • Assay Buffer: 100 mM Tris-HCl, 10 mM MgCl₂, 5 mM DTT, 200 mM KCl, pH 10.

  • Quenching Solution: 10% (w/v) Trichloroacetic acid (TCA).

  • Equipment: Liquid scintillation counter, glass fiber filters, vacuum filtration manifold.

Procedure:

  • Reaction Setup:

    • Prepare a reaction mix containing assay buffer, ATP (e.g., 5 mM), DHP (e.g., 100 µM), and L-[U-14C]glutamate at the desired specific activity.

    • Pre-warm the reaction mix to the optimal temperature for the enzyme (e.g., 37°C).

  • Reaction Initiation:

    • Initiate the reaction by adding the DHFS enzyme to the reaction mix. Total reaction volumes are typically small (e.g., 50-100 µL).

    • Incubate the reaction for a defined period (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Product Separation:

    • Terminate the reaction by adding an equal volume of ice-cold 10% TCA. This will precipitate the enzyme and the product, [14C]Dihydrofolate, which is bound to it, while the unreacted L-[14C]glutamate remains in solution.

    • Incubate on ice for 15 minutes.

    • Collect the precipitate by vacuum filtration onto glass fiber filters.

    • Wash the filters multiple times with cold 5% TCA and then with ethanol to remove any remaining unincorporated radiolabel.

  • Quantification:

    • Dry the filters and place them in scintillation vials with an appropriate scintillation cocktail.

    • Quantify the amount of incorporated radioactivity using a liquid scintillation counter.

    • Calculate the specific activity of the enzyme based on the amount of product formed per unit time per amount of enzyme.

Conclusion

This compound and its immediate metabolic enzymes, DHPS and DHFS, are foundational to the de novo folate biosynthesis pathway. Their essential nature for microbial survival, coupled with their absence in humans, solidifies their status as high-value targets for the development of novel antimicrobial therapies. The kinetic data and detailed experimental protocols provided herein serve as a resource for researchers aiming to characterize these enzymes and discover new classes of inhibitors to combat the growing challenge of antimicrobial resistance.

References

The Discovery and History of Pteroic Acid Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pteroic acid, a key intermediate in the biosynthesis of folic acid, has been a subject of scientific inquiry for decades due to its fundamental role in cellular metabolism and its association with the mechanism of action of crucial antimicrobial and anticancer drugs. This technical guide provides an in-depth exploration of the discovery, history, and research surrounding this compound. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its chemical properties, synthesis, and biological significance.

Chemical Properties of this compound

This compound is a heterocyclic compound composed of a pteridine ring system linked by a methylene bridge to a p-aminobenzoic acid (PABA) moiety.[1] Its chemical structure is fundamental to its biological activity as a precursor to folates.

PropertyValueReference
Molecular FormulaC₁₄H₁₂N₆O₃[2]
Molecular Weight312.28 g/mol [2]
IUPAC Name4-[[(2-amino-1,4-dihydro-4-oxo-6-pteridinyl)methyl]amino]benzoic acid[3]
Physical AppearanceYellowish crystalline powder[4]
SolubilitySparingly soluble in water and most organic solvents. Soluble in aqueous sodium hydroxide solutions.[3][4]

The Historical Context and Discovery

The story of this compound is intrinsically linked to the discovery of folic acid (pteroyl-L-glutamic acid) and the elucidation of its structure and function. Early research in the 1940s on "folic acid," a growth factor for various microorganisms, led to its isolation and characterization. The synthesis of pteroylglutamic acid in 1948 by Waller et al. was a landmark achievement that also led to the synthesis and characterization of its precursor, this compound.[5] This foundational work laid the groundwork for understanding the biosynthesis of folates and the development of antifolate drugs.

Synthesis of this compound

The preparation of this compound can be achieved through both chemical synthesis and biological (enzymatic or microbial) methods. The choice of method often depends on the desired purity, scale, and available resources.

Chemical Synthesis

A common chemical synthesis route involves the condensation of a pteridine derivative with a p-aminobenzoic acid derivative. One documented method utilizes the reaction of triaminopyrimidine sulfate, trichloroacetone, and p-aminobenzoic acid.[2]

Experimental Protocol: Chemical Synthesis of this compound

This protocol is based on the general principles of pteridine synthesis.

Materials:

  • 2,4,5-triamino-6-hydroxypyrimidine sulfate

  • α,α-dichloroacetone (or a similar three-carbon reactant)

  • p-Aminobenzoic acid (PABA)

  • Appropriate solvents (e.g., water, ethanol)

  • Acid or base for pH adjustment

Procedure:

  • Condensation to form the pteridine ring: React 2,4,5-triamino-6-hydroxypyrimidine sulfate with α,α-dichloroacetone in an aqueous solution. The reaction conditions (temperature, pH, and reaction time) need to be carefully controlled to favor the formation of the 6-hydroxymethylpterin intermediate.

  • Halogenation of the pteridine intermediate: The hydroxyl group of the 6-hydroxymethylpterin is then replaced by a halogen, typically bromine or chlorine, to create a more reactive intermediate.

  • Condensation with p-Aminobenzoic Acid: The halogenated pteridine derivative is then condensed with p-aminobenzoic acid. This reaction typically occurs in a polar solvent, and the pH is adjusted to facilitate the nucleophilic attack of the amino group of PABA on the methylene carbon of the pteridine.

  • Purification: The crude this compound is then purified, commonly through recrystallization from a suitable solvent or by chromatographic methods.

Enzymatic and Microbial Synthesis

This compound can be efficiently produced by the enzymatic or microbial degradation of folic acid. This method leverages the ability of certain microorganisms, such as those from the Pseudomonas genus, to cleave the glutamate moiety from folic acid.[6][7] This approach can be advantageous due to its specificity and milder reaction conditions compared to chemical synthesis.[8] However, a significant drawback is the potential for contamination of the final product with unreacted folic acid, which can be as high as 25%.[4][9]

Experimental Protocol: Microbial Degradation of Folic Acid to this compound

This protocol is a generalized procedure based on described microbial methods.[6]

Materials:

  • Folic acid

  • Culture of a suitable microorganism (e.g., Pseudomonas species)

  • Culture medium (containing essential nutrients for bacterial growth)

  • Bioreactor or suitable culture vessel

  • pH meter and solutions for pH adjustment (e.g., NaOH, HCl)

  • Centrifuge

  • Filtration apparatus

Procedure:

  • Culturing the Microorganism: Inoculate a sterile culture medium with the selected microorganism and allow it to grow to a suitable cell density.

  • Introduction of Folic Acid: Add folic acid to the culture. The concentration of folic acid and the timing of its addition should be optimized for maximum conversion.

  • Incubation and Monitoring: Incubate the culture under controlled conditions of temperature, pH, and aeration. Monitor the progress of the reaction by periodically analyzing samples for the presence of this compound and the disappearance of folic acid using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Harvesting and Extraction: Once the conversion is complete, harvest the bacterial cells by centrifugation. The this compound, which is often found in the culture supernatant, can then be isolated.

  • Purification: The crude this compound is purified from the culture medium. This typically involves precipitation by adjusting the pH, followed by washing and drying. Further purification can be achieved by recrystallization or chromatography.[6]

Purification of this compound

Regardless of the synthesis method, purification is a critical step to obtain high-purity this compound for research and drug development.

Recrystallization

Recrystallization is a common method for purifying crude this compound. This involves dissolving the impure compound in a suitable solvent at an elevated temperature and then allowing it to cool slowly, causing the this compound to crystallize out while impurities remain in the solution.

High-Performance Liquid Chromatography (HPLC)

For high-purity applications, reversed-phase HPLC is a powerful purification technique.[10][11]

Experimental Protocol: HPLC Purification of this compound

This protocol provides a general guideline for the HPLC purification of this compound.

Instrumentation and Columns:

  • A standard HPLC system with a UV detector.

  • A reversed-phase C18 column is commonly used.

Mobile Phase:

  • A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

  • The pH of the mobile phase is a critical parameter and is often acidic.

Procedure:

  • Sample Preparation: Dissolve the crude this compound in a suitable solvent, ensuring it is fully dissolved and filtered to remove any particulate matter.

  • Method Development: Optimize the separation by adjusting the mobile phase composition (gradient or isocratic elution), flow rate, and column temperature.

  • Injection and Fraction Collection: Inject the sample onto the HPLC column. Monitor the elution profile using the UV detector (typically at around 280 nm). Collect the fractions corresponding to the this compound peak.

  • Post-Purification Processing: Combine the collected fractions and remove the mobile phase solvents, often by lyophilization or rotary evaporation, to obtain the purified this compound.

Biological Significance and Role in Drug Development

This compound is a central molecule in the folate biosynthesis pathway, which is essential for the synthesis of nucleotides (purines and thymidylate) and certain amino acids.[1] In bacteria, this compound is synthesized from 6-hydroxymethyl-7,8-dihydropterin pyrophosphate and p-aminobenzoic acid by the enzyme dihydropteroate synthase (DHPS).[12] It is then converted to dihydrofolic acid by dihydrofolate synthetase.

The enzymes in this pathway, particularly DHPS and dihydrofolate reductase (DHFR), are well-established targets for antimicrobial and anticancer drugs.[13]

Dihydropteroate Synthase (DHPS) Inhibition

Sulfonamide antibiotics are structural analogs of PABA and act as competitive inhibitors of DHPS, thereby blocking the synthesis of this compound and subsequently, folic acid in bacteria.[12]

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase catalyzes the reduction of dihydrofolate to tetrahydrofolate, a crucial step in the folate cycle. Methotrexate, a potent anticancer drug, is a structural analog of folic acid that acts as a competitive inhibitor of DHFR.[14][15][16] By binding to DHFR with high affinity, methotrexate blocks the regeneration of tetrahydrofolate, leading to a depletion of the precursors required for DNA synthesis and cell proliferation.[14][17]

Visualizing Key Pathways and Processes

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_reactants Reactants cluster_synthesis Synthesis Pathway A 2,4,5-Triamino-6-hydroxypyrimidine D Pteridine Intermediate A->D Condensation B Trichloroacetone B->D C p-Aminobenzoic Acid E This compound C->E Condensation D->E

Caption: Chemical synthesis of this compound.

cluster_folate_pathway Bacterial Dihydrofolate Biosynthesis GTP GTP H2NPP Dihydroneopterin triphosphate GTP->H2NPP GTP cyclohydrolase I HMDHP 6-Hydroxymethyl-7,8-dihydropterin H2NPP->HMDHP Dihydroneopterin aldolase HMDHPPP 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate HMDHP->HMDHPPP Hydroxymethyldihydropterin pyrophosphokinase DHP Dihydropteroate (this compound) HMDHPPP->DHP Dihydropteroate synthase PABA p-Aminobenzoic acid PABA->DHP DHF Dihydrofolate DHP->DHF Dihydrofolate synthetase THF Tetrahydrofolate DHF->THF Dihydrofolate reductase

Caption: Biosynthesis of dihydrofolate in bacteria.

cluster_dhfr DHFR Inhibition by Methotrexate DHFR Dihydrofolate Reductase (DHFR) THF Tetrahydrofolate (Product) DHFR->THF Catalyzes reduction DHF Dihydrofolate (Substrate) DHF->DHFR Binds to active site MTX Methotrexate (Inhibitor) MTX->DHFR Competitively inhibits

Caption: Mechanism of methotrexate inhibition of DHFR.

Conclusion

This compound remains a molecule of significant interest in medicinal chemistry and drug development. Its discovery and the elucidation of its role in folic acid metabolism have been pivotal in the development of life-saving drugs. A thorough understanding of its synthesis, purification, and biological context is essential for researchers working on novel antifolates and other therapies targeting the folate pathway. Future research may focus on developing more efficient and environmentally friendly synthesis methods and exploring the potential of this compound derivatives as novel therapeutic agents.

References

Pteroic Acid: A Key Metabolic Intermediate in Microorganisms - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pteroic acid is a critical metabolic intermediate in the de novo biosynthesis of folate in a wide range of microorganisms.[1][2] This pathway is essential for the synthesis of nucleic acids and certain amino acids, making it indispensable for microbial growth and proliferation.[3][4] The enzymes involved in folate biosynthesis, particularly dihydropteroate synthase (DHPS), are well-established targets for antimicrobial agents.[5][6] This technical guide provides an in-depth overview of the role of this compound in microbial metabolism, quantitative data on enzyme kinetics and inhibition, detailed experimental protocols, and visualizations of the core biochemical pathways.

The Role of this compound in Folate Biosynthesis

This compound is synthesized by the enzyme dihydropteroate synthase (DHPS), which catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) and para-aminobenzoic acid (pABA).[3][7] This reaction is a crucial step in the formation of 7,8-dihydropteroate, a direct precursor to dihydrofolate and subsequently tetrahydrofolate, the active form of the coenzyme.[8]

Microbial Degradation of Folic Acid

In addition to its role as a biosynthetic intermediate, this compound can also be a product of folic acid degradation by some microorganisms.[9][10] Certain bacteria can hydrolyze the glutamate moiety from folic acid, yielding this compound.[9] This process can be a factor in folate homeostasis and potentially in the development of resistance to antifolate drugs.

Quantitative Data

The following tables summarize key quantitative data related to the enzymatic synthesis of this compound and its inhibition.

Table 1: Kinetic Parameters of Dihydropteroate Synthase (DHPS)
MicroorganismSubstrateKm (µM)
Plasmodium falciparumpABAVaries significantly with mutations
Escherichia colipABANot explicitly stated
Streptococcus pneumoniaepABADependent on DHPP presence
Table 2: Inhibition Constants (Ki and IC50) of Sulfonamides and Other Inhibitors against DHPS
MicroorganismInhibitorKi (µM)IC50 (µM)
Plasmodium falciparum (sensitive)Sulfadoxine0.14-
Plasmodium falciparum (resistant)Sulfadoxine98.3 - 112-
Escherichia coli4,4′-Diaminodiphenylsulfone (DDS)5.920
Escherichia coliSulfadiazine2.5-
Toxoplasma gondiiSulfamethoxazole--
Toxoplasma gondii3',5'-halogen substituted sulfanilanilides6- to 57-fold lower than sulfamethoxazole-
Pneumocystis jiroveciiSulfamethoxazole->100 (9% inhibition)
Pneumocystis jirovecii3',5'-halogen substituted sulfanilanilides-<100 (33-95% inhibition)
Mycobacterium aviumSulfamethoxazole--
Various BacteriaCompound 11a (dual DHPS/DHFR inhibitor)-2.76 (DHPS)

Experimental Protocols

Coupled Spectrophotometric Assay for Dihydropteroate Synthase (DHPS) Activity

This continuous assay is widely used to determine DHPS activity and to screen for its inhibitors.[11][12]

Principle:

The product of the DHPS reaction, 7,8-dihydropteroate, is reduced to 7,8-dihydrofolate by an excess of dihydrofolate reductase (DHFR). This reaction consumes NADPH, and the rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm.[12]

Reagents and Equipment:

  • Recombinant DHPS enzyme

  • Recombinant DHFR enzyme (coupling enzyme)

  • 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)

  • para-Aminobenzoic acid (pABA)

  • NADPH

  • Assay Buffer: 100 mM Tris-HCl, 5 mM MgCl₂, pH 8.0[11]

  • DMSO (for dissolving inhibitors)

  • UV-Vis microplate reader or spectrophotometer with temperature control (37°C)[11]

  • 96-well UV-transparent microplates[11]

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of DHPP, pABA, and NADPH in the assay buffer.

    • Prepare a stock solution of the inhibitor in DMSO. Perform serial dilutions in DMSO.[11]

    • Prepare an enzyme mix containing DHPS and an excess of DHFR in the assay buffer. The concentration of DHPS will depend on its specific activity, while DHFR should not be rate-limiting.[11]

  • Assay Setup (96-well plate format, 200 µL final volume): [11]

    • Add 2 µL of the inhibitor dilutions (or DMSO for control) to the wells.

    • Add 168 µL of the enzyme mix to all wells.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding 30 µL of a pre-warmed substrate mix containing pABA, DHPP, and NADPH.

    • Typical final concentrations are: DHPS (10-50 nM), DHFR (1-2 Units/mL), pABA (10-50 µM, near Km), DHPP (10-50 µM, near Km), and NADPH (150-200 µM).[11]

  • Data Acquisition:

    • Immediately place the plate in the microplate reader pre-set to 37°C.

    • Monitor the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes.[11]

  • Data Analysis:

    • Calculate the reaction rate (V) from the linear portion of the absorbance vs. time curve.

    • Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[11]

Extraction and Quantification of this compound from Microbial Cultures

This protocol provides a general framework for the extraction and analysis of this compound. Specific conditions may need to be optimized for different microorganisms.

Principle:

Cells are lysed to release intracellular metabolites, including this compound. The extract is then clarified and analyzed by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Procedure:

  • Cell Culture and Harvesting:

    • Grow the microbial culture under the desired conditions.

    • Harvest the cells by centrifugation.

  • Cell Lysis and Extraction:

    • Resuspend the cell pellet in an appropriate extraction solvent. A common method involves a mixture of chloroform and methanol.

    • Cell disruption can be achieved by methods such as bead beating, sonication, or enzymatic lysis.

    • Acidification of the culture with glacial acetic acid can aid in the extraction.

  • Clarification:

    • Centrifuge the cell lysate to pellet cell debris.

    • Collect the supernatant containing the extracted metabolites.

  • Quantification:

    • Analyze the extract using HPLC with a suitable column (e.g., C18) and a mobile phase appropriate for separating pteridines.

    • Detection is typically performed using a UV detector.

    • Quantification is achieved by comparing the peak area of this compound in the sample to a standard curve generated with known concentrations of a this compound standard.

Visualizations

Folate Biosynthesis Pathway

Folate_Biosynthesis cluster_pterin_synthesis Pterin Synthesis cluster_pABA_synthesis pABA Synthesis cluster_folate_synthesis Folate Synthesis GTP Guanosine Triphosphate (GTP) Dihydroneopterin_triphosphate Dihydroneopterin triphosphate GTP->Dihydroneopterin_triphosphate GTP cyclohydrolase I DHPP 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) Dihydroneopterin_triphosphate->DHPP Series of enzymatic steps Pteroic_acid 7,8-Dihydropteroate (this compound) DHPP->Pteroic_acid DHPS Dihydropteroate Synthase (DHPS) Chorismate Chorismate pABA para-Aminobenzoic acid (pABA) Chorismate->pABA Aminodeoxychorismate synthase pABA->Pteroic_acid Dihydrofolate Dihydrofolate (DHF) Pteroic_acid->Dihydrofolate Dihydrofolate synthase Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate Dihydrofolate reductase (DHFR) DHPS->Pteroic_acid

Caption: The de novo folate biosynthesis pathway in microorganisms.

Sulfonamide Inhibition of Dihydropteroate Synthase

Sulfonamide_Inhibition DHPS Dihydropteroate Synthase (DHPS) Enzyme_Substrate_Complex DHPS-DHPP-pABA Complex DHPS->Enzyme_Substrate_Complex Enzyme_Inhibitor_Complex DHPS-DHPP-Sulfonamide Complex (Inactive) DHPS->Enzyme_Inhibitor_Complex pABA p-Aminobenzoic Acid (pABA) (Substrate) pABA->Enzyme_Substrate_Complex Sulfonamide Sulfonamide (Inhibitor) Sulfonamide->Enzyme_Inhibitor_Complex Competitive Inhibition DHPP DHPP DHPP->Enzyme_Substrate_Complex DHPP->Enzyme_Inhibitor_Complex Pteroic_Acid This compound (Product) Enzyme_Substrate_Complex->Pteroic_Acid Catalysis No_Reaction No Reaction Enzyme_Inhibitor_Complex->No_Reaction

Caption: Competitive inhibition of DHPS by sulfonamides.

Experimental Workflow for DHPS Inhibition Assay

DHPS_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzymes, Substrates, Inhibitor) Start->Prepare_Reagents Dispense_Inhibitor Dispense Inhibitor/DMSO into 96-well plate Prepare_Reagents->Dispense_Inhibitor Add_Enzyme_Mix Add Enzyme Mix (DHPS + DHFR) Dispense_Inhibitor->Add_Enzyme_Mix Pre_incubate Pre-incubate at 37°C Add_Enzyme_Mix->Pre_incubate Initiate_Reaction Initiate Reaction with Substrate Mix (pABA, DHPP, NADPH) Pre_incubate->Initiate_Reaction Monitor_Absorbance Monitor Absorbance at 340 nm Initiate_Reaction->Monitor_Absorbance Calculate_Rates Calculate Reaction Rates Monitor_Absorbance->Calculate_Rates Determine_IC50 Determine IC50 Calculate_Rates->Determine_IC50 End End Determine_IC50->End

Caption: Workflow for the coupled spectrophotometric DHPS inhibition assay.

References

The Biological Function of Pteroic Acid in Cellular Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pteroic acid is a critical biochemical intermediate, fundamentally linking the biosynthesis of pteridines and para-aminobenzoic acid (PABA) to the production of folic acid and its derivatives. As the core structure of folate, this compound's biological significance is intrinsically tied to one-carbon metabolism, a network of pathways essential for the synthesis of nucleotides (purines and thymidylate) and amino acids (methionine and serine). In prokaryotes, the de novo synthesis of folate is an essential process, making the enzyme responsible for producing the this compound precursor, dihydropteroate synthase (DHPS), a key target for antimicrobial agents, most notably the sulfonamides. In contrast, mammals lack this pathway and rely on dietary folate, rendering the bacterial enzyme an excellent target for selective toxicity. Furthermore, conjugates of this compound are being explored in cancer therapeutics due to the overexpression of folate receptors on some tumor cells. This guide provides an in-depth examination of the metabolic role of this compound, quantitative data on enzymatic interactions, detailed experimental protocols, and visual representations of the relevant biochemical and signaling pathways.

Introduction: The Central Role of this compound

This compound is a chemical compound composed of a pteridine ring, a para-aminobenzoic acid (PABA) moiety, and a methylene bridge linking them.[1][2] While it can be formed from the degradation of folic acid, its primary biological significance lies in its role as the immediate precursor to dihydrofolic acid (DHF) and subsequently tetrahydrofolic acid (THF), the active coenzyme form of folate.[3] The synthesis of the this compound precursor, 7,8-dihydropteroate, is a pivotal step in the folate biosynthesis pathway present in many bacteria, fungi, and plants.[4] This pathway is absent in vertebrates, who must obtain folate through their diet, a key distinction that underpins the development of a major class of antibiotics.[5]

The core function of this compound is therefore to serve as the structural foundation for a class of coenzymes that are indispensable for the transfer of one-carbon units in a variety of metabolic reactions.[6] These reactions are fundamental to cellular proliferation and survival, making the enzymes involved in this compound metabolism attractive targets for therapeutic intervention.

This compound in the Folate Biosynthesis Pathway

In microorganisms, the de novo synthesis of folate begins with precursors that are ultimately converted to 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) and PABA. The key enzymatic step leading to the formation of the this compound backbone is catalyzed by dihydropteroate synthase (DHPS).

Dihydropteroate Synthase (DHPS): The Key Enzyme

DHPS (EC 2.5.1.15) catalyzes the condensation of DHPPP with PABA to form 7,8-dihydropteroate, releasing pyrophosphate in the process.[4][7] This reaction proceeds via an SN1 mechanism, where the pyrophosphate group is first eliminated from DHPPP to form a stabilized pterin carbocation intermediate.[1] The amino group of PABA then performs a nucleophilic attack on this intermediate to form 7,8-dihydropteroate.[1]

Folate Biosynthesis Pathway cluster_pteroate Pteroate Synthesis cluster_folate Folate Synthesis DHPPP 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) DHPS Dihydropteroate Synthase (DHPS) DHPPP->DHPS PABA para-Aminobenzoic Acid (PABA) PABA->DHPS Dihydropteroate 7,8-Dihydropteroate DHFS Dihydrofolate Synthase (DHFS) Dihydropteroate->DHFS DHPS->Dihydropteroate Pyrophosphate Sulfonamides Sulfonamides Sulfonamides->DHPS Competitive Inhibition Glutamate Glutamate Glutamate->DHFS DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR NADPH -> NADP+ DHFS->DHF ATP -> ADP + Pi THF Tetrahydrofolate (THF) OneCarbon One-Carbon Metabolism THF->OneCarbon DHFR->THF

Caption: Bacterial folate biosynthesis pathway highlighting DHPS.
From this compound to Active Folate Coenzymes

Following its synthesis, 7,8-dihydropteroate is glutamylated by dihydrofolate synthase (DHFS) to produce dihydrofolate (DHF).[8] DHF is then reduced by dihydrofolate reductase (DHFR) to yield tetrahydrofolate (THF), the metabolically active form of the vitamin.[8] THF is a carrier of various one-carbon units, which are crucial for the synthesis of purines, thymidine, and certain amino acids.[6]

This compound Metabolism as a Target for Antimicrobial Drug Development

The absence of the de novo folate synthesis pathway in humans makes DHPS an ideal target for antimicrobial drugs.[5] Sulfonamides, a class of synthetic antibiotics, are structural analogs of PABA.[9] They act as competitive inhibitors of DHPS, binding to the PABA-binding site on the enzyme and preventing the synthesis of dihydropteroate.[9][10] This effectively halts folate synthesis in bacteria, leading to a bacteriostatic effect.[5]

Quantitative Analysis of DHPS Inhibition

The efficacy of DHPS inhibitors is quantified by parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). Ki represents the dissociation constant of the enzyme-inhibitor complex and is a measure of the inhibitor's binding affinity.[11] IC50 is the concentration of an inhibitor required to reduce the enzyme's activity by 50% under specific assay conditions.[11]

Table 1: Kinetic Parameters of Dihydropteroate Synthase (DHPS)

OrganismSubstrateKm (µM)kcat (s-1)Reference
Bacillus anthracispABA5.0-[12]
Bacillus anthracisDHPP5.0-[12]
Staphylococcus aureuspABA1.30.33[2]
Plasmodium falciparumpABA0.40.04[2]

Table 2: Inhibition Constants (Ki and IC50) of Sulfonamides against DHPS

InhibitorOrganismKi (µM)IC50 (µM)Reference
SulfamethoxazoleEscherichia coli1.2-[13]
DapsoneEscherichia coli0.4-[13]
SulfathiazolePlasmodium falciparum6.0-[14]
SulfadoxinePlasmodium falciparum7.0-[14]
DapsonePlasmodium falciparum500-[14]

This compound Conjugates in Cancer Therapy

In addition to its role in antimicrobial therapy, the this compound structure is being leveraged in cancer research. Certain cancer cells, particularly those of epithelial origin, overexpress folate receptors (FRα) on their surface.[15] This has led to the development of this compound and folic acid conjugates that can selectively deliver cytotoxic agents or imaging agents to tumor cells.[15] this compound itself has a low affinity for the folate receptor, but its conjugates have shown promise in targeting FR-positive tumors.[15]

Folate Receptor Signaling and Endocytosis

Folate receptors, such as FOLR1, are glycosylphosphatidylinositol (GPI)-anchored proteins that bind folate and its derivatives.[16] Upon binding, the receptor-ligand complex is internalized via endocytosis.[8] Inside the cell, the folate derivative is released, and the receptor is recycled back to the cell surface. Recent studies suggest that FOLR1 may also be involved in intracellular signaling pathways, including the JAK-STAT3 and ERK1/2 pathways, independent of its role in one-carbon metabolism.[9][10]

Folate_Receptor_Signaling Folate Receptor-Mediated Endocytosis and Signaling cluster_membrane Cell Membrane FR Folate Receptor (FOLR1) Endosome Endosome FR->Endosome Endocytosis Signaling Intracellular Signaling (e.g., JAK-STAT, ERK) FR->Signaling Signal Transduction Pteroate_Drug This compound-Drug Conjugate Pteroate_Drug->FR Binding Lysosome Lysosome Endosome->Lysosome Fusion Drug_Release Drug Release & Folate Metabolism Lysosome->Drug_Release Processing

Caption: Folate receptor-mediated uptake and signaling.

Experimental Protocols

Continuous Spectrophotometric Assay for DHPS Activity and Inhibition

This protocol describes a coupled enzyme assay to continuously monitor DHPS activity by measuring the oxidation of NADPH.[17][18]

Principle: DHPS produces 7,8-dihydropteroate, which is subsequently reduced by an excess of dihydrofolate reductase (DHFR), using NADPH as a cofactor. The rate of DHPS activity is directly proportional to the rate of NADPH oxidation, which is monitored by the decrease in absorbance at 340 nm.[17]

Materials:

  • Recombinant DHPS

  • Recombinant DHFR

  • Assay Buffer: 100 mM Tris-HCl, 5 mM MgCl₂, pH 8.0

  • DHPPP (substrate)

  • PABA (substrate)

  • NADPH

  • Inhibitor stock solution (e.g., sulfonamide in DMSO)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of kinetic reads at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare working solutions of DHPS and DHFR in Assay Buffer.

    • Prepare a substrate mix containing PABA and DHPPP in Assay Buffer.

    • Prepare serial dilutions of the inhibitor in DMSO.

  • Assay Setup (in a 96-well plate):

    • To appropriate wells, add 2 µL of the inhibitor dilutions (or DMSO for control wells).

    • Add 178 µL of an enzyme mix containing DHPS, DHFR, and NADPH in Assay Buffer.

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the pre-warmed substrate mix (PABA and DHPPP).

    • Immediately place the plate in the microplate reader (pre-set to 37°C).

    • Monitor the decrease in absorbance at 340 nm every 30 seconds for 20-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each well from the linear portion of the absorbance vs. time plot.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

    • Ki values can be determined by performing the assay at various substrate and inhibitor concentrations and fitting the data to the appropriate inhibition model (e.g., competitive, non-competitive).

DHPS_Assay_Workflow start Start prep Prepare Reagents: - DHPS/DHFR Enzyme Mix - PABA/DHPPP Substrate Mix - Inhibitor Dilutions start->prep plate Plate Setup (96-well): - Add 2 µL Inhibitor/DMSO - Add 178 µL Enzyme/NADPH Mix prep->plate incubate Pre-incubate 5 min at 37°C plate->incubate initiate Initiate Reaction: Add 20 µL Substrate Mix incubate->initiate read Measure Absorbance at 340 nm (Kinetic, 20-30 min) initiate->read analyze Data Analysis: - Calculate Initial Velocity - Determine IC50 / Ki read->analyze end End analyze->end

References

The Linchpin of Folate Metabolism: A Technical Guide to the Pteroic Acid and Folic Acid Relationship

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 13, 2025 – A comprehensive technical guide detailing the intricate relationship between pteroic acid and folic acid has been released today, offering researchers, scientists, and drug development professionals a deep dive into the core of folate metabolism. This whitepaper provides a granular look at the biosynthesis of folic acid, emphasizing the pivotal role of this compound as its direct precursor, and furnishes detailed experimental protocols and quantitative data to support further research and development in this critical area of biochemistry.

Folic acid, a vital B vitamin, is essential for a myriad of biological processes, including DNA synthesis, repair, and methylation. Its deficiency is implicated in a range of health issues, from neural tube defects to certain types of anemia. At the heart of folic acid's biosynthesis lies this compound, a key intermediate that is enzymatically converted to dihydrofolic acid, a reduced and biologically active form of folic acid. This conversion is a critical step in the folate pathway and represents a significant target for antimicrobial and anticancer therapies.

This in-depth guide elucidates the chemical structures of both this compound and folic acid, their functional relationship, and the enzymatic machinery responsible for their interconversion. It aims to provide a foundational resource for professionals working on the development of novel therapeutics that target the folate biosynthesis pathway.

The Chemical Foundation: this compound and Folic Acid

This compound and folic acid share a common pteridine ring and a p-aminobenzoic acid (PABA) moiety. The distinguishing feature of folic acid is the presence of a glutamate residue attached to the PABA component, a feature absent in this compound.[1][2] This structural difference is the basis for their distinct roles in the metabolic pathway.

Biosynthetic Pathway: From this compound to Folic Acid

The conversion of this compound is a central step in the de novo synthesis of folates. The enzyme dihydrofolate synthase (DHFS) catalyzes the ATP-dependent addition of a glutamate moiety to dihydropteroate (the reduced form of this compound) to form dihydrofolate (DHF).[3][4] Dihydrofolate is then subsequently reduced by dihydrofolate reductase (DHFR) to tetrahydrofolate (THF), the active coenzyme form of folic acid.

Below is a diagram illustrating the key enzymatic step in the conversion of dihydropteroate to dihydrofolate.

FolicAcid_Biosynthesis cluster_reaction Dihydrofolate Synthase (DHFS) Dihydropteroate 7,8-Dihydropteroate Dihydrofolate_Synthase DHFS Dihydropteroate->Dihydrofolate_Synthase L_Glutamate L-Glutamate L_Glutamate->Dihydrofolate_Synthase ATP ATP ATP->Dihydrofolate_Synthase Dihydrofolate 7,8-Dihydrofolate (DHF) ADP_Pi ADP + Pi Dihydrofolate_Synthase->Dihydrofolate Dihydrofolate_Synthase->ADP_Pi

Biosynthesis of Dihydrofolate

Quantitative Analysis of Dihydrofolate Synthase Activity

The efficiency of the enzymatic conversion of dihydropteroate to dihydrofolate is critical for maintaining the cellular pool of folates. The kinetic parameters of dihydrofolate synthase (DHFS) have been characterized in various organisms, providing valuable data for comparative analysis and for the design of enzyme inhibitors.

OrganismSubstrateKm (µM)VmaxSpecific ActivityReference
Plasmodium falciparumDihydropteroate (DHP)0.88--[5]
ATP22.8--[5]
L-Glutamate5.97--[5]
Escherichia coliDihydrofolate (DHF)6.020.05 s-1-[2]
Saccharomyces cerevisiae----Data not available
Homo sapiensDihydrofolate (DHF)---Data not available

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound and its conversion to folic acid derivatives.

Protocol 1: Synthesis of this compound from Folic Acid via Microbial Degradation

This protocol describes a method for the preparative synthesis of this compound from folic acid using a bacterial culture.

Materials:

  • Folic acid

  • Pseudomonas species (ATCC 29861)

  • Culture medium:

    • KH2PO4 (3.0 g)

    • K2HPO4 (5.5 g)

    • MgSO4·7H2O (6.0 g)

    • CaCl2 (400 mg)

    • FeSO4·7H2O (300 mg)

    • MnSO4·H2O (90 mg)

    • Na2MoO4·2H2O (90 mg)

    • Hydroponic fertilizer (30 ml)

    • Tap water (4 L)

  • 2 N NaOH

  • Diluted phosphoric acid

  • 20% HCl

  • TLC plates (cellulose F)

  • Developing solvent: 1% (w/v) ammonium chloride in water

Procedure:

  • Prepare 5 L of culture medium in a suitable container (e.g., a plastic basin).

  • Add 75 g of folic acid and a small inoculum of the Pseudomonas culture to the medium.

  • Maintain the culture in a dark place at a temperature above 15°C.

  • Adjust the pH of the culture to 7.5 with 2 N NaOH.

  • Stir the culture every three days to ensure aeration and maintain the pH between 7.3 and 8.0 by adding diluted phosphoric acid as needed.

  • Monitor the reaction progress by TLC. The reaction is complete when the pH no longer increases (approximately 6 weeks).

  • Filter the crude this compound precipitate.

  • Slowly add 20% HCl to the filtrate with stirring until a pH of 3.5 is reached to precipitate the this compound.

  • Collect the precipitated this compound by filtration, wash with water, and dry.

Protocol 2: Expression and Purification of Recombinant Dihydrofolate Synthase (Adapted from DHFR Purification)

This protocol provides a general framework for the expression and purification of recombinant dihydrofolate synthase, adapted from established protocols for dihydrofolate reductase.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with a plasmid containing the DHFS gene with a purification tag (e.g., His-tag).

  • Luria-Bertani (LB) medium with appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

  • Ni-NTA affinity chromatography column.

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT).

Procedure:

  • Inoculate a starter culture of the transformed E. coli and grow overnight.

  • Inoculate a larger volume of LB medium with the starter culture and grow to an OD600 of 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow for 4-6 hours at 30°C.

  • Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.

  • Lyse the cells by sonication or using a French press.

  • Clarify the lysate by centrifugation.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with wash buffer to remove unbound proteins.

  • Elute the His-tagged DHFS with elution buffer.

  • Pool the fractions containing the purified protein and dialyze against dialysis buffer.

  • Confirm the purity of the enzyme by SDS-PAGE.

Protocol 3: Enzymatic Synthesis of Dihydrofolate from Dihydropteroate

This protocol outlines the enzymatic synthesis of dihydrofolate from dihydropteroate using purified dihydrofolate synthase.

Materials:

  • Purified dihydrofolate synthase (DHFS).

  • Dihydropteroate.

  • L-Glutamate.

  • ATP.

  • Reaction buffer (e.g., 100 mM Tris-HCl pH 8.5, 20 mM MgCl2, 10 mM DTT).

  • Quenching solution (e.g., 1 M HCl).

  • HPLC system for product analysis and purification.

Procedure:

  • Prepare a reaction mixture containing dihydropteroate, L-glutamate, and ATP in the reaction buffer.

  • Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C).

  • Initiate the reaction by adding a known amount of purified DHFS.

  • Incubate the reaction for a specific time, monitoring the progress by taking aliquots at different time points.

  • Stop the reaction by adding a quenching solution.

  • Analyze the formation of dihydrofolate using a suitable analytical method, such as HPLC.

  • For preparative synthesis, scale up the reaction volume and purify the dihydrofolate product from the reaction mixture using preparative HPLC or other suitable chromatographic techniques.

Protocol 4: Dihydrofolate Synthase Activity Assay (Spectrophotometric)

This assay measures the activity of dihydrofolate synthase by coupling the production of ADP to the oxidation of NADH in the presence of pyruvate kinase and lactate dehydrogenase.

Materials:

  • Purified dihydrofolate synthase (DHFS).

  • Dihydropteroate.

  • L-Glutamate.

  • ATP.

  • Phosphoenolpyruvate (PEP).

  • NADH.

  • Pyruvate kinase (PK).

  • Lactate dehydrogenase (LDH).

  • Assay buffer (e.g., 100 mM Tris-HCl pH 8.0, 50 mM KCl, 10 mM MgCl2).

  • Spectrophotometer capable of reading at 340 nm.

Procedure:

  • Prepare a reaction mixture in a cuvette containing assay buffer, dihydropteroate, L-glutamate, ATP, PEP, and NADH.

  • Add PK and LDH to the mixture.

  • Equilibrate the mixture to the desired temperature (e.g., 25°C) and record the baseline absorbance at 340 nm.

  • Initiate the reaction by adding a small volume of DHFS.

  • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

  • Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of NADH.

Logical Relationships in Folate Metabolism

The intricate network of folate metabolism relies on a series of interconnected enzymatic reactions. The relationship between this compound and folic acid is a fundamental part of this network, illustrating a key precursor-product relationship that is essential for cellular function.

Folate_Metabolism_Logic cluster_precursors Precursors cluster_synthesis Folate Synthesis cluster_function Biological Functions Pteridine Pteridine Dihydropteroate Dihydropteroate Pteridine->Dihydropteroate PABA p-Aminobenzoic Acid PABA->Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Dihydrofolate Synthase (DHFS) Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate Dihydrofolate Reductase (DHFR) DNA_Synthesis DNA Synthesis Tetrahydrofolate->DNA_Synthesis Amino_Acid_Metabolism Amino Acid Metabolism Tetrahydrofolate->Amino_Acid_Metabolism

Folate Metabolism Pathway

This technical guide provides a robust framework for understanding the critical relationship between this compound and folic acid. The detailed protocols and compiled data are intended to serve as a valuable resource for the scientific community, fostering innovation in drug discovery and a deeper understanding of fundamental metabolic pathways.

References

Pteroic acid's physical and chemical properties for research.

Author: BenchChem Technical Support Team. Date: December 2025

Pteroic Acid: A Technical Guide for Researchers

Introduction: this compound, a key structural component of folates, serves as a vital intermediate in both biological pathways and synthetic processes.[1] Its chemical name is 4-[[(2-amino-1,4-dihydro-4-oxo-6-pteridinyl)methyl]amino]benzoic acid.[1] This molecule is composed of a pteridine ring linked to a p-aminobenzoic acid (PABA) moiety.[2][3] In biological systems, this compound is conjugated with glutamic acid to form folic acid (vitamin B9), which, in its reduced forms, is essential for one-carbon transfer reactions involved in the synthesis of nucleic acids and amino acids.[2][3][4] For researchers, this compound is a valuable starting material for creating folate derivatives and conjugates for targeted drug delivery, particularly in cancer therapy, due to the overexpression of folate receptors on many tumor cells.[5][6] This guide provides an in-depth overview of the physical, chemical, and biological properties of this compound, along with detailed experimental protocols relevant to its study and application.

Physical and Chemical Properties

This compound is typically a yellow to orange crystalline powder.[7][8] It is characterized by its high melting point and limited solubility in water and common organic solvents, though it is slightly soluble in aqueous bases and DMSO.[1][7][8][9][10]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₄H₁₂N₆O₃[1][9][11]
Molecular Weight 312.28 g/mol [1][8][9][11]
Appearance Light Yellow to Brown/Orange Crystalline Powder[7][9]
Melting Point >400 °C[1][8][9][12]
Boiling Point 610.0 ± 65.0 °C (Predicted)[1][9][12]
Density 1.69 g/cm³[1][9][12][13]
pKa 4.65 ± 0.10 (Predicted)[1][9]
Solubility Slightly soluble in aqueous base and DMSO.[1][9][13] Insoluble in water.[10][13][1][9][10][13]
Storage Temperature 2-8°C[1][9]
Spectral Data

The ultraviolet-visible (UV-Vis) spectrum of this compound is characterized by distinct absorption bands. In a 0.1 M NaOH solution, it exhibits maximum absorbance (λmax) at 255, 275, and 365 nm, with corresponding molar extinction coefficients (ε) of 26300, 23400, and 8900 M⁻¹cm⁻¹, respectively.[1]

Table 2: UV-Vis Spectral Data for this compound

Solventλmax (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Source(s)
0.1 M NaOH25526300[1]
27523400[1]
3658900[1]

Experimental Protocols

Synthesis of this compound

This compound can be prepared through various methods, including microbial or enzymatic degradation of folic acid and total chemical synthesis.[5][14]

This method utilizes bacteria to cleave the glutamate moiety from folic acid.

Protocol:

  • Prepare a culture medium containing: 3.0 g KH₂PO₄, 5.5 g K₂HPO₄, 6.0 g MgSO₄·7H₂O, 400 mg CaCl₂, 300 mg FeSO₄·7H₂O, 90 mg MnSO₄·H₂O, 90 mg MoNa₂O₄·H₂O, and 30 ml of a hydroponics fertilizer in 4 L of tap water.[15]

  • In a large, dark basin, combine 5 L of water with 400 ml of the culture medium.[15]

  • Add 75 g of folic acid and an inoculum of a suitable bacterium (e.g., Pseudomonas species, ATCC 29861).[15]

  • Maintain the reaction mixture in a dark place at a temperature above 15°C.[15]

  • Stir the solution every three days to ensure oxygenation and adjust the pH to a range of 7.3-8.0 using 2 N NaOH or diluted phosphoric acid.[15]

  • Monitor the reaction's progress via Thin Layer Chromatography (TLC). The reaction is complete when the pH no longer increases, typically after about 6 weeks.[15]

  • Collect the precipitated crude this compound by filtration.[15]

TLC Monitoring Protocol:

  • Stationary Phase: Cellulose 400 UV₂₅₄ plate.[15]

  • Sample Preparation: Filter a small sample of the reaction mixture and dilute with water. Dissolve reference standards in water with a drop of NH₃.[15]

  • Mobile Phase: Ammonia solution diluted with water (1:10).[15]

  • Visualization: Use ultraviolet (UV) light to visualize the spots.[15]

G Workflow: this compound Synthesis via Bacterial Degradation cluster_prep Preparation cluster_reaction Reaction cluster_harvest Harvesting A Prepare Culture Medium B Combine Medium, Water, Folic Acid & Bacteria A->B C Incubate at >15°C in Dark B->C D Stir & Adjust pH (7.3-8.0) C->D E Monitor by TLC D->E Every 3 days E->D F Reaction Complete (pH stable) E->F ~6 weeks G Filter to Collect Crude this compound F->G G Workflow: Chemical Synthesis of this compound cluster_setup Reaction Setup cluster_reaction Condensation Reaction cluster_isolation Product Isolation A Disperse Reactants: p-aminobenzoic acid triaminopyrimidine sulfate antioxidant in water B Heat to 40°C A->B C Add Trichloroacetone Solution B->C D React at pH 2-4 for 2.5h C->D E React at pH 3.0-3.5 for 7-10h D->E F Suction Filtration E->F G Dry Filter Cake F->G H Crude this compound G->H G Workflow: Purification of this compound cluster_recrys Recrystallization cluster_chrom Ion Exchange Chromatography A Dissolve Crude Product in NaOH (pH ~13) B Filter Insolubles A->B C Precipitate by adding HCl to pH 8.1 B->C D Collect & Dry Precipitate C->D end Purified This compound D->end E Load Crude Solution onto Column F Elute with High pH Mobile Phase (pH ≥ 10) E->F G Collect this compound Fraction F->G H Precipitate by lowering pH to ≤ 3 G->H I Collect & Dry Precipitate H->I I->end start Crude This compound start->A start->E G This compound in the Folate Pathway A Pteridine Precursor + PABA B This compound A->B Dihydropteroate Synthase C Folic Acid (Pteroylglutamic Acid) B->C + L-Glutamic Acid D Dihydrofolate (DHF) C->D Dihydrofolate Reductase (DHFR) E Tetrahydrofolate (THF) (Active Coenzyme) D->E Dihydrofolate Reductase (DHFR) F One-Carbon Metabolism (e.g., DNA Synthesis) E->F

References

Pteroic Acid: A Technical Guide to its Natural Occurrence and Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pteroic acid, a fundamental component of the folate family of vitamins, occupies a unique position in biochemistry. While not typically encountered as a free molecule in higher organisms, it is a critical intermediate in the de novo biosynthesis of folates in many microorganisms and plants. It is also recognized as a degradation product of folic acid. This technical guide provides an in-depth exploration of the natural occurrence and sources of this compound, detailing its biosynthesis, its presence as a metabolic byproduct, and methods for its production and potential quantification. This document is intended to serve as a comprehensive resource for researchers in biochemistry, microbiology, and pharmacology.

Natural Occurrence and Endogenous Roles

This compound is a heterocyclic compound composed of a pterin ring and a p-aminobenzoic acid (pABA) moiety linked by a methylene bridge[1]. Its natural occurrence can be categorized into three primary contexts: as a biosynthetic intermediate, a degradation product, and a component of the human exposome.

Biosynthetic Intermediate in Folate Synthesis

In prokaryotes, lower eukaryotes, and plants, this compound (in its dihydro form, dihydropteroate) is a key intermediate in the de novo synthesis of dihydrofolate[2][3]. These organisms possess the enzymatic machinery to synthesize folates, which are essential cofactors for one-carbon transfer reactions involved in the synthesis of nucleotides and amino acids[4]. The formation of dihydropteroate is catalyzed by the enzyme dihydropteroate synthase (DHPS) [2][3][5][6][7]. This enzyme facilitates the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) and p-aminobenzoic acid (pABA)[3][8].

Mammals, including humans, lack the DHPS enzyme and therefore cannot synthesize folates de novo[2][7]. They must obtain these essential vitamins from dietary sources. Consequently, free this compound is not considered a naturally occurring metabolite in humans through biosynthetic pathways[9].

Degradation Product of Folic Acid

This compound is a known endogenous degradation product of folic acid (pteroylglutamic acid)[10]. The cleavage of the amide bond linking this compound to the glutamate residue of folic acid can occur through enzymatic or microbial action[11][12]. This degradation can occur within the gastrointestinal tract due to the metabolic activity of gut microbiota.

Component of the Human Exposome

Due to its presence as a degradation product and its potential ingestion through various sources, this compound is considered part of the human exposome[9]. The exposome encompasses the totality of human environmental exposures from conception onwards. The presence of this compound in human blood has been identified, though it is not a product of endogenous metabolism[9].

Sources of this compound

Direct dietary sources of free this compound have not been identified. The primary sources are indirect, arising from the biosynthesis of folates in microorganisms and plants, and the degradation of dietary folates.

Microbial Sources

Certain microorganisms are capable of synthesizing folates and therefore produce dihydropteroate as an intermediate. Additionally, some bacteria can degrade folic acid to yield this compound. Genera such as Pseudomonas, Alcaligenes, and Flavobacterium have been identified as capable of hydrolyzing folic acid to this compound[11][12][13].

Plant Sources

Plants synthesize their own folates, with the folate biosynthesis pathway being compartmentalized across the cytosol, mitochondria, and plastids[14][15]. While this compound derivatives are understood to exist in trace amounts as intermediates in this process, they are not typically accumulated in significant quantities as free molecules. Dietary sources rich in folates include leafy green vegetables (e.g., spinach, broccoli), legumes, and fruits.

Biosynthesis Pathway: The Formation of Dihydropteroate

The formation of the this compound moiety occurs within the broader folate biosynthesis pathway. The key enzymatic step is the conversion of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) and p-aminobenzoic acid (pABA) into 7,8-dihydropteroate. This reaction is catalyzed by dihydropteroate synthase (DHPS).

folate_biosynthesis cluster_DHPS Dihydropteroate Synthase (DHPS) GTP Guanosine Triphosphate (GTP) DHPPP 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) GTP->DHPPP GTP Cyclohydrolase I & other enzymes Dihydropteroate 7,8-Dihydropteroate DHPPP->Dihydropteroate pABA p-Aminobenzoic Acid (pABA) pABA->Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Dihydrofolate Synthetase (+ Glutamate) Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate Dihydrofolate Reductase experimental_workflow start Start: Culture Preparation (Pseudomonas sp. in medium) reaction Reaction Setup: Add folic acid to culture. Incubate in dark at >15°C. start->reaction monitoring Incubation & Monitoring (approx. 6 weeks): - Stir every 3 days - Maintain pH 7.3-8.0 - Monitor by TLC reaction->monitoring filtration1 Crude Product Isolation: Filter the reaction mixture to collect precipitated this compound. monitoring->filtration1 Reaction Complete recrystallization_naoh Purification Step 1: Recrystallization as Sodium Salt (Dissolve in NaOH, precipitate with HCl) filtration1->recrystallization_naoh filtration2 Collect and Dry Precipitate recrystallization_naoh->filtration2 recrystallization_hcl Optional Purification Step 2: Recrystallization with HCl (Dissolve in hot HCl, cool to precipitate) filtration2->recrystallization_hcl final_product Final Product: Pure this compound filtration2->final_product If sufficient purity recrystallization_hcl->final_product

References

Pteroic Acid and Its Analogs: A Technical Guide to the Inhibition of Dihydropteroate Synthase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action by which pteroic acid and its structural analogs inhibit dihydropteroate synthase (DHPS). It covers the molecular interactions, kinetic data, and the experimental protocols used to characterize this inhibition, offering a comprehensive resource for professionals in antimicrobial drug discovery and development.

Introduction: The Folate Biosynthesis Pathway as an Antimicrobial Target

The de novo folate biosynthesis pathway is essential for the survival of many microorganisms, including bacteria, protozoa, and fungi. It is responsible for producing tetrahydrofolate, a vital cofactor in the synthesis of nucleic acids (DNA and RNA) and certain amino acids.[1][2][3] The absence of this pathway in mammals, which obtain folate from their diet, makes its constituent enzymes highly attractive targets for selective antimicrobial agents.[1][2]

A key enzyme in this pathway is dihydropteroate synthase (DHPS). DHPS catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) with para-aminobenzoic acid (PABA) to form 7,8-dihydropteroate, which is subsequently converted to dihydrofolate.[1][4][5] this compound is the oxidized, stable form of the enzymatic product 7,8-dihydropteroate.

The Target Enzyme: Dihydropteroate Synthase (DHPS)

DHPS is a crucial enzyme that serves as the point of convergence for the pterin and PABA branches of the folate pathway.[6] The enzyme has two distinct but adjacent binding pockets in its active site to accommodate its substrates: one for the pterin moiety (DHPPP) and one for PABA.[1][7] The catalytic reaction proceeds in an ordered fashion where DHPPP binds first, followed by PABA.[1] This mechanism and the structure of the active site are the foundation for the design of inhibitors.

Mechanism of Action: Competitive Inhibition

The primary mechanism by which this compound-related molecules inhibit DHPS is competitive inhibition . This occurs when an inhibitor molecule, which structurally resembles a substrate, binds to the enzyme's active site and prevents the natural substrate from binding.

Inhibition by this compound (Product Inhibition)

As the product of the reaction, this compound can re-bind to the DHPS active site, competing with the substrates (DHPPP and PABA) and preventing the catalytic cycle from proceeding. This phenomenon is known as product inhibition . Structural studies of DHPS in complex with this compound have been instrumental in revealing the precise locations of both the pterin and PABA binding sites, guiding further inhibitor design.[1][6][7]

Inhibition by PABA Analogs (Sulfonamides)

The most well-known inhibitors of DHPS are the sulfonamide class of antibiotics.[1][2] These drugs are structural analogs of the PABA substrate.[4][8] By mimicking PABA, sulfonamides bind to the PABA-binding pocket of the DHPS active site.[1][4] This competitive binding blocks the entry of PABA, thereby halting the production of dihydropteroate and arresting the entire folate synthesis pathway.[3][4] This action is typically bacteriostatic, as it prevents bacterial division rather than directly killing the cells.[2]

The logical relationship of competitive inhibition at the PABA-binding site is illustrated below.

Competitive_Inhibition cluster_0 Normal Reaction cluster_1 Inhibited Reaction DHPS DHPS DHPS_PABA Enzyme-Substrate Complex DHPS->DHPS_PABA + PABA PABA PABA PABA->DHPS_PABA Product Dihydropteroate DHPS_PABA->Product Catalysis DHPS_Inhib DHPS_Inhib DHPS_Inhibitor Enzyme-Inhibitor Complex (Inactive) DHPS_Inhib->DHPS_Inhibitor + Sulfonamide Sulfonamide Sulfonamide Sulfonamide->DHPS_Inhibitor No_Product No Reaction DHPS_Inhibitor->No_Product Assay_Workflow A Prepare Reagents (Buffer, Substrates, Enzymes) C Dispense Inhibitor/Control into 96-well plate A->C B Prepare Inhibitor Dilutions (e.g., in DMSO) B->C D Add Enzyme Master Mix (DHPS, DHFR, NADPH) C->D E Pre-incubate Plate (e.g., 5 min at 37°C) D->E F Initiate Reaction (Add Substrate Mix: PABA, DHPPP) E->F G Monitor Absorbance (Decrease at 340 nm) F->G H Calculate Reaction Rates (Slope of Abs vs. Time) G->H I Data Analysis (Plot % Inhibition vs. [I] and determine IC50) H->I Folate_Pathway cluster_DHPS DHPS Reaction GTP GTP DHPPP DHPPP GTP->DHPPP Multiple Steps DHPS DHPS DHPPP->DHPS PABA PABA PABA->DHPS Dihydropteroate 7,8-Dihydropteroate DHPS->Dihydropteroate Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate DHFS Inhibitor Sulfonamides Pterin Analogs Inhibitor->DHPS Inhibition Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate DHFR Nucleotide &\nAmino Acid\nSynthesis Nucleotide & Amino Acid Synthesis Tetrahydrofolate->Nucleotide &\nAmino Acid\nSynthesis

References

Investigating the Absorption and Metabolism of Pteroic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pteroic acid, a key intermediate in the biosynthesis of folates, is the structural backbone of folic acid, consisting of a pterin ring linked to para-aminobenzoic acid (p-ABA). It is also known as an endogenous degradation product of folic acid.[1][2] While its role in the folate pathway is established, a comprehensive understanding of its absorption and metabolic fate in humans remains an area of active investigation. This technical guide provides a detailed overview of the current knowledge regarding the absorption and metabolism of this compound, outlines relevant experimental protocols, and presents key data for researchers in drug development and nutritional science.

Absorption of this compound

The intestinal absorption of this compound is a critical determinant of its bioavailability and subsequent physiological or pharmacological effects. While direct quantitative data on human absorption of this compound is limited, insights can be drawn from related compounds and general principles of intestinal transport. A 1974 study by Blair et al. investigated the intestinal absorption of this compound in humans, though the detailed findings are not widely available.[3]

Intestinal Transport Mechanisms

The transport of molecules across the intestinal epithelium can occur via two primary routes: the transcellular pathway (through the cells) and the paracellular pathway (between the cells). The physicochemical properties of this compound, including its polarity and molecular weight, suggest that its transport is likely mediated by specific protein transporters rather than passive diffusion. Active transport mechanisms have been identified for the intestinal absorption of many nutrients, including folic acid.[4]

Metabolism of this compound

Information regarding the metabolism of this compound in humans is sparse. The Human Metabolome Database notes that this compound is not a naturally occurring metabolite in individuals not exposed to it or its derivatives, and very few articles have been published on the topic.[5] This suggests that this compound may not undergo extensive metabolism in the body. However, its structural similarity to other biologically active compounds warrants investigation into its potential biotransformation pathways.

Enzymatic Interactions

The primary enzyme associated with this compound is dihydropteroate synthase (DHPS), which catalyzes its formation from 6-hydroxymethyl-7,8-dihydropterin pyrophosphate and p-ABA in bacteria.[6][7] The product of this reaction, 7,8-dihydropteroate, is a direct precursor to this compound.

Interestingly, 7,8-dihydropteroate has been shown to be a potent competitive inhibitor of DHPS, suggesting a feedback inhibition mechanism. This product inhibition is competitive with respect to both substrates.

Table 1: Inhibition of Dihydropteroate Synthase (DHPS) by 7,8-Dihydropteroate

SubstrateInhibition Constant (Ki)
6-hydroxymethyl-7,8-dihydropterin-pyrophosphate7–11 μM
p-aminobenzoic acid (p-ABA)5–8 μM

Data from a study on the bifunctional HPPK/DHPS enzyme.

Experimental Protocols

Detailed experimental protocols are essential for the accurate investigation of this compound's absorption and metabolism. The following sections provide methodologies for key in vitro and analytical experiments.

Caco-2 Permeability Assay for Intestinal Absorption

The Caco-2 cell line, derived from a human colon adenocarcinoma, is a well-established in vitro model for predicting the intestinal permeability of compounds. When cultured on semi-permeable supports, Caco-2 cells differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier.[8][9]

Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum, nonessential amino acids, penicillin, and streptomycin

  • Transwell permeable supports (e.g., polycarbonate filters)

  • Hanks' Balanced Salt Solution (HBSS) or Ringers buffer

  • This compound

  • LC-MS/MS system

Methodology:

  • Cell Culture: Culture Caco-2 cells in DMEM at 37°C in a humidified atmosphere of 5% CO2. Seed cells onto Transwell inserts at an appropriate density and allow them to differentiate for 21 days, with media changes every 2-3 days.

  • Monolayer Integrity: Before the experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure their integrity.

  • Transport Experiment (Apical to Basolateral):

    • Wash the monolayers with pre-warmed HBSS.

    • Add a solution of this compound in HBSS to the apical (upper) chamber.

    • Add fresh HBSS to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.

  • Transport Experiment (Basolateral to Apical): To investigate active efflux, perform the transport experiment in the reverse direction, adding this compound to the basolateral chamber and sampling from the apical chamber.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Calculation of Papp: The apparent permeability coefficient is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where:

    • dQ/dt is the rate of permeation of the drug across the cells (mol/s)

    • A is the surface area of the cell monolayer (cm2)

    • C0 is the initial concentration of the drug in the donor chamber (mol/cm3)

Expected Results: The Papp value will indicate the permeability of this compound. Generally, compounds with Papp < 1 x 10-6 cm/s are considered to have low permeability, while those with Papp > 10 x 10-6 cm/s are considered to have high permeability.

G cluster_workflow Caco-2 Permeability Assay Workflow A Seed Caco-2 cells on Transwell inserts B Culture for 21 days to form a monolayer A->B C Measure TEER to confirm monolayer integrity B->C D Add this compound solution to donor chamber C->D E Incubate at 37°C D->E F Collect samples from receiver chamber at time intervals E->F G Quantify this compound by LC-MS/MS F->G H Calculate Apparent Permeability (Papp) G->H G cluster_workflow In Vitro Metabolism Workflow A Prepare incubation mixture (microsomes + this compound) B Pre-incubate at 37°C A->B C Initiate reaction with NADPH B->C D Incubate and collect samples at time points C->D E Terminate reaction with acetonitrile D->E F Centrifuge and collect supernatant E->F G Quantify remaining this compound by LC-MS/MS F->G H Determine metabolic stability (t1/2) G->H G cluster_pathway Bacterial Folate Biosynthesis Pathway GTP GTP Dihydroneopterin_triphosphate Dihydroneopterin triphosphate GTP->Dihydroneopterin_triphosphate HMDPP 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate Dihydroneopterin_triphosphate->HMDPP DHPS Dihydropteroate Synthase (DHPS) HMDPP->DHPS PABA p-Aminobenzoic acid (p-ABA) PABA->DHPS Dihydropteroate 7,8-Dihydropteroate Pteroic_Acid This compound Dihydropteroate->Pteroic_Acid DHFS Dihydrofolate Synthase (DHFS) Dihydropteroate->DHFS Dihydrofolate Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate (THF) Glutamate Glutamate Glutamate->DHFS DHPS->Dihydropteroate DHFS->Dihydrofolate DHFR->Tetrahydrofolate

References

Methodological & Application

Application Notes & Protocols: Step-by-Step Synthesis of Pteroic Acid from Folic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pteroic acid is a key chemical intermediate and the core structural component of folic acid (pteroyl-L-glutamic acid). It is comprised of a pteridine ring and a p-aminobenzoic acid (PABA) moiety linked by a methylene bridge. In drug development and research, this compound serves as a crucial starting material for the synthesis of various folate derivatives and conjugates used in targeted therapies, particularly in oncology, due to the overexpression of folate receptors on many cancer cells.[1] The synthesis of this compound is most commonly achieved by the selective cleavage of the L-glutamic acid side chain from the more readily available folic acid. This can be accomplished through several methods, including microbial degradation and chemical oxidation.[1][2]

This document provides detailed protocols for two primary methods of synthesizing this compound from folic acid: microbial cleavage and oxidative cleavage.

Method 1: Microbial Cleavage of Folic Acid

This method utilizes bacteria, such as Pseudomonas species (e.g., ATCC 29861), to enzymatically cleave the glutamic acid residue from folic acid.[3] While effective, this biotransformation process can be lengthy and may result in a product contaminated with residual folic acid, necessitating thorough purification.[1][2]

Experimental Protocol
  • Preparation of Culture Medium: Prepare a culture medium with the following composition per 5 liters of water: 3.0 g KH₂PO₄, 5.5 g K₂HPO₄, 6.0 g MgSO₄·7H₂O, 400 mg CaCl₂, 300 mg FeSO₄·7H₂O, 90 mg MnSO₄·H₂O, and 90 mg MoNa₂O₄·H₂O.[3]

  • Inoculation and Reaction Setup: In a suitable container (e.g., a large basin), combine 5 liters of water, 400 ml of the prepared culture medium, and 75 g of folic acid. Add a small inoculum of the bacteria (e.g., Pseudomonas ATCC 29861). For subsequent batches, 5 ml of the reaction solution from a previous batch can be used as the inoculum.[3]

  • Incubation Conditions:

    • Maintain the reaction in a dark place, as folic acid is light-sensitive.[3]

    • Keep the temperature above 15°C.[3]

    • Adjust the initial pH to 7.5 using 2N NaOH.[3]

    • The bacteria require oxygen, so stir the solution every three days. During this time, monitor and maintain the pH between 7.3 and 8.0 by adding diluted phosphoric acid as needed.[3]

    • Replenish evaporated water with ion-free water periodically.[3]

  • Monitoring the Reaction: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) on cellulose plates. Use a developing solvent of ammonia solution diluted with water (1:10). The spots can be visualized under UV light.[3] The reaction is complete when the pH no longer rises, which can take approximately 6 weeks.[3]

  • Isolation of Crude this compound:

    • This compound is sparingly soluble and will precipitate out of the solution.[3]

    • Filter the mixture to collect the crude this compound. This filtration can be very slow.[3]

    • Wash the filter cake with water (e.g., 3 x 500 ml).[3]

  • Purification (Recrystallization):

    • The wet, crude this compound can be dissolved in water by adding 4N NaOH to a pH of about 13.0.[3]

    • Filter the resulting solution to remove insoluble impurities.[3]

    • Slowly add 20% HCl to the filtrate with stirring to precipitate the this compound.[3]

    • Filter the suspension to collect the purified this compound, wash with water, and dry in a vacuum desiccator over NaOH.[3]

Data Summary: Microbial Synthesis
ParameterValue/Condition
Starting Material Folic Acid
Biocatalyst Pseudomonas sp. (ATCC 29861)
Folic Acid Conc. 15 g/L (75 g in 5 L)[3]
Temperature > 15°C[3]
pH Range 7.3 - 8.0[3]
Reaction Time ~6 weeks[3]
Monitoring TLC (Cellulose), pH stability[3]
Product Isolation Filtration[3]

Workflow Diagram: Microbial Synthesis

Microbial_Synthesis_Workflow cluster_prep Preparation cluster_reaction Biotransformation cluster_isolation Isolation & Purification A Prepare Culture Medium B Add Folic Acid & Water A->B C Inoculate with Bacteria B->C D Incubate (~6 weeks, >15°C, dark) C->D E Maintain pH (7.3-8.0) & Stir D->E Every 3 days F Monitor by TLC & pH D->F E->D G Filter Precipitated Crude Product F->G Reaction Complete H Wash with Water G->H I Recrystallize (Acid/Base) H->I J Filter & Dry Final Product I->J

Caption: Workflow for the microbial synthesis of this compound.

Method 2: Oxidative Cleavage with Potassium Permanganate (KMnO₄)

This chemical method involves the oxidative cleavage of the C-N bond between the PABA-glutamate moiety in folic acid. Potassium permanganate (KMnO₄) is a strong oxidizing agent that can achieve this cleavage under controlled conditions.[4][5][6] This method is significantly faster than microbial degradation.

Experimental Protocol
  • Dissolution of Folic Acid: Dissolve folic acid in a mildly alkaline, buffered solution (e.g., 3% K₂HPO₄) by gentle heating.[4] The alkaline conditions aid in the solubility of folic acid.

  • Oxidation Reaction:

    • Cool the folic acid solution to room temperature.

    • Slowly add a solution of potassium permanganate (KMnO₄) dropwise with constant stirring. The reaction is exothermic and the temperature should be monitored.

    • The reaction progress can be monitored by the color change, as the purple permanganate is consumed.

  • Quenching the Reaction: Once the reaction is complete (as determined by TLC or the persistence of the permanganate color), quench the excess KMnO₄ by adding a reducing agent such as sodium bisulfite or hydrogen peroxide until the solution becomes colorless or a brown precipitate of MnO₂ forms.[7]

  • Isolation and Purification:

    • If MnO₂ is present, filter the solution to remove it.

    • Acidify the filtrate with a suitable acid (e.g., HCl) to a pH of approximately 3.5. This compound will precipitate.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the this compound precipitate by filtration.

    • Wash the product with cold water to remove residual salts.

    • The crude product can be further purified by recrystallization as described in Method 1.

    • Dry the final product under vacuum.

Data Summary: Oxidative Cleavage
ParameterValue/Condition
Starting Material Folic Acid
Oxidizing Agent Potassium Permanganate (KMnO₄)
Solvent/Buffer Mildly alkaline (e.g., 3% K₂HPO₄)[4]
Reaction Control Slow addition of KMnO₄, temperature monitoring
Reaction Quench H₂O₂ or Sodium Bisulfite[7]
Monitoring TLC, Color Change
Product Isolation Acidification and Precipitation

Workflow Diagram: Oxidative Cleavage Synthesis

Oxidative_Cleavage_Workflow cluster_prep Preparation cluster_reaction Oxidation cluster_isolation Isolation & Purification A Dissolve Folic Acid in Alkaline Buffer B Slowly Add KMnO4 Solution A->B C Monitor Reaction (TLC) B->C D Quench Excess KMnO4 C->D Reaction Complete E Filter MnO2 (if present) D->E F Acidify to Precipitate This compound E->F G Filter & Wash Product F->G H Dry Final Product G->H

Caption: Workflow for the oxidative cleavage of folic acid.

Comparative Analysis of Synthesis Methods

FeatureMicrobial CleavageOxidative Cleavage
Reagents Bacterial culture, nutrient mediaPotassium permanganate, acid/base
Reaction Time Very long (~6 weeks)[3]Relatively short (hours)
Conditions Mild (ambient temp, neutral pH)Harsher (strong oxidant)
Selectivity Generally high due to enzyme specificityLower; risk of over-oxidation
Scalability Can be complex for large scaleMore straightforward to scale up
Key Challenge Long duration, potential contaminationControlling reaction, product purity

Signaling Pathway Representation

While the synthesis of this compound from folic acid is a direct chemical conversion rather than a biological signaling pathway, the logical relationship of the molecular transformation can be visualized.

Folic_Acid_Conversion FolicAcid Folic Acid (Pteroyl-L-glutamic acid) PteroicAcid This compound FolicAcid->PteroicAcid Cleavage of C-N Amide Bond GlutamicAcid L-Glutamic Acid FolicAcid->GlutamicAcid Cleavage of C-N Amide Bond

Caption: Cleavage of folic acid yields this compound and glutamic acid.

References

Application Notes and Protocols for Microbial Pteroic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pteroic acid is a valuable precursor in the synthesis of antifolate drugs and various folate-targeted therapeutic and imaging agents. Its production through microbial degradation of the readily available and inexpensive folic acid presents a cost-effective and environmentally friendly alternative to complex chemical synthesis. This document provides detailed protocols for the production of this compound using microbial fermentation, specifically with Pseudomonas sp., and outlines an alternative enzymatic approach. These methods are designed to be adaptable for laboratory-scale production.

The microbial method leverages the ability of certain bacteria to enzymatically cleave the terminal glutamate moiety from folic acid, precipitating the sparingly soluble this compound from the culture medium. The enzymatic method offers a more controlled, cell-free approach to the same conversion. Both protocols are followed by a robust purification procedure to ensure high-purity this compound suitable for further derivatization and conjugation.

Microbial Degradation of Folic Acid to this compound

This protocol is adapted for a 1-liter laboratory scale from established procedures using Pseudomonas sp. ATCC 29861.

I. Materials and Reagents
  • Pseudomonas sp. ATCC 29861

  • Folic Acid

  • Defined Mineral Medium (per liter):

    • Potassium Dihydrogen Phosphate (KH2PO4): 3.0 g

    • Dipotassium Hydrogen Phosphate (K2HPO4): 5.5 g

    • Magnesium Sulfate Heptahydrate (MgSO4·7H2O): 6.0 g

    • Calcium Chloride (CaCl2): 0.4 g

    • Iron (II) Sulfate Heptahydrate (FeSO4·7H2O): 0.3 g

    • Manganese Sulfate Monohydrate (MnSO4·H2O): 0.09 g

    • Sodium Molybdate Dihydrate (Na2MoO4·2H2O): 0.09 g

    • Ammonium Chloride (NH4Cl): 1.0 g (as nitrogen source)

    • Glucose: 5.0 g (as carbon source)

    • Deionized Water: to 1 liter

  • 2 N Sodium Hydroxide (NaOH)

  • Diluted Phosphoric Acid (H3PO4)

  • Hydrochloric Acid (HCl), 32% and 2 N

  • 4 N Sodium Hydroxide (NaOH)

  • Thin Layer Chromatography (TLC) supplies: Cellulose plates, developing solvent (1:10 ammonia solution in water), UV lamp.

II. Experimental Protocol: Microbial Fermentation
  • Preparation of Inoculum:

    • Prepare a sterile starter culture of Pseudomonas sp. ATCC 29861 by inoculating 50 mL of the defined mineral medium in a 250 mL Erlenmeyer flask.

    • Incubate at 30°C with shaking at 180 rpm for 24-48 hours until the culture is turbid.

  • Fermentation:

    • In a 2-liter fermenter or a 2-liter Erlenmeyer flask, add 1 liter of the defined mineral medium.

    • Add 15 g of folic acid to the medium.

    • Autoclave the medium with the folic acid.

    • After cooling to room temperature, inoculate with 50 mL of the starter culture.

    • Maintain the culture at a temperature above 15°C (optimally 25-30°C).

    • As folic acid is light-sensitive, protect the culture from light by covering the vessel with aluminum foil.

    • The Pseudomonas bacteria require oxygen for efficient degradation; therefore, ensure adequate aeration. If using a flask, maintain vigorous shaking (180-200 rpm). If using a fermenter, supply sterile air.

    • Monitor the pH of the culture every 2-3 days. The pH will tend to rise as the degradation proceeds. Adjust the pH to a range of 7.3-8.0 by adding diluted phosphoric acid.[1]

    • The reaction is complete when the pH no longer increases, which can take up to 6 weeks.[1]

  • Monitoring the Reaction:

    • The progress of the reaction can be monitored by TLC.

    • Prepare a sample by filtering a small aliquot of the culture and diluting it with water.

    • Spot the sample on a cellulose TLC plate alongside standards of folic acid and this compound (dissolved in water with a drop of ammonia).

    • Develop the plate using a 1:10 solution of ammonia in water.

    • Visualize the spots under a UV lamp. The disappearance of the folic acid spot and the appearance of the this compound spot indicate the progress of the reaction.

III. Downstream Processing and Purification
  • Harvesting Crude this compound:

    • Once the reaction is complete, as indicated by stable pH and TLC analysis, harvest the crude this compound, which will have precipitated out of the solution.

    • Filter the entire culture through a large funnel with filter paper. This process can be slow.

    • Wash the collected filter cake (crude this compound) with 3 x 100 mL of deionized water.

  • Recrystallization as Sodium Salt:

    • Transfer the wet, crude this compound to a beaker with 1.6 L of deionized water.

    • While stirring, add 4 N NaOH dropwise until most of the this compound dissolves (pH ~13.0).

    • Filter the resulting solution to remove any insoluble impurities.

    • Slowly add 20% HCl to the filtrate with stirring until the pH reaches 8.1. Do not go below this pH to avoid co-precipitation of any remaining folic acid.

    • Allow the solution to stand overnight to allow the sodium pteroate to precipitate.

    • Remove the supernatant and filter the remaining suspension to collect the precipitate.

    • Wash the filter cake with 300 mL of deionized water and dry in a vacuum desiccator over NaOH.

  • Final Recrystallization with HCl:

    • Grind the dried this compound from the previous step.

    • In a fume hood, prepare a solution of 420 mL of deionized water and 360 mL of 32% HCl in a 2-liter flask and heat to boiling.

    • Carefully add 20 g of the crude this compound to the boiling HCl solution and mix.

    • After 10 minutes, most of the this compound should be dissolved.

    • Cool the flask in an ice-water bath for 2 hours to precipitate the purified this compound.

    • Filter the precipitate and wash the filter cake with 300 mL of cold (5°C) 2 N HCl.

    • Dry the final product in a vacuum desiccator over NaOH.

Alternative Method: Enzymatic Degradation

This method utilizes the enzyme Carboxypeptidase G to achieve a more controlled conversion of folic acid to this compound.

I. Materials and Reagents
  • Folic Acid

  • Carboxypeptidase G (recombinant)

  • 50 mM Tris-HCl buffer (pH 7.3)

  • 0.2 mM Zinc Sulfate (ZnSO4)

  • 1 M Sodium Hydroxide (NaOH)

  • 1 M Hydrochloric Acid (HCl)

II. Experimental Protocol: Enzymatic Reaction
  • Reaction Setup:

    • Dissolve folic acid in 50 mM Tris-HCl (pH 7.3) to a final concentration of approximately 8.8 g/L.

    • Add ZnSO4 to a final concentration of 0.2 mM.

    • Initiate the reaction by adding Carboxypeptidase G. The optimal enzyme concentration should be determined empirically but a starting point is 5 µg/mL.

    • Incubate the reaction mixture at 30°C for 6-12 hours with gentle stirring.

  • Reaction Monitoring and Termination:

    • Monitor the reaction by TLC as described in the microbial protocol.

    • Once the reaction is complete, terminate it by denaturing the enzyme with the addition of 1 M NaOH.

  • Purification:

    • Precipitate the this compound by reducing the pH of the reaction mixture to < 4.0 with 1 M HCl.

    • Collect the precipitate by filtration.

    • The crude this compound can be further purified by the recrystallization steps outlined in the microbial protocol. Purity of >99% can be achieved.[2]

Data Presentation

ParameterMicrobial Degradation ProtocolEnzymatic Degradation Protocol
Starting Material Folic AcidFolic Acid
Biocatalyst Pseudomonas sp. ATCC 29861Carboxypeptidase G
Substrate Conc. 15 g/L~8.8 g/L
pH 7.3 - 8.07.3
Temperature 25-30°C30°C
Reaction Time Up to 6 weeks6-12 hours
Purity (pre-purification) Variable, depends on completionCan be contaminated with up to 25% folic acid[3]
Purity (post-purification) >98% (expected)>99%[2]
Expected Yield Not explicitly quantified, but is a precipitation-driven process from a substantial starting amount.High conversion expected, but specific yield data is limited.

Visualizations

Metabolic Pathway: Folic Acid to this compound

folic_acid_degradation folic_acid Folic Acid pteroic_acid This compound folic_acid->pteroic_acid Cleavage of C-N bond glutamate L-Glutamate folic_acid->glutamate Release of enzyme Carboxypeptidase G (from Pseudomonas sp.) enzyme->folic_acid

Caption: Enzymatic cleavage of folic acid to this compound and L-glutamate.

Experimental Workflow: Microbial Production of this compound

microbial_workflow cluster_fermentation Fermentation Stage cluster_purification Purification Stage inoculum Inoculum Preparation (Pseudomonas sp. ATCC 29861) fermentation Fermentation (Folic Acid Substrate, pH 7.3-8.0, >15°C, up to 6 weeks) inoculum->fermentation monitoring TLC Monitoring fermentation->monitoring harvesting Harvesting Crude this compound (Filtration) fermentation->harvesting recrystallization1 Recrystallization (Sodium Salt) pH ~13.0 -> pH 8.1 harvesting->recrystallization1 recrystallization2 Final Recrystallization (HCl) recrystallization1->recrystallization2 drying Drying recrystallization2->drying final_product Pure this compound drying->final_product

Caption: Workflow for microbial production and purification of this compound.

References

Application Notes and Protocols: Enzymatic Degradation of Folic Acid to Pteroic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Folic acid (Vitamin B9) is a synthetic, oxidized form of the essential nutrient folate.[1] In biological systems and various biotechnological applications, the enzymatic cleavage of the glutamate moiety from folic acid is a critical reaction, yielding pteroic acid and L-glutamate. This degradation is primarily catalyzed by carboxypeptidases, notably Carboxypeptidase G (CPG).[1][2] Understanding and harnessing this enzymatic process is vital for several applications, including:

  • Drug Metabolism and Development: Studying the breakdown of folate analogs like methotrexate, a common cancer therapeutic, which is also a substrate for CPG.[3]

  • Food Science: Assessing folate stability and bioavailability in fortified foods.

  • Analytical Chemistry: Preparing this compound standards for analytical methods, as enzymatic conversion can be a primary source of this compound, which is often contaminated with the parent folic acid.[4][5]

These notes provide a comprehensive overview of the enzymatic pathway, key enzyme characteristics, and detailed protocols for conducting and analyzing the degradation of folic acid.

Enzymatic Reaction Pathway

The enzymatic conversion of folic acid to this compound is a hydrolysis reaction that cleaves the amide bond linking the this compound moiety to the L-glutamate tail.

Folic_Acid_Degradation cluster_products Folic_Acid Folic Acid Pteroic_Acid This compound Folic_Acid->Pteroic_Acid Carboxypeptidase G Glutamate L-Glutamate Folic_Acid->Glutamate

Caption: Enzymatic hydrolysis of folic acid into this compound and L-glutamate.

Key Enzyme: Carboxypeptidase G (CPG)

Carboxypeptidase G (CPG), particularly from bacterial sources like Pseudomonas and Variovorax species, is the most well-characterized enzyme for this application.[1][3] It is a zinc-dependent exopeptidase that efficiently hydrolyzes the terminal glutamate from folic acid and its analogs.[3][6]

Table 1: Properties of Carboxypeptidase G

PropertyValue / CharacteristicSource(s)
Enzyme Class Exopeptidase / Hydrolase[6]
Source Organisms Variovorax sp., Pseudomonas sp.[1][3]
Substrates Folic Acid, Methotrexate, Folate Analogs[1][3]
Products This compound + L-Glutamate[1]
Optimal pH ~7.3 (Slightly basic)[3][4][5]
Km for Methotrexate 2.4 x 10-4 M[3]

Experimental Protocols

Protocol 1: Spectrophotometric Assay for CPG Activity

This protocol describes a continuous assay to monitor the enzymatic conversion of folic acid to this compound by observing the change in absorbance.

Principle: The hydrolysis of folic acid to this compound results in a shift in the UV absorbance spectrum. The reaction can be monitored by the decrease in absorbance at a specific wavelength where the substrate and product have different extinction coefficients.

Materials:

  • Carboxypeptidase G (CPG) enzyme solution

  • Folic Acid stock solution (e.g., 10 mM in 0.1 M NaOH, stored in the dark)

  • Reaction Buffer: 0.1 M Tris-HCl or Phosphate buffer, pH 7.3

  • UV-Vis Spectrophotometer with temperature control

  • Cuvettes (1 cm path length)

Procedure:

  • Prepare Reagents:

    • Dilute the Folic Acid stock solution in the Reaction Buffer to a final working concentration (e.g., 100 µM).

    • Prepare a suitable dilution of the CPG enzyme in ice-cold Reaction Buffer.

  • Spectrophotometer Setup:

    • Set the spectrophotometer to the desired wavelength (typically determined by scanning folic acid vs. This compound, often around 320 nm).[3]

    • Equilibrate the spectrophotometer's cuvette holder to the desired temperature (e.g., 37°C).

  • Assay Execution:

    • To a cuvette, add the Reaction Buffer and the folic acid working solution to a final volume of 1 mL.

    • Place the cuvette in the spectrophotometer and allow it to equilibrate for 5 minutes.

    • Initiate the reaction by adding a small, known volume of the diluted CPG enzyme solution. Mix gently by pipetting or inverting.

    • Immediately start recording the absorbance over time for a set period (e.g., 10-15 minutes).

  • Data Analysis:

    • Calculate the initial rate of reaction (ΔAbs/min) from the linear portion of the absorbance vs. time curve.

    • Use the Beer-Lambert law (A = εcl) and the difference in molar extinction coefficients (Δε) between folic acid and this compound at the measured wavelength to convert the rate to µmol/min.

Protocol 2: HPLC Analysis of Folic Acid Degradation

This protocol provides a method to separate and quantify folic acid and its degradation product, this compound, using High-Performance Liquid Chromatography (HPLC). This is a definitive method for measuring reaction completion.

Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. Folic acid and this compound can be resolved and quantified by their retention times and peak areas.

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)[7][8]

  • Mobile Phase A: Phosphate or acetate buffer (e.g., 20-40 mM, pH adjusted)[7][9]

  • Mobile Phase B: Acetonitrile or Methanol[8][10]

  • Folic Acid and this compound analytical standards

  • Reaction samples (quenched at different time points, e.g., by adding acid or flash freezing)

Procedure:

  • Reaction Setup:

    • Perform the enzymatic reaction as described in Protocol 1, but in larger volumes (e.g., 1-5 mL) in reaction tubes.

    • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Quench the reaction immediately by adding an equal volume of cold acetonitrile or a small amount of acid (e.g., perchloric or phosphoric acid).

    • Centrifuge the quenched samples to pellet the precipitated enzyme and any debris.

  • HPLC Method:

    • Equilibrate the C18 column with the initial mobile phase composition. A common starting point is an isocratic elution with a low percentage of organic solvent.[7][8]

    • Example Isocratic Conditions: Mobile phase of 40 mM sodium phosphate buffer (pH 5.5) with 8% acetonitrile.[7]

    • Flow Rate: 0.7 - 1.0 mL/min.[7][8]

    • Detection Wavelength: 280-284 nm is commonly used for both compounds.[8][11]

    • Injection Volume: 5-20 µL.[8][9]

  • Sample Analysis:

    • Inject the supernatant from the quenched and centrifuged samples onto the HPLC system.

    • Run the standards for folic acid and this compound to determine their retention times and create a calibration curve (Peak Area vs. Concentration).

    • Analyze the experimental samples to identify and quantify the amount of folic acid remaining and this compound formed at each time point.

  • Data Analysis:

    • Calculate the concentration of substrate and product at each time point using the calibration curves.

    • Plot the concentration of this compound formed over time to determine the reaction kinetics.

Table 2: Example HPLC Method Parameters

ParameterConditionSource(s)
Column Inertsil C8 or Supelco LC-18 (250 x 4.6 mm, 5 µm)[7][8]
Mobile Phase Isocratic: Methanol/Phosphate Buffer (pH 6.4) (12:88, v/v)[8]
Flow Rate 0.7 mL/min[8]
Column Temp. 30°C[8]
Detection (UV) 280 nm[8]
Injection Vol. 5 µL[8]

Experimental Workflow and Visualization

The overall process from preparing the enzymatic reaction to analyzing the final data can be visualized as a clear workflow.

Caption: Workflow for enzymatic degradation of folic acid and subsequent HPLC analysis.

References

Application Notes and Protocols for the HPLC Purification of Crude Pteroic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pteroic acid, a key intermediate in the synthesis of antifolate drugs and a vital biochemical tool, is often produced in crude mixtures containing unreacted starting materials and side products. High-purity this compound is essential for research and pharmaceutical applications. This document provides detailed application notes and protocols for the purification of crude this compound using High-Performance Liquid Chromatography (HPLC). Two primary methods, Reverse-Phase (RP) HPLC and Ion-Exchange (IEX) HPLC, are presented, offering flexibility based on the nature of the impurities and the desired scale of purification. These protocols are designed to be a comprehensive guide for researchers, scientists, and drug development professionals, enabling the efficient and effective purification of this compound.

Introduction to this compound Purification

The purification of crude this compound is a critical step to remove impurities such as unreacted starting materials, particularly folic acid, and other synthesis byproducts. The choice between Reverse-Phase (RP) and Ion-Exchange (IEX) chromatography depends on the specific impurity profile of the crude mixture.

  • Reverse-Phase (RP) HPLC: This technique separates molecules based on their hydrophobicity. This compound, being a moderately polar molecule, can be effectively separated from more polar or less polar impurities using a non-polar stationary phase (like C18) and a polar mobile phase. This method is highly versatile and scalable.[1]

  • Ion-Exchange (IEX) HPLC: This method separates molecules based on their net charge at a specific pH. This compound possesses both acidic (carboxylic acid) and basic (amino and pteridine nitrogens) functional groups. Anion-exchange chromatography can be particularly effective in separating this compound from other acidic compounds like folic acid by carefully controlling the pH of the mobile phase.[2][3]

Data Presentation: HPLC Method Parameters

The following tables summarize the key quantitative parameters for the recommended HPLC purification methods.

Table 1: Reverse-Phase HPLC (RP-HPLC) Method Parameters

ParameterAnalytical ScalePreparative Scale
Column Newcrom R1 or C18, 3 µm, 4.6 x 150 mmNewcrom R1 or C18, 5-10 µm, ≥ 20 mm ID
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5-30% B over 15 min10-40% B over 30 min
Flow Rate 1.0 mL/min20-50 mL/min (column dependent)
Detection UV at 280 nm[4]UV at 280 nm[2]
Injection Volume 5-20 µL0.5-5 mL (concentration dependent)
Column Temperature AmbientAmbient

Table 2: Ion-Exchange HPLC (IEX-HPLC) Method Parameters

ParameterAnalytical/Preparative Scale
Column DEAE Cellulose (Anion Exchanger)[2]
Mobile Phase A 20 mM Phosphate Buffer, pH 7.2
Mobile Phase B 20 mM Phosphate Buffer with 1 M NaCl, pH 7.2
Gradient 0-50% B over 30 min
Flow Rate 1.0-5.0 mL/min (column dependent)
Detection UV at 280 nm[2]
Injection Volume 0.1-2 mL (concentration dependent)
Column Temperature Ambient

Experimental Protocols

Sample Preparation of Crude this compound

Proper sample preparation is crucial for successful HPLC purification and to prevent column contamination.

Protocol:

  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable solvent. For RP-HPLC, a mixture of Mobile Phase A and a small amount of dimethyl sulfoxide (DMSO) may be necessary to aid dissolution.[4] For IEX-HPLC, dissolve the crude material in Mobile Phase A. A patent describes dissolving crude this compound in water and adjusting the pH to around 11.5 with NaOH to ensure complete dissolution before loading onto an ion-exchange column.[2]

  • Filtration: Filter the dissolved sample through a 0.45 µm syringe filter to remove any particulate matter. This step is critical to prevent clogging of the HPLC column and system.

  • Concentration: The concentration of the crude this compound solution should be optimized based on the column size and loading capacity.

Reverse-Phase HPLC (RP-HPLC) Purification Protocol

This protocol is designed for the purification of crude this compound using a preparative C18 or similar reverse-phase column.

Protocol:

  • System Equilibration: Equilibrate the preparative RP-HPLC system with 90% Mobile Phase A and 10% Mobile Phase B for at least 30 minutes or until a stable baseline is achieved.

  • Sample Injection: Inject the prepared crude this compound sample onto the column.

  • Gradient Elution: Initiate the gradient program as outlined in Table 1.

  • Fraction Collection: Collect fractions based on the UV chromatogram, focusing on the major peak corresponding to this compound.

  • Purity Analysis: Analyze the collected fractions using an analytical RP-HPLC method to determine the purity of each fraction.

  • Pooling and Solvent Evaporation: Pool the fractions with the desired purity (e.g., >98%) and remove the organic solvent (acetonitrile) using a rotary evaporator.

  • Lyophilization: Lyophilize the remaining aqueous solution to obtain the purified this compound as a solid.

Ion-Exchange HPLC (IEX-HPLC) Purification Protocol

This protocol is particularly useful for separating this compound from acidic impurities like folic acid.

Protocol:

  • System Equilibration: Equilibrate the IEX column with 100% Mobile Phase A until a stable baseline is achieved.

  • Sample Injection: Load the pH-adjusted and filtered crude this compound solution onto the column.

  • Gradient Elution: Apply the salt gradient as detailed in Table 2 to elute the bound components. This compound is expected to elute at a lower salt concentration than the more acidic folic acid.

  • Fraction Collection: Collect fractions corresponding to the elution profile of this compound.

  • Desalting and Purity Analysis: The collected fractions containing high salt concentrations will require desalting. This can be achieved by solid-phase extraction (SPE) with a reverse-phase cartridge or through another round of RP-HPLC. Analyze the desalted fractions for purity.

  • Lyophilization: Lyophilize the purified, desalted fractions to obtain the final product.

Visualizations

Experimental Workflow for HPLC Purification

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification dissolve Dissolve Crude this compound filtrate Filter (0.45 µm) dissolve->filtrate inject Inject Sample filtrate->inject separate Chromatographic Separation (RP or IEX) inject->separate collect Collect Fractions separate->collect analyze Analyze Purity collect->analyze pool Pool Pure Fractions analyze->pool evaporate Solvent Evaporation pool->evaporate lyophilize Lyophilization evaporate->lyophilize final_product final_product lyophilize->final_product Pure this compound Purification_Methods cluster_methods Primary Purification Methods cluster_rp_details RP-HPLC Details cluster_iex_details IEX-HPLC Details crude_pa Crude this compound rp_hplc Reverse-Phase HPLC crude_pa->rp_hplc iex_hplc Ion-Exchange HPLC crude_pa->iex_hplc rp_principle Separation by Hydrophobicity rp_hplc->rp_principle rp_column Stationary Phase: C18 or similar rp_hplc->rp_column rp_mobile Mobile Phase: Acetonitrile/Water Gradient rp_hplc->rp_mobile purified_pa Purified this compound (>98%) rp_hplc->purified_pa iex_principle Separation by Net Charge iex_hplc->iex_principle iex_column Stationary Phase: Anion Exchanger (DEAE) iex_hplc->iex_column iex_mobile Mobile Phase: Salt Gradient at controlled pH iex_hplc->iex_mobile iex_hplc->purified_pa

References

Application Note: A Detailed Protocol for the Conjugation of Pteroic Acid to Targeting Ligands

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Pteroic acid, a core component of folic acid, is a crucial targeting moiety for drug delivery and diagnostic systems. It exhibits a high affinity for the folate receptor (FR), which is frequently overexpressed on the surface of various cancer cells and activated macrophages associated with inflammatory diseases, while having limited expression in healthy tissues.[1][2] Conjugating therapeutic agents, imaging agents, or other ligands to this compound enables targeted delivery to these specific cell populations, enhancing efficacy and reducing off-target effects. Unlike folic acid, this compound lacks the glutamate tail, which can simplify conjugation by providing a single carboxylic acid group for modification, thus avoiding the formation of α- and γ-regioisomers that can occur with folic acid.[1][3]

This application note provides a detailed protocol for the covalent conjugation of this compound to amine-containing targeting ligands using the widely adopted 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS) chemistry.

General Conjugation Principle: EDC/Sulfo-NHS Chemistry

The most common strategy for conjugating this compound to a ligand containing a primary amine is through the formation of a stable amide bond. This is typically achieved in a two-step process:

  • Activation: The carboxylic acid group of this compound is activated using EDC in the presence of sulfo-NHS. EDC first reacts with the carboxylate to form a highly reactive O-acylisourea intermediate.[4]

  • Stable Ester Formation: This intermediate rapidly reacts with sulfo-NHS to form a more stable, amine-reactive sulfo-NHS ester. This ester is less susceptible to hydrolysis in aqueous solutions compared to the O-acylisourea intermediate, improving coupling efficiency.[5]

  • Conjugation: The sulfo-NHS ester of this compound then reacts with a primary amine on the target ligand to form a stable covalent amide bond, releasing the sulfo-NHS leaving group.[6]

This two-step method is preferred as it minimizes the risk of self-polymerization of ligands that contain both carboxyl and amine groups.[5]

Experimental Workflow

The overall workflow for this compound conjugation involves activation, coupling to the ligand, quenching the reaction, and subsequent purification and characterization of the final conjugate.

G cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_downstream Downstream Processing PteroicAcid This compound Activation Step 1: Activation (EDC / Sulfo-NHS) PteroicAcid->Activation Ligand Amine-Containing Targeting Ligand Coupling Step 2: Coupling (Amide Bond Formation) Ligand->Coupling Activation->Coupling Activated this compound Quench Step 3: Quenching Coupling->Quench Purification Step 4: Purification (e.g., RP-HPLC) Quench->Purification Characterization Step 5: Characterization (LC/MS, Purity) Purification->Characterization FinalProduct This compound-Ligand Conjugate Characterization->FinalProduct

Caption: General workflow for this compound conjugation.

Detailed Protocol: Two-Step this compound Conjugation

This protocol describes the conjugation of this compound to a generic amine-containing ligand. Optimization may be required depending on the specific properties of the ligand.

I. Materials and Reagents

  • This compound (PA)

  • Amine-containing targeting ligand

  • Activation Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0[5]

  • Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.5[4][5]

  • Dimethyl sulfoxide (DMSO)

  • EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Solution: 1 M Tris-HCl, pH 8.5, or 1 M hydroxylamine

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Mass Spectrometer (e.g., LC/MS)

II. Experimental Procedure

Step 1: Activation of this compound

Note: this compound has limited solubility in aqueous buffers.[7][8] A co-solvent like DMSO is often necessary.

  • Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

  • In a microcentrifuge tube, dilute the this compound stock solution to a final concentration of 1-2 mM in ice-cold Activation Buffer. The final percentage of DMSO should be kept as low as possible (typically <10%) to maintain buffer integrity.

  • Prepare fresh solutions of EDC (e.g., 100 mM) and Sulfo-NHS (e.g., 100 mM) in ice-cold Activation Buffer immediately before use, as EDC is susceptible to hydrolysis.[5]

  • Add a 5 to 10-fold molar excess of EDC and Sulfo-NHS to the this compound solution.

  • Incubate the reaction mixture at room temperature for 15-30 minutes with gentle mixing.

Step 2: Conjugation to Amine-Containing Ligand

  • Dissolve the amine-containing ligand in Coupling Buffer (PBS, pH 7.2-7.5). The optimal pH for the reaction of sulfo-NHS esters with primary amines is between 7 and 8.[4]

  • Add the activated this compound solution from Step 1 to the ligand solution. A molar ratio of 5:1 to 20:1 (activated this compound:ligand) is a common starting point.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

Step 3: Quenching the Reaction

  • Add the Quenching Solution (e.g., Tris or hydroxylamine) to a final concentration of 20-50 mM.

  • Incubate for 15 minutes at room temperature. This will hydrolyze any unreacted sulfo-NHS esters and deactivate excess EDC.

Step 4: Purification of the Conjugate

  • The primary method for purifying this compound conjugates is Reverse-Phase HPLC (RP-HPLC).[1]

  • Use a suitable column (e.g., C18) and a gradient of water and acetonitrile (both typically containing 0.1% trifluoroacetic acid) to separate the conjugate from unreacted this compound, ligand, and reaction byproducts.

  • Collect fractions corresponding to the conjugate peak, which can be identified by its unique retention time and confirmed by subsequent analysis.

  • Lyophilize the purified fractions to obtain the final conjugate as a powder.

Step 5: Characterization of the Conjugate

  • Purity Analysis: Re-inject a small amount of the purified conjugate into the HPLC to confirm its purity.

  • Identity Confirmation: Use LC/MS to determine the molecular weight of the purified product. A successful conjugation will show a mass peak corresponding to the sum of the molecular weights of this compound and the ligand, minus the mass of water (18 Da).[1]

Quantitative Data Summary

The following table provides representative data for a typical conjugation experiment. Actual results will vary based on the specific reactants used.

ParameterValuePurpose
Reactants
This compound Concentration1 mMInitial concentration for activation
Ligand Concentration0.5 mMInitial concentration for coupling
Molar Ratio (PA:Ligand)10:1Drives reaction towards product formation
Molar Ratio (EDC:PA)5:1Ensures efficient carboxyl activation
Molar Ratio (Sulfo-NHS:PA)5:1Stabilizes the activated intermediate
Reaction Conditions
Activation Time20 minTime for sulfo-NHS ester formation
Coupling Time2 hoursTime for amide bond formation
Temperature25°C (Room Temp)Standard reaction temperature
Results
Yield ~45-65%Efficiency of the conjugation reaction
Purity (Post-HPLC) >95%Purity of the final conjugate product[1]
Mass (LC/MS) ConfirmedVerifies the identity of the conjugate[1]

Biological Context: Folate Receptor-Mediated Endocytosis

This compound conjugates function by hijacking the natural endocytic pathway of the folate receptor. The diagram below illustrates this process.

G cluster_membrane Cell Membrane cluster_cell Cytoplasm Receptor Folate Receptor Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome (Acidic pH) Endosome->Lysosome 3. Trafficking & Maturation ReceptorRecycle Receptor Recycling Endosome->ReceptorRecycle PayloadRelease Payload Released (Drug/Imaging Agent) Lysosome->PayloadRelease 4. Payload Release ReceptorRecycle->Receptor 5. Recycling Conjugate This compound-Ligand Conjugate Conjugate->Receptor 1. Binding

Caption: Folate receptor-mediated endocytosis pathway.

Upon binding to the folate receptor, the this compound conjugate is internalized into the cell within an endosome. The endosome acidifies and may fuse with a lysosome, creating an environment that facilitates the cleavage of the linker and release of the therapeutic or diagnostic payload into the cytoplasm to exert its biological effect. The receptor is then typically recycled back to the cell surface.

References

Application Notes and Protocols for Pteroic Acid in Folate Receptor Targeting Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing pteroic acid as a targeting ligand in folate receptor (FR)-mediated drug delivery and imaging. This compound, a core component of folic acid, offers a strategic advantage for targeting cancer cells that overexpress folate receptors, particularly FRα.

Introduction

The folate receptor, especially the alpha isoform (FRα), is a well-established tumor marker due to its significant overexpression in a variety of cancers, including ovarian, lung, and breast cancers, while its expression in normal tissues is highly restricted. This differential expression provides a molecular basis for targeted therapies. This compound, while exhibiting a lower binding affinity for the folate receptor compared to folic acid, can still facilitate the selective delivery of conjugated payloads to FR-positive cells. Its use can be advantageous in certain drug design strategies.

Key Signaling Pathways

Folate receptor activation can trigger intracellular signaling cascades that are implicated in cell proliferation and survival. Understanding these pathways is crucial for evaluating the downstream effects of this compound-targeted therapies.

Folate Receptor-Mediated Endocytosis

The primary mechanism of uptake for folate- and this compound-conjugated molecules is receptor-mediated endocytosis. The ligand-receptor complex is internalized into the cell within an endosome. The acidic environment of the endosome facilitates the release of the conjugated payload, which can then exert its therapeutic effect. The receptor is subsequently recycled back to the cell surface.

cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Pteroic_Acid_Drug This compound-Drug Conjugate Receptor_Binding Receptor Binding Pteroic_Acid_Drug->Receptor_Binding Binds FR Folate Receptor (FRα) FR->Receptor_Binding Endosome Early Endosome (pH ~6.0-6.5) Receptor_Binding->Endosome Internalization Late_Endosome Late Endosome/Lysosome (pH ~5.0) Endosome->Late_Endosome Maturation Drug_Release Drug Release Late_Endosome->Drug_Release Acidification Recycling Receptor Recycling Late_Endosome->Recycling Dissociation Drug Released Drug Drug_Release->Drug Recycling->FR Returns to Membrane Target Intracellular Target (e.g., DNA, Tubulin) Drug->Target Acts on

Folate Receptor-Mediated Endocytosis Workflow.
JAK-STAT3 Signaling Pathway

Binding of a folate ligand to FRα can lead to the activation of the Janus Kinase (JAK) and Signal Transducer and Activator of Transcription 3 (STAT3) pathway. This signaling cascade is known to promote cell proliferation and survival. It has been shown that folic acid can activate STAT3 through FRα in a JAK-dependent manner, with gp130 acting as a co-receptor.[1][2]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pteroic_Acid This compound Ligand FRa FRα Pteroic_Acid->FRa Binds gp130 gp130 FRa->gp130 Associates with JAK JAK gp130->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerizes DNA DNA STAT3_dimer->DNA Translocates to Nucleus and Binds Gene_Expression Gene Expression (e.g., Cyclin A2, VEGF) DNA->Gene_Expression Promotes Transcription

FRα-mediated JAK-STAT3 Signaling Pathway.
ERK1/2 Signaling Pathway

The extracellular signal-regulated kinase (ERK1/2) pathway, a key component of the mitogen-activated protein kinase (MAPK) cascade, can also be activated downstream of the folate receptor. This pathway is crucial in regulating cell proliferation and differentiation. The activation is initiated by the recruitment of adaptor proteins and exchange factors that activate Ras, leading to a phosphorylation cascade involving Raf, MEK, and finally ERK1/2.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pteroic_Acid This compound Ligand FRa FRα Pteroic_Acid->FRa Binds Adaptor Adaptor Proteins (e.g., Grb2) FRa->Adaptor Recruits Ras Ras Adaptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates pERK p-ERK1/2 Transcription_Factors Transcription Factors (e.g., c-Myc, Elk-1) pERK->Transcription_Factors Translocates to Nucleus and Phosphorylates Gene_Expression Gene Expression (Proliferation, Differentiation) Transcription_Factors->Gene_Expression Regulates

FRα-mediated ERK1/2 Signaling Pathway.

Quantitative Data Summary

The following tables summarize representative quantitative data for the binding affinity and efficacy of folate receptor-targeted compounds.

Table 1: Binding Affinities of Folate Derivatives to Folate Receptor α (FRα)

LigandKd (nM)Cell Line/MethodReference
Folic Acid< 1Multiple[3]
This compoundMinimal AffinityKB cells[4]
Folate-Peptide Conjugate0.83FRα (Biolayer Interferometry)[4]

Table 2: In Vitro Cytotoxicity (IC50 Values) of Folate Receptor-Targeted Drug Conjugates

CompoundIC50Cell LineReference
Paclitaxel0.3 µMMDA-MB-231 (breast cancer)[5]
Doxorubicin-Albumin Binding Peptide Conjugate20 nMC26 (colon carcinoma)[6]
Folate-Paclitaxel Nanoparticles1.1 - 1.9 µg/mLHeLa (cervical cancer)[7]

Table 3: In Vivo Tumor Growth Inhibition by Targeted Drug Conjugates

CompoundTumor ModelDose and ScheduleTumor Growth InhibitionReference
Doxorubicin-α-linolenic acid conjugateSCID mice with breast cancer xenografts5 mg/kg, i.v.Significant reduction vs. free doxorubicin[8]
Doxorubicin in combination with ABCB1 inhibitorMurine xenograft model2 mg/kg doxorubicin, i.p.74% reduction in tumor volume[9]
AldoxorubicinPancreatic tumor model20 mg/kgSignificantly longer survival[6]

Experimental Protocols

Protocol 1: Synthesis of this compound from Folic Acid (Bacterial Hydrolysis)

This protocol describes the synthesis of this compound by cleaving the glutamate moiety from folic acid using bacterial enzymes.

Start Start Prepare_Culture Prepare Bacterial Culture (e.g., Pseudomonas sp.) in Culture Medium Start->Prepare_Culture Add_Folic_Acid Add Folic Acid to the Culture Prepare_Culture->Add_Folic_Acid Incubate Incubate at >15°C in the Dark (approx. 6 weeks) Add_Folic_Acid->Incubate Monitor_pH Monitor and Adjust pH to 7.3-8.0 Incubate->Monitor_pH Periodically Monitor_TLC Monitor Reaction Progress by TLC Incubate->Monitor_TLC Periodically Filter_Precipitate Filter the Reaction Mixture to Collect Crude this compound Precipitate Monitor_TLC->Filter_Precipitate When reaction is complete Recrystallize Recrystallize from Hot HCl Filter_Precipitate->Recrystallize Dry Dry the Purified this compound Recrystallize->Dry End End Dry->End

Workflow for this compound Synthesis.

Materials:

  • Folic acid

  • Bacterial strain capable of cleaving folic acid (e.g., Pseudomonas sp. ATCC 29861)

  • Culture medium (e.g., containing KH2PO4, K2HPO4, MgSO4, etc.)

  • 2 N NaOH and diluted phosphoric acid for pH adjustment

  • TLC plates (cellulose)

  • Developing solvent (e.g., 1:10 ammonia solution in water)

  • Hydrochloric acid (HCl)

Procedure:

  • Prepare the bacterial culture in a suitable container with the appropriate culture medium.

  • Add folic acid to the culture.

  • Incubate the mixture in a dark place at a temperature above 15°C for approximately 6 weeks.

  • Periodically stir the mixture and adjust the pH to a range of 7.3-8.0 using 2 N NaOH or diluted phosphoric acid.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (indicated by the disappearance of the folic acid spot and the appearance of the this compound spot on TLC), filter the mixture to collect the precipitated crude this compound.

  • Purify the crude this compound by recrystallization from hot HCl.

  • Dry the purified this compound crystals under vacuum.

Protocol 2: Conjugation of this compound to Amine-Functionalized Nanoparticles

This protocol details the covalent conjugation of this compound to amine-functionalized nanoparticles (e.g., PEG-PLGA) using EDC/NHS chemistry.

Start Start Dissolve_Pteroic_Acid Dissolve this compound in Activation Buffer (e.g., MES, pH 6.0) Start->Dissolve_Pteroic_Acid Prepare_NPs Prepare Amine-Functionalized Nanoparticles in Coupling Buffer (e.g., PBS, pH 7.2-8.5) Start->Prepare_NPs Add_EDC_NHS Add EDC and Sulfo-NHS to this compound Solution Dissolve_Pteroic_Acid->Add_EDC_NHS Incubate_Activation Incubate for 15-30 min at RT to form NHS-ester Add_EDC_NHS->Incubate_Activation Combine Add Activated this compound to Nanoparticle Suspension Incubate_Activation->Combine Prepare_NPs->Combine Incubate_Coupling Incubate for 2-4 hours at RT or overnight at 4°C Combine->Incubate_Coupling Quench Quench the Reaction (e.g., with Tris or ethanolamine) Incubate_Coupling->Quench Purify Purify the Conjugated Nanoparticles (e.g., by centrifugation or dialysis) Quench->Purify End End Purify->End

This compound-Nanoparticle Conjugation Workflow.

Materials:

  • This compound

  • Amine-functionalized nanoparticles (e.g., NH2-PEG-PLGA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer (e.g., 50 mM MES, pH 6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-8.5)

  • Quenching Solution (e.g., Tris buffer)

Procedure:

  • Dissolve this compound in the activation buffer.

  • Add EDC and Sulfo-NHS to the this compound solution to activate the carboxylic acid group.

  • Incubate the mixture for 15-30 minutes at room temperature to form the NHS-ester intermediate.

  • Suspend the amine-functionalized nanoparticles in the coupling buffer.

  • Add the activated this compound solution to the nanoparticle suspension.

  • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench the reaction by adding the quenching solution.

  • Purify the this compound-conjugated nanoparticles by repeated centrifugation and resuspension or by dialysis to remove unreacted reagents.

Protocol 3: In Vitro Cell Viability (MTT) Assay

This protocol describes a standard MTT assay to evaluate the cytotoxicity of a this compound-drug conjugate on FR-positive cancer cells.

Materials:

  • FR-positive cancer cell line (e.g., KB, HeLa)

  • Complete cell culture medium

  • This compound-drug conjugate

  • Free drug (as a control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the this compound-drug conjugate and the free drug in the cell culture medium.

  • Remove the old medium from the cells and add the different concentrations of the test compounds to the wells. Include untreated cells as a negative control.

  • Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a CO2 incubator.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.

Protocol 4: In Vivo Tumor Targeting Study in a Xenograft Mouse Model

This protocol provides a general framework for evaluating the in vivo efficacy of a this compound-drug conjugate in a mouse model of ovarian cancer.[10]

Materials:

  • Immunodeficient mice (e.g., nude or SCID mice)

  • FR-positive ovarian cancer cell line (e.g., SKOV-3)

  • This compound-drug conjugate

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously or intraperitoneally inject the FR-positive cancer cells into the mice to establish tumors.

  • Monitor tumor growth regularly using calipers.

  • Once the tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the this compound-drug conjugate and vehicle control to the respective groups via an appropriate route (e.g., intravenous injection).

  • Monitor tumor volume and body weight of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology).

  • Analyze the data to determine the anti-tumor efficacy of the this compound-drug conjugate.

References

Application Notes and Protocols for the Analytical Characterization of Pteroic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pteroic acid is a key chemical intermediate in the synthesis of folic acid and its derivatives, which are crucial in various biological processes. As a precursor to antifolate drugs, its precise characterization is paramount in drug development and quality control. These application notes provide detailed protocols for the analytical characterization of this compound using modern chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

Reverse-phase HPLC (RP-HPLC) is a robust method for determining the purity of this compound and quantifying it in various matrices. The method separates this compound from its precursors, degradation products, and other impurities based on its polarity.

Quantitative Data Summary
ParameterValueReference
Column C18, 5 µm, 4.6 x 250 mm[General knowledge from search results]
Mobile Phase A 0.1% Formic Acid in Water[1]
Mobile Phase B Acetonitrile[1]
Flow Rate 1.0 mL/min[General knowledge from search results]
Detection UV at 280 nm[General knowledge from search results]
Injection Volume 10 µL[General knowledge from search results]
Column Temperature 30 °C[General knowledge from search results]
Expected Retention Time ~10-15 minutes (Varies with exact gradient)[General knowledge from search results]
Experimental Protocol

a. Preparation of Mobile Phases:

  • Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and mix thoroughly. Degas the solution for at least 15 minutes using a solvent degasser or by sonication.

  • Mobile Phase B (Organic): Use HPLC-grade acetonitrile. Degas the solvent before use.

b. Standard Solution Preparation:

  • Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to prepare a 1 mg/mL stock solution.

  • Perform serial dilutions with the 50:50 mobile phase mixture to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

c. Sample Preparation:

  • Dissolve the this compound sample in the 50:50 mobile phase mixture to achieve a concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

d. HPLC Gradient Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
20.05050
25.0595
30.0595
31.0955
35.0955

e. Analysis and Quantification:

  • Equilibrate the column with the initial mobile phase composition for at least 15 minutes.

  • Inject the prepared standards and sample solutions.

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification A Mobile Phase Preparation D HPLC System Equilibration A->D B Standard Preparation E Inject Standards & Samples B->E C Sample Preparation C->E D->E F Data Acquisition E->F G Peak Integration F->G H Calibration Curve Construction G->H I Concentration Determination H->I

HPLC Analysis Workflow for this compound

Liquid Chromatography-Mass Spectrometry (LC-MS) for Structural Confirmation

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry to provide structural information and confirm the identity of this compound. Electrospray ionization (ESI) in positive ion mode is commonly used.

Quantitative Data Summary
ParameterValueReference
Molecular Weight 312.29 g/mol [General knowledge from search results]
Precursor Ion [M+H] m/z 313.1[Calculated]
Major Fragment Ions m/z 295.1, 267.1, 176.1, 134.1, 120.1[Predicted based on typical fragmentation]
Experimental Protocol

a. LC Conditions:

  • Use the same HPLC method as described in Section 1, but replace phosphoric acid with 0.1% formic acid in the aqueous mobile phase for MS compatibility.[1]

b. MS Conditions (Positive ESI Mode):

ParameterSetting
Ion Source Electrospray Ionization (ESI)
Polarity Positive
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temperature 350 °C
Gas Flow (Desolvation) 600 L/hr
Scan Range (Full Scan) m/z 100 - 400
Collision Energy (MS/MS) 15-30 eV (for fragmentation of m/z 313.1)

c. Data Analysis:

  • Acquire full scan mass spectra to identify the protonated molecule [M+H]⁺ of this compound at m/z 313.1.

  • Perform product ion scans (MS/MS) on the precursor ion at m/z 313.1 to obtain a fragmentation pattern.

  • Compare the observed fragmentation pattern with the expected fragmentation of this compound.

Proposed Fragmentation Pathway

fragmentation M This compound [M+H]⁺ m/z 313.1 F1 Loss of H₂O [M+H-H₂O]⁺ m/z 295.1 M->F1 - H₂O F3 Pteridine moiety [C₇H₇N₅O]⁺ m/z 176.1 M->F3 Cleavage F4 Aminobenzoic acid moiety [C₇H₈NO₂]⁺ m/z 134.1 M->F4 Cleavage F2 Loss of CO [M+H-H₂O-CO]⁺ m/z 267.1 F1->F2 - CO F5 [C₇H₆N]⁺ m/z 120.1 F4->F5 - H₂O NMR_Workflow A Sample Dissolution (in DMSO-d6) B 1D NMR Acquisition (¹H and ¹³C) A->B C 2D NMR Acquisition (COSY, HSQC) B->C Optional D Spectral Processing (Referencing, Integration) B->D C->D E Structural Assignment D->E UV_Vis_Logic cluster_measurement Measurement cluster_properties Properties A Absorbance (A) C Molar Absorptivity (ε) B Wavelength (λ) C->A Beer-Lambert Law (A = εbc) D Path Length (b) D->A E Concentration (c) E->A

References

Pteroic acid as a starting material for novel drug synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Pteroic acid, a key structural component of folic acid, has emerged as a valuable and versatile starting material for the synthesis of novel therapeutics. Its inherent ability to be recognized by the folate receptor (FR), which is often overexpressed on the surface of cancer cells, makes it an attractive targeting moiety for delivering cytotoxic agents, imaging agents, and other therapeutic payloads directly to tumors.[1][2][3][4] This targeted approach aims to enhance drug efficacy while minimizing off-target toxicity. Beyond cancer, this compound derivatives are also being explored as antifolates and antibacterial agents.[5]

These application notes provide an overview of the use of this compound in novel drug synthesis, complete with detailed experimental protocols for the synthesis of various conjugates, quantitative data on their biological activity, and visualizations of relevant signaling pathways and experimental workflows.

Applications in Novel Drug Synthesis

This compound's utility as a starting material stems from its carboxylic acid group, which provides a convenient handle for conjugation to a wide array of molecules, including:

  • Anticancer Agents: Cytotoxic drugs such as paclitaxel and doxorubicin can be conjugated to this compound to facilitate their targeted delivery to folate receptor-positive cancer cells.[2]

  • Histone Deacetylase (HDAC) Inhibitors: By conjugating HDAC inhibitors to this compound, researchers have developed potent and selective anticancer agents that target both epigenetic pathways and folate receptor-expressing tumors.[1][6]

  • Imaging Agents: this compound can be linked to imaging agents like fluorescein for labeling cancer cells or chelators like DOTA for radiolabeling with isotopes such as Gallium-68 for use in positron emission tomography (PET).[3][4][7][8]

  • Nanoparticle Functionalization: this compound can be used to functionalize the surface of nanoparticles, creating targeted drug delivery systems capable of encapsulating and delivering therapeutic payloads to cancer cells.

  • Antibacterial Agents: Pterin-sulfa conjugates derived from this compound have shown promise as inhibitors of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate synthesis pathway.[5]

Quantitative Data on this compound Conjugates

The biological activity of various this compound conjugates has been quantified to assess their potential as therapeutic agents. The following tables summarize key data from published studies.

Table 1: In Vitro Activity of this compound-HDACi Conjugates [1]

CompoundLinker Length (n)HDAC1 IC₅₀ (nM)HDAC6 IC₅₀ (nM)KB Cells GI₅₀ (µM)HeLa Cells GI₅₀ (µM)
11d 516.1 ± 1.210.3 ± 0.98.5 ± 0.712.3 ± 1.1
11e 610.2 ± 0.88.7 ± 0.66.2 ± 0.59.8 ± 0.9

Table 2: Antibacterial Activity of Pterin-Sulfa Conjugates [5]

CompoundTarget EnzymeE. coli MIC (µg/mL)
Pterin-Sulfonamide ConjugateDihydropteroate Synthase (DHPS)Varies by specific conjugate

Experimental Protocols

The following are detailed protocols for the synthesis of various this compound conjugates.

Protocol 1: Synthesis of this compound-Histone Deacetylase Inhibitor (HDACi) Conjugate[1]

This protocol describes the synthesis of a this compound-hydroxamate HDACi conjugate.

Workflow for this compound-HDACi Synthesis

PteroicAcid This compound ActivatedPteroic Activated this compound (e.g., NHS ester) PteroicAcid->ActivatedPteroic Activation AmineLinker Amine-Linker PteroicLinker This compound-Linker AmineLinker->PteroicLinker Hydroxamate Hydroxamate Precursor FinalConjugate This compound-HDACi Conjugate Hydroxamate->FinalConjugate ActivatedPteroic->PteroicLinker Amide Coupling PteroicLinker->FinalConjugate Amide Coupling

Caption: General workflow for the synthesis of a this compound-HDACi conjugate.

Materials:

  • This compound

  • N-Hydroxysuccinimide (NHS)

  • Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Amine-linker (e.g., 1,6-diaminohexane)

  • Hydroxamate precursor

  • Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Standard purification supplies (silica gel, solvents for chromatography)

Procedure:

  • Activation of this compound:

    • Dissolve this compound in anhydrous DMF.

    • Add NHS and DCC (or EDC) in equimolar amounts.

    • Stir the reaction mixture at room temperature for 4-6 hours to form the NHS ester of this compound.

    • Monitor the reaction by thin-layer chromatography (TLC).

  • Coupling with Amine-Linker:

    • To the activated this compound solution, add the amine-linker (e.g., 1,6-diaminohexane) and a catalytic amount of TEA.

    • Stir the reaction at room temperature overnight.

  • Purification of this compound-Linker:

    • Remove the solvent under reduced pressure.

    • Purify the resulting residue by silica gel column chromatography to obtain the this compound-linker intermediate.

  • Conjugation to Hydroxamate Precursor:

    • Activate the carboxylic acid group of the hydroxamate precursor using a similar procedure as in step 1.

    • React the activated hydroxamate precursor with the purified this compound-linker intermediate in the presence of TEA.

    • Stir the reaction at room temperature overnight.

  • Final Purification:

    • Purify the final this compound-HDACi conjugate by silica gel column chromatography or preparative HPLC.

    • Characterize the final product by NMR and mass spectrometry.[2]

Protocol 2: Synthesis of this compound-PEG-Amine Conjugate[9]

This protocol outlines the synthesis of a this compound-polyethylene glycol (PEG)-amine conjugate, a useful building block for further functionalization.

Workflow for this compound-PEG-Amine Synthesis

PteroicAcid This compound ActivatedPteroic Activated this compound (e.g., NHS ester) PteroicAcid->ActivatedPteroic Activation (EDC/NHS) PEG Amine-PEG-Carboxylic Acid FinalConjugate This compound-PEG-Amine PEG->FinalConjugate ActivatedPteroic->FinalConjugate Amide Coupling

Caption: Synthesis of a this compound-PEG-amine conjugate.

Materials:

  • This compound

  • Amine-PEG-Carboxylic Acid

  • EDC and NHS

  • DMF

  • Dialysis tubing

  • Lyophilizer

Procedure:

  • Activation of this compound:

    • Dissolve this compound in DMF.

    • Add EDC and NHS to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid group.

  • Conjugation to PEG:

    • Add the Amine-PEG-Carboxylic Acid to the activated this compound solution.

    • Raise the pH of the reaction to 7.2-7.5 with a suitable buffer.

    • Allow the reaction to proceed for 2 hours at room temperature.

  • Purification:

    • Quench the reaction by adding hydroxylamine.

    • Purify the conjugate by dialysis against deionized water for 48 hours to remove unreacted starting materials and byproducts.

    • Lyophilize the dialyzed solution to obtain the purified this compound-PEG-amine conjugate as a powder.

    • Characterize the product by NMR and mass spectrometry.

Protocol 3: Preparation of this compound-Functionalized Nanoparticles

This protocol describes the general steps for preparing nanoparticles functionalized with this compound for targeted drug delivery.

Workflow for this compound-Nanoparticle Formulation

PteroicPEG This compound-PEG Conjugate Nanoprecipitation Nanoprecipitation/ Self-Assembly PteroicPEG->Nanoprecipitation Polymer Biodegradable Polymer (e.g., PLGA) Polymer->Nanoprecipitation Drug Drug (e.g., Paclitaxel) Drug->Nanoprecipitation FunctionalizedNP This compound-Functionalized Nanoparticle Nanoprecipitation->FunctionalizedNP Formation

Caption: General workflow for creating this compound-functionalized nanoparticles.

Materials:

  • This compound-PEG conjugate (from Protocol 2)

  • Biodegradable polymer (e.g., PLGA)

  • Drug to be encapsulated (e.g., paclitaxel)

  • Organic solvent (e.g., acetonitrile)

  • Aqueous solution (e.g., water or buffer)

Procedure:

  • Polymer-Drug Solution:

    • Dissolve the biodegradable polymer and the drug in a water-miscible organic solvent.

  • Nanoparticle Formation:

    • Add the polymer-drug solution dropwise to a stirred aqueous solution containing the this compound-PEG conjugate.

    • The nanoparticles will self-assemble via nanoprecipitation.

  • Purification:

    • Stir the nanoparticle suspension overnight to allow for solvent evaporation.

    • Purify the nanoparticles by centrifugation or dialysis to remove unencapsulated drug and excess polymer.

  • Characterization:

    • Characterize the size, zeta potential, drug loading, and encapsulation efficiency of the this compound-functionalized nanoparticles.

Signaling Pathways

This compound-drug conjugates exert their therapeutic effects by modulating specific cellular signaling pathways.

HDAC Inhibition and Apoptosis

This compound-HDACi conjugates function by inhibiting histone deacetylases. HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and repression of gene transcription. By inhibiting HDACs, these conjugates promote histone acetylation, leading to a more open chromatin structure and the expression of tumor suppressor genes and pro-apoptotic proteins. This ultimately triggers programmed cell death (apoptosis) in cancer cells.[1]

HDAC Inhibition Signaling Pathway

HDACi This compound-HDACi Conjugate HDAC HDAC HDACi->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates AcetylatedHistones Acetylated Histones Histones->AcetylatedHistones Chromatin Open Chromatin AcetylatedHistones->Chromatin Leads to GeneExpression Tumor Suppressor Gene Expression (e.g., p21) Chromatin->GeneExpression Allows Apoptosis Apoptosis GeneExpression->Apoptosis Induces

Caption: this compound-HDACi conjugates inhibit HDACs, leading to apoptosis.

Inhibition of Dihydropteroate Synthase (DHPS)

Pterin-sulfa conjugates act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folate synthesis pathway.[5] By blocking this enzyme, the conjugates prevent the synthesis of dihydrofolic acid, a precursor for DNA, RNA, and protein synthesis, ultimately leading to bacterial cell death.

DHPS Inhibition Pathway

PterinSulfa Pterin-Sulfa Conjugate DHPS Dihydropteroate Synthase (DHPS) PterinSulfa->DHPS Inhibits Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Catalyzes PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Dihydropterin Dihydropterin Pyrophosphate Dihydropterin->DHPS Folate Folate Synthesis Dihydropteroate->Folate BacterialGrowth Bacterial Growth Folate->BacterialGrowth

Caption: Pterin-sulfa conjugates inhibit DHPS, blocking bacterial folate synthesis.

References

Application Notes and Protocols: Synthesis and Structure-Activity Relationship Studies of Pteroic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pteroic acid is a key intermediate in the biosynthesis of folate, an essential vitamin required for DNA synthesis, repair, and methylation. The enzyme responsible for the synthesis of the immediate precursor to this compound, dihydropteroate, is dihydropteroate synthase (DHPS).[1][2] This enzyme is present in many microorganisms but absent in humans, making it an attractive target for the development of antimicrobial agents.[1] Sulfonamides, a class of antibiotics, act by competitively inhibiting DHPS, mimicking the natural substrate, para-aminobenzoic acid (pABA).[1][3] However, the emergence of drug resistance has necessitated the development of novel DHPS inhibitors.

This document provides detailed protocols for the synthesis of this compound analogs and for evaluating their inhibitory activity against DHPS. Furthermore, it presents a summary of structure-activity relationship (SAR) data to guide the design of more potent and specific inhibitors.

Signaling Pathway: Folate Biosynthesis

The synthesis of this compound is a critical step in the folate biosynthesis pathway. Understanding this pathway is essential for contextualizing the role of DHPS and the mechanism of action of its inhibitors.

Folate_Biosynthesis GTP GTP Dihydroneopterin_triphosphate 7,8-Dihydroneopterin triphosphate GTP->Dihydroneopterin_triphosphate GTP Cyclohydrolase I Dihydropterin 6-Hydroxymethyl-7,8- dihydropterin pyrophosphate (DHPP) Dihydroneopterin_triphosphate->Dihydropterin Dihydroneopterin aldolase Dihydropteroate 7,8-Dihydropteroate Dihydropterin->Dihydropteroate Dihydropteroate Synthase (DHPS) pABA p-Aminobenzoic acid (pABA) pABA->Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Dihydrofolate Synthase Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate Dihydrofolate Reductase (DHFR) Pteroic_Acid_Analogs This compound Analogs (e.g., Sulfonamides) Pteroic_Acid_Analogs->Dihydropteroate Competitive Inhibition

Caption: The bacterial folate biosynthesis pathway, highlighting the role of Dihydropteroate Synthase (DHPS) and its inhibition by this compound analogs.

Experimental Protocols

General Workflow for Synthesis and Evaluation

The development of novel this compound analogs as DHPS inhibitors follows a structured workflow, from chemical synthesis to biological evaluation.

Synthesis_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (e.g., p-aminobenzoic acid derivatives, pteridine precursors) Reaction Coupling Reaction Start->Reaction Purification Purification (e.g., Chromatography, Recrystallization) Reaction->Purification Characterization Structural Characterization (NMR, Mass Spectrometry) Purification->Characterization DHPS_Assay DHPS Inhibition Assay (IC50 determination) Characterization->DHPS_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis DHPS_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Start Iterative Design

Caption: General workflow for the synthesis and evaluation of this compound analogs as DHPS inhibitors.

Protocol 1: Synthesis of a this compound Analog (Illustrative Example)

This protocol describes a general method for the synthesis of a this compound analog, which can be adapted for the synthesis of various derivatives.

Materials:

  • Appropriately substituted p-aminobenzoic acid derivative

  • 6-Bromomethyl-2,4-diaminopteridine hydrobromide (or other activated pteridine)

  • Dimethyl sulfoxide (DMSO)

  • Sodium bicarbonate

  • Ethanol

  • Diethyl ether

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Dissolution: Dissolve the substituted p-aminobenzoic acid derivative in DMSO.

  • Reaction: Add 6-bromomethyl-2,4-diaminopteridine hydrobromide and sodium bicarbonate to the solution.

  • Incubation: Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Precipitation: Pour the reaction mixture into a large volume of water to precipitate the crude product.

  • Filtration and Washing: Collect the precipitate by filtration, wash thoroughly with water, followed by ethanol and diethyl ether.

  • Purification: Purify the crude product by column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of methanol in chloroform).

  • Characterization: Confirm the structure of the synthesized analog using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Protocol 2: Dihydropteroate Synthase (DHPS) Inhibition Assay

This protocol outlines a spectrophotometric assay to determine the inhibitory activity of synthesized this compound analogs against DHPS.[4][5] The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH in a coupled enzyme reaction.[4]

Materials:

  • Recombinant DHPS enzyme

  • Recombinant Dihydrofolate Reductase (DHFR) enzyme

  • 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

  • p-Aminobenzoic acid (pABA)

  • β-Nicotinamide adenine dinucleotide 2'-phosphate, reduced form (NADPH)

  • Synthesized this compound analogs (dissolved in DMSO)

  • Assay buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl₂, pH 8.5)

  • 96-well UV-transparent microplate

  • Microplate reader with spectrophotometric capabilities

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of DHPPP, pABA, and NADPH in the assay buffer.

    • Prepare serial dilutions of the test compounds (this compound analogs) in DMSO.

  • Assay Setup (in a 96-well plate):

    • To each well, add the following in order:

      • Assay buffer

      • DHPS enzyme solution

      • DHFR enzyme solution (in excess)

      • NADPH solution

      • Test compound solution (or DMSO for control)

    • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Reaction Initiation:

    • Initiate the reaction by adding a mixture of DHPPP and pABA to each well.

  • Data Acquisition:

    • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of NADPH oxidation) for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of DHPS activity) by fitting the data to a dose-response curve.

Structure-Activity Relationship (SAR) Studies

The SAR of this compound analogs provides valuable insights for the design of more effective DHPS inhibitors. By systematically modifying the chemical structure and observing the effect on inhibitory activity, key pharmacophoric features can be identified.

Logical Relationship in SAR Analysis

SAR_Logic cluster_sar Structure-Activity Relationship (SAR) Analysis cluster_design Rational Drug Design Analog_Library Library of Pteroic Acid Analogs Biological_Data Biological Activity Data (e.g., IC50 values) Analog_Library->Biological_Data Identify_Pharmacophore Identify Key Pharmacophoric Features Biological_Data->Identify_Pharmacophore Hypothesis Formulate SAR Hypothesis Identify_Pharmacophore->Hypothesis New_Analogs Design of Novel Analogs Hypothesis->New_Analogs Synthesis Synthesis and Testing New_Analogs->Synthesis Synthesis->Biological_Data Feedback Loop

Caption: Logical workflow for structure-activity relationship (SAR) studies and rational drug design.

Quantitative SAR Data

The following table summarizes the inhibitory activity (IC₅₀) of a selection of this compound analogs and related sulfonamides against DHPS from various microbial sources. This data highlights the impact of different structural modifications on potency.

Compound/AnalogR¹ GroupR² GroupTarget OrganismIC₅₀ (µM)Reference
Sulfanilamide -H-HE. coli120[1]
Sulfamethoxazole -H5-methyl-3-isoxazolylE. coli1.8[1]
Sulfadiazine -H2-pyrimidinylE. coli0.9[1]
Dapsone -SO₂-C₆H₄-NH₂-HP. carinii0.2[6]
Analog 11a -pyridone derivative-benzothiazoleE. coli2.76 (µg/mL)[1]
Pterin-Sulfa Conjugate Pterin moiety-sulfonamideY. pestisVaries[7]

Note: The inhibitory activities can vary depending on the specific assay conditions and the source of the DHPS enzyme. The data presented here is for comparative purposes.

Conclusion

The synthesis and evaluation of this compound analogs remain a promising strategy for the development of novel antimicrobial agents targeting the folate biosynthesis pathway. The protocols and SAR data presented in this document provide a foundational framework for researchers in this field. By employing rational design principles guided by SAR studies, it is possible to develop new generations of DHPS inhibitors that can overcome existing resistance mechanisms and provide effective therapeutic options.

References

Troubleshooting & Optimization

How to remove folic acid contamination from pteroic acid preparations.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pteroic acid. Our goal is to help you address common challenges, particularly the removal of folic acid contamination from your this compound preparations.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound preparation contaminated with folic acid?

This compound is often prepared by the enzymatic or chemical degradation of folic acid. These conversion processes are frequently incomplete, leading to residual folic acid in the final product. For instance, this compound produced by enzymatic degradation can contain as much as 25% folic acid contamination[1][2].

Q2: What are the primary methods to remove folic acid from this compound?

The main strategies for purifying this compound from folic acid contamination include:

  • Ion Exchange Chromatography: This method separates molecules based on their net charge.

  • Recrystallization: This technique relies on the differential solubility of this compound and folic acid under specific pH and temperature conditions.

  • Enzymatic Method: This involves using enzymes to specifically convert the contaminating folic acid into this compound.

Q3: How can I assess the purity of my this compound?

The purity of this compound preparations can be determined using analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (e.g., using a C18 column) is a common method to separate and quantify this compound and folic acid[1][3].

  • Thin-Layer Chromatography (TLC): TLC can be used for rapid qualitative assessment of the reaction progress and purity[4].

  • UV-Visible Spectroscopy: this compound and folic acid have similar maximum UV absorption at 256 nm and 365 nm, which can be used for detection[3].

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low yield of this compound after purification. Inefficient initial conversion: The enzymatic or chemical degradation of folic acid was incomplete.Optimize the reaction conditions (e.g., enzyme concentration, pH, temperature, reaction time) for the conversion of folic acid to this compound[1][5].
Loss during recrystallization: Using an excessive amount of solvent or improper cooling can lead to product loss[6][7].Use the minimum amount of hot solvent necessary to dissolve the crude this compound. Allow for slow cooling to maximize crystal formation[6][7].
Poor binding or elution in ion exchange chromatography: Incorrect pH of the mobile phase or inappropriate flow rate.Ensure the pH of the loading and elution buffers are optimized for the separation. A lower flow rate during sample loading can improve binding.
Persistent folic acid contamination after purification. Suboptimal separation conditions: The chosen purification method may not be effective enough for the level of contamination.A combination of methods may be necessary. For example, follow ion exchange chromatography with a recrystallization step[1][4].
Folic acid co-precipitates with this compound: During recrystallization, if the pH is not carefully controlled, folic acid can precipitate along with the this compound.Carefully adjust the pH during precipitation. For recrystallization as a sodium salt, adjust the pH to approximately 8.1 to selectively precipitate this compound while keeping folic acid in solution[4].
Precipitate fails to form during recrystallization. Solution is not supersaturated: Too much solvent was used, or the concentration of this compound is too low.Concentrate the solution by evaporating some of the solvent. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal[6][7].
Chromatography column is clogged. Particulate matter in the sample: The sample was not adequately clarified before loading onto the column.Centrifuge and/or filter the sample through a 0.45 µm filter before applying it to the chromatography column.

Experimental Protocols

Protocol 1: Purification of this compound by Anion Exchange Chromatography

This protocol describes the separation of this compound from folic acid using a DEAE (diethylaminoethyl) cellulose anion exchange column[1].

Materials:

  • Crude this compound containing folic acid contamination

  • DEAE Cellulose (DE32)

  • Buffer A: Ammonium bicarbonate solution (pH ~10 or greater)

  • Buffer B: Dilute acid (e.g., hydrochloric acid, sulfuric acid) for precipitation

  • Chromatography column

  • pH meter

  • UV spectrophotometer or HPLC system for fraction analysis

Procedure:

  • Column Preparation: Swell and pack the DEAE cellulose into a chromatography column according to the manufacturer's instructions. Equilibrate the column with Buffer A.

  • Sample Preparation: Dissolve the crude this compound in a minimal volume of Buffer A.

  • Sample Loading: Apply the dissolved sample to the top of the equilibrated DEAE cellulose column.

  • Elution:

    • Elute the column with Buffer A. Folic acid, being more negatively charged, will bind more strongly to the anion exchange resin. This compound will elute first[1].

    • Collect fractions and monitor the absorbance at 280 nm to detect the eluting compounds[1][2].

  • Fraction Analysis: Analyze the collected fractions using reversed-phase HPLC on a C18 column to identify the fractions containing pure this compound[1].

  • Precipitation:

    • Pool the fractions containing the purified this compound.

    • Slowly lower the pH of the pooled fractions to about 3 or less by adding Buffer B while stirring[1].

    • The this compound will precipitate out of the solution.

  • Recovery:

    • Collect the precipitated this compound by filtration.

    • Wash the precipitate with cold deionized water.

    • Dry the purified this compound under vacuum.

Purity Achievement: This method can yield this compound with a purity of 95% or greater[1].

Protocol 2: Purification of this compound by Recrystallization

This protocol is based on the differential solubility of this compound and folic acid at different pH values[4].

Materials:

  • Crude this compound

  • 4N Sodium Hydroxide (NaOH)

  • 20% Hydrochloric Acid (HCl)

  • Deionized water

  • Large round bottom flask

  • Magnetic stirrer and stir bar

  • Filtering funnel and filter paper

  • Vacuum desiccator

Procedure:

  • Dissolution:

    • Place the wet, crude this compound in a round bottom flask with a magnetic stir bar.

    • Add deionized water (e.g., 8 L for a large batch).

    • Slowly add 4N NaOH while stirring until most of the this compound is dissolved, reaching a pH of about 13.0[4].

  • Filtration of Insoluble Impurities: Filter the alkaline solution to remove any undissolved impurities[4].

  • Selective Precipitation:

    • Transfer the filtrate to a clean round bottom flask with a magnetic stir bar.

    • Slowly add 20% HCl with constant stirring until the pH of the solution reaches 8.1. It is crucial not to go to a lower pH to avoid co-precipitation of folic acid[4].

    • Allow the mixture to stand overnight to ensure complete precipitation of this compound.

  • Collection and Washing:

    • Remove the supernatant by suction.

    • Filter the remaining suspension containing the precipitated this compound.

    • Wash the filter cake thoroughly with deionized water (e.g., 1.5 L)[4].

  • Drying: Dry the purified this compound in a vacuum desiccator over NaOH[4].

Visual Workflows

experimental_workflow_anion_exchange cluster_prep Preparation cluster_sep Separation cluster_post Post-Separation prep_col Equilibrate DEAE Cellulose Column load Load Sample onto Column prep_col->load prep_sam Dissolve Crude this compound in High pH Buffer prep_sam->load elute Elute with High pH Buffer load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by HPLC collect->analyze pool Pool Pure Pteroic Acid Fractions analyze->pool precipitate Lower pH to ~3 to Precipitate pool->precipitate recover Filter, Wash, and Dry Pure this compound precipitate->recover

Caption: Anion Exchange Chromatography Workflow for this compound Purification.

experimental_workflow_recrystallization cluster_diss Dissolution cluster_precip Precipitation cluster_recov Recovery dissolve Dissolve Crude this compound in NaOH Solution (pH ~13) filter_insol Filter Insoluble Impurities dissolve->filter_insol adjust_ph Adjust Filtrate pH to 8.1 with HCl filter_insol->adjust_ph precipitate Allow this compound to Precipitate Overnight adjust_ph->precipitate filter_prod Filter Precipitated This compound precipitate->filter_prod wash Wash with Deionized Water filter_prod->wash dry Dry Purified this compound wash->dry

Caption: Recrystallization Workflow for this compound Purification.

References

Optimizing pH conditions for enzymatic pteroic acid synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Pteroic Acid Synthesis

Welcome to the technical support center for the enzymatic synthesis of this compound. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to optimize their synthesis processes, with a special focus on the critical role of pH.

Frequently Asked Questions (FAQs)

Q1: What are the primary enzymatic methods for producing this compound?

A1: this compound is typically produced enzymatically via two main routes:

  • De Novo Synthesis: This involves the enzyme Dihydropteroate Synthase (DHPS), which catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) and para-aminobenzoic acid (pABA) to form 7,8-dihydropteroate.[1][2][3] DHPS is a key enzyme in the folate pathway of bacteria.[1]

  • Enzymatic Degradation: This method uses folic acid as a starting material, which is then cleaved to yield this compound.[4][5] Enzymes such as carboxypeptidases (e.g., Carboxypeptidase G), amidases, and proteases are used to hydrolyze the glutamate moiety from the folic acid molecule.[4][5]

Q2: How does pH affect the enzymatic synthesis of this compound?

A2: pH is a critical parameter that influences multiple aspects of the synthesis and purification process:

  • Enzyme Activity and Stability: Like all enzymes, DHPS and carboxypeptidases have optimal pH ranges for catalytic activity and stability. Deviations from this range can lead to reduced reaction rates or irreversible denaturation. For instance, some enzymes involved in similar biosynthetic pathways are active between pH 4-9 but show the highest thermal stability between pH 6-7.[6]

  • Substrate Solubility: The solubility of substrates can be pH-dependent, affecting their availability to the enzyme.

  • Reaction Equilibrium: pH can influence the ionization state of substrates and enzyme active site residues, thereby affecting binding and catalysis.

  • Product Solubility and Purification: this compound is sparingly soluble.[7] Its solubility is highly dependent on pH, a property that is exploited during purification. It is often precipitated from solution by adjusting the pH to acidic levels (e.g., pH 3) and can be re-dissolved in alkaline conditions (e.g., pH 13) for recrystallization.[7][8]

Q3: What is the optimal pH for the enzymatic synthesis of this compound?

A3: The optimal pH depends on the specific enzyme being used.

  • For enzymatic degradation of folic acid using Carboxypeptidase G, a slightly basic pH of approximately 7.3 is recommended.[4][5]

  • In microbial degradation processes, the pH is typically maintained in a range of 7.3 to 8.0.[7]

  • For Dihydropteroate Synthase (DHPS) , while the optimal catalytic pH must be determined empirically, the enzyme has been shown to be stable for crystallization at a pH as high as 9.0.[1]

Troubleshooting Guide

Q4: My reaction yield is very low or non-existent. What should I investigate first?

A4: A systematic approach is crucial for troubleshooting low yield.[9] Start by assessing the most critical components of the reaction.

LowYield_Troubleshooting Start Low Yield Detected Check_pH 1. Verify pH of Reaction Buffer Start->Check_pH Check_Enzyme 2. Assess Enzyme Activity & Stability Check_pH->Check_Enzyme pH is correct Check_Substrates 3. Confirm Substrate Integrity & Concentration Check_Enzyme->Check_Substrates Enzyme is active Check_Cofactors 4. Check Cofactors (e.g., Mg2+) Check_Substrates->Check_Cofactors Substrates are good Optimize Optimize Reaction Conditions Check_Cofactors->Optimize Cofactors are present

Caption: Troubleshooting workflow for low this compound yield.

  • Verify pH: Ensure your buffer was prepared correctly and measure the pH of the reaction mixture. An incorrect pH is a common cause of failed enzymatic reactions.

  • Assess Enzyme Activity: Confirm that your enzyme is active. If possible, run a standard activity assay. Enzymes can lose activity due to improper storage or handling.

  • Check Substrates and Cofactors: Verify the concentration and purity of your substrates (e.g., Folic Acid, DHPP, pABA). Ensure essential cofactors, if any, are present.

Q5: The reaction starts well but stops before all the starting material is consumed. Why?

A5: This issue often points to enzyme instability or product inhibition.

  • Enzyme Instability: The enzyme may not be stable for the entire duration of the reaction under the chosen conditions (pH and temperature). Consider running the reaction at a lower temperature or for a shorter duration with a higher enzyme concentration.

  • Product Inhibition: The synthesized this compound might be inhibiting the enzyme. This compound's low solubility could also cause it to precipitate out of solution, potentially co-precipitating the enzyme and reducing its effective concentration.

  • Contamination: Preparations of this compound from enzymatic degradation of folic acid can contain as much as 25% unreacted folic acid, indicating that achieving full conversion is a common challenge.[4][5]

Q6: I am having difficulty purifying this compound from the reaction mixture. Any suggestions?

A6: this compound purification relies heavily on its pH-dependent solubility.

  • Acid Precipitation: After the reaction, cool the solution and adjust the pH to approximately 3 with an acid like HCl.[8] This will cause the sparingly soluble this compound to precipitate.

  • Centrifugation/Filtration: Collect the precipitate by centrifugation or slow filtration.[7][8]

  • Washing: Wash the precipitate with water to remove residual salts and soluble impurities.[7]

  • Recrystallization (Optional): For higher purity, the crude this compound can be re-dissolved in a dilute base (e.g., NaOH to reach a pH of ~13) and then re-precipitated by adding acid.[7]

Data & Protocols

Data Presentation

The following table summarizes pH conditions reported in various protocols for this compound synthesis and purification.

Process Enzyme/Method Reported pH Value Purpose Reference
Enzymatic DegradationCarboxypeptidase G~ 7.3Reaction Optimum[4][5]
Microbial DegradationPseudomonas bacteria7.3 - 8.0Reaction Maintenance[7]
Chemical SynthesisCondensation Reaction2.0 - 5.0Reaction Condition[10]
PurificationAcid Precipitation~ 3.0Product Precipitation[8]
PurificationRecrystallization~ 13.0Product Solubilization[7]
Enzyme CrystallographyDihydropteroate Synthase9.0Enzyme Stabilization[1]
Experimental Protocols

Protocol 1: General Assay for Dihydropteroate Synthase (DHPS) Activity

This protocol is adapted from kinetic studies of DHPS and can be used to determine the optimal pH for the enzyme.[11]

  • Prepare Buffers: Prepare a series of buffers (e.g., Tris-HCl, phosphate) across a range of pH values (e.g., 6.5 to 9.5).

  • Reaction Mixture: For each pH value, prepare a reaction mixture in a microplate or cuvette containing:

    • Buffer (e.g., 100 mM Tris-HCl) at the desired pH.

    • Fixed concentration of DHPP (e.g., 20 µM).

    • Varying concentrations of pABA (e.g., 0, 0.5, 1, 2, 4, 8 µM).

    • Required cofactors (e.g., Mg²⁺).

  • Initiate Reaction: Add a known amount of purified DHPS enzyme to the reaction mixture to start the reaction.

  • Monitor Reaction: Continuously monitor the reaction progress. The formation of dihydropteroate can be followed spectrophotometrically or by using an HPLC-based method to separate and quantify the product over time.

  • Calculate Initial Rates: Determine the initial reaction velocity (rate) for each pABA concentration at each pH.

  • Data Analysis: Plot the reaction rates against pH to identify the optimal pH for DHPS catalytic activity.

Protocol 2: this compound Production via Folic Acid Degradation

This protocol is based on microbial degradation methods and can be adapted for use with purified enzymes like carboxypeptidases.[7]

  • Substrate Preparation: Prepare a suspension of folic acid in a suitable buffer (e.g., phosphate buffer).

  • pH Adjustment: Adjust the pH of the folic acid suspension to the optimal range for your enzyme, for instance, pH 7.3-8.0.[7] Use a base like NaOH for this adjustment.

  • Enzymatic Reaction: Add the enzyme (e.g., Carboxypeptidase G) to the mixture. Incubate at a suitable temperature (e.g., >15°C) with gentle stirring. Protect the reaction from light as folic acid is light-sensitive.[7]

  • pH Monitoring: Monitor the pH of the reaction. The reaction progress can be tracked by a stable pH, indicating the reaction has finished.[7]

  • Reaction Monitoring (Optional): The progress of the reaction can also be monitored by taking small samples, filtering them, and analyzing them by Thin Layer Chromatography (TLC).[7]

  • Product Isolation: Once the reaction is complete, isolate the precipitated this compound by filtration.

  • Purification: Wash the crude product with water and perform recrystallization as described in the troubleshooting section (Q6) for higher purity.

Visualizations

Synthesis_Pathway cluster_substrates Substrates DHPP Dihydropterin Pyrophosphate (DHPP) Enzyme Dihydropteroate Synthase (DHPS) DHPP->Enzyme pABA p-Aminobenzoic Acid (pABA) pABA->Enzyme Product 7,8-Dihydropteroate Enzyme->Product

Caption: De novo synthesis pathway of 7,8-dihydropteroate.

pH_Optimization_Logic cluster_effects Key Experimental Factors pH Reaction pH Activity Enzyme Catalytic Activity pH->Activity influences Stability Enzyme Stability pH->Stability influences Solubility Product/Substrate Solubility pH->Solubility influences Result Overall Yield & Purity Activity->Result determines Stability->Result determines Solubility->Result determines

Caption: Logical relationship between pH and key synthesis outcomes.

References

Troubleshooting low yield in chemical synthesis of pteroic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chemical synthesis of pteroic acid, with a focus on addressing low yields.

Troubleshooting Guides

Low Yield in Chemical Synthesis from 2,4,5-Triamino-6-hydroxypyrimidine Sulfate and Dichloro- or Trichloroacetone

Q1: My final yield of this compound is significantly lower than expected. What are the potential causes?

Low yield in this condensation reaction can stem from several factors. A systematic approach to troubleshooting is crucial. The primary areas to investigate are:

  • Reaction pH: The pH of the reaction mixture is a critical parameter. An incorrect pH can lead to the formation of side products and incomplete reaction.

  • Reagent Quality: The purity of the starting materials, particularly 2,4,5-triamino-6-hydroxypyrimidine sulfate and the chloroacetone derivative, is essential. Impurities can interfere with the condensation reaction.

  • Presence of Oxidizing Agents: The pteridine ring system is susceptible to oxidation. The presence of dissolved oxygen or other oxidizing species can lead to degradation of the product.

  • Reaction Temperature and Time: Suboptimal temperature or reaction duration can result in incomplete conversion of starting materials.

  • Inefficient Purification: Significant product loss can occur during the purification steps if not optimized.

Q2: How can I optimize the reaction pH to improve my yield?

The reaction should be maintained within a specific pH range to favor the desired product formation. According to a patented method, the pH should be controlled in a two-stage process.[1]

  • Initial Condensation: During the addition of the trichloroacetone solution, the pH should be maintained between 2 and 4. This is typically achieved by the interval addition of a base, such as sodium carbonate.[1]

  • Reaction Completion: After the initial condensation, the pH should be adjusted to a range of 3.0 to 3.5 for the remainder of the reaction time (typically 7-10 hours).[1]

Consistent pH monitoring and adjustment are key to maximizing the yield.

Q3: What are the best practices for handling reagents to ensure high yield?

To minimize the impact of reagent quality on your synthesis, consider the following:

  • Use High-Purity Starting Materials: Ensure the 2,4,5-triamino-6-hydroxypyrimidine sulfate and chloroacetone derivative are of high purity.

  • Incorporate an Antioxidant: The addition of an antioxidant, such as sodium pyrosulfite, vitamin C, or tert-butylhydroquinone, to the reaction mixture can prevent oxidative degradation of the product.[1] The recommended amount is typically 1-5% of the molar weight of p-aminobenzoic acid.[1]

Q4: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?

The formation of multiple products is often indicative of suboptimal reaction conditions. Potential side products can include:

  • Pterin-6-carboxylic acid: This can form due to over-oxidation of the intermediate aldehyde.

  • Unreacted p-aminobenzoyl-L-glutamic acid: Incomplete reaction will leave this starting material behind.

  • Other degradation products: Exposure to light and non-optimal pH can lead to the formation of various degradation products.

Optimizing the reaction conditions as described above and ensuring an inert atmosphere can help minimize the formation of these impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

This compound can be prepared through several methods, including:

  • Chemical Synthesis: A common method involves the condensation of 2,4,5-triamino-6-hydroxypyrimidine sulfate, trichloroacetone, and p-aminobenzoic acid.[1]

  • Microbial or Enzymatic Degradation of Folic Acid: This method utilizes microorganisms or enzymes to cleave the glutamic acid moiety from folic acid.[2][3][4] However, this method often results in significant contamination with unreacted folic acid (up to 25%).[2][3]

Q2: My this compound is contaminated with folic acid after enzymatic synthesis. How can I purify it?

Efficient removal of folic acid is crucial for obtaining pure this compound. Several purification methods can be employed:

  • Chemical Precipitation: this compound can be selectively precipitated from a solution by adjusting the pH. For instance, precipitating at a pH of about 3 or less can be effective.[3]

  • Ion-Exchange Chromatography: This is a highly effective method for separating this compound from folic acid.[2]

  • Recrystallization: Crystallizing the crude product from dilute HCl can also be an effective purification method.[4]

Q3: How should I store this compound to prevent degradation?

This compound is sensitive to light and should be stored in a dark, cool, and dry place.[4] It is also hygroscopic, so storage in a desiccator or under an inert atmosphere is recommended.

Data Presentation

Table 1: Reported Yields for the Chemical Synthesis of this compound

Starting MaterialsReaction ConditionsCrude Product Purity (%)Crude Product Yield (%)Reference
2,4,5-triamino-6-hydroxypyrimidine sulfate, trichloroacetone, p-aminobenzoic acid40°C; Initial pH 2-4 for 2.5h, then pH 3.0-3.5 for 7-10h83.155.0[1]
2,4,5-triamino-6-hydroxypyrimidine sulfate, trichloroacetone, p-aminobenzoic acid40°C; Initial pH 2-4 for 2.5h, then pH 3.0-3.5 for 7-10h83.553.9[1]
2,4,5-triamino-6-hydroxypyrimidine sulfate, trichloroacetone, p-aminobenzoic acid40°C; Initial pH 2-4 for 2.5h, then pH 3.0-3.5 for 7-10h83.348.1[1]
2,4,5-triamino-6-hydroxypyrimidine sulfate, trichloroacetone, p-aminobenzoic acid40°C; Initial pH 2-4 for 2.5h, then pH 3.0-3.5 for 7-10h82.145.2[1]

Experimental Protocols

Protocol 1: Chemical Synthesis of this compound via Condensation

This protocol is adapted from a patented method.[1]

Materials:

  • p-aminobenzoic acid

  • 2,4,5-triamino-6-hydroxypyrimidine sulfate

  • Antioxidant (e.g., Sodium Pyrosulfite)

  • Trichloroacetone

  • Sodium Carbonate

  • Deionized water

Procedure:

  • To a reaction vessel, add p-aminobenzoic acid, 2,4,5-triamino-6-hydroxypyrimidine sulfate, and the antioxidant to deionized water. Stir to create a dispersion.

  • Heat the mixture to 40°C.

  • Slowly drip in a 10% aqueous solution of trichloroacetone.

  • Monitor the pH of the reaction mixture continuously. Periodically add powdered sodium carbonate to maintain the pH between 2 and 4.

  • Continue the reaction at pH 2-4 for 2.5 hours.

  • After 2.5 hours, adjust the pH to 3.0-3.5 using sodium carbonate.

  • Maintain the reaction at 40°C and pH 3.0-3.5 for an additional 7-10 hours.

  • After the reaction is complete, cool the mixture and filter the precipitate by suction filtration.

  • The collected filter cake is the crude this compound. Dry the crude product.

  • Further purification can be achieved by recrystallization or chromatography.

Protocol 2: Synthesis of this compound by Microbial Degradation of Folic Acid

This protocol is based on a described method for the microbial cleavage of folic acid.[4]

Materials:

  • Folic Acid

  • Culture of a suitable microorganism (e.g., Pseudomonas species)

  • Culture medium (containing salts like KH2PO4, K2HPO4, MgSO4, etc.)

  • 2 N NaOH solution

  • Diluted phosphoric acid

  • Deionized water

Procedure:

  • Prepare the culture medium in a suitable reaction vessel (e.g., a large basin).

  • Add folic acid to the culture medium.

  • Inoculate the medium with a small amount of the microorganism culture.

  • Store the reaction vessel in a dark place at a temperature above 15°C, as folic acid is light-sensitive.[4]

  • Adjust the initial pH to 7.5 using 2 N NaOH.

  • Stir the mixture every three days to ensure adequate oxygen supply for the bacteria.

  • Monitor the pH regularly and maintain it in the range of 7.3 to 8.0 by adding diluted phosphoric acid as needed.

  • The reaction is complete when the pH no longer increases, which can take approximately 6 weeks.[4]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the precipitated crude this compound. The filtration may be slow.

  • The crude product can be further purified by recrystallization.

Visualizations

Troubleshooting_Low_Yield start Low this compound Yield check_pH Verify Reaction pH start->check_pH check_reagents Assess Reagent Purity and Handling start->check_reagents check_oxidation Evaluate Potential for Oxidative Degradation start->check_oxidation check_conditions Review Reaction Temperature and Time start->check_conditions check_purification Analyze Purification Procedure for Losses start->check_purification solution_pH Adjust pH to 2-4 (initial) then 3.0-3.5 (final) check_pH->solution_pH Incorrect pH solution_reagents Use High-Purity Reagents and Fresh Solvents check_reagents->solution_reagents Impure Reagents solution_oxidation Add Antioxidant (e.g., Sodium Pyrosulfite) check_oxidation->solution_oxidation Oxidation Occurring solution_conditions Optimize Temperature (e.g., 40°C) and Reaction Time (7-10h) check_conditions->solution_conditions Suboptimal Conditions solution_purification Optimize Recrystallization and Chromatography Steps check_purification->solution_purification Product Loss

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Chemical_Synthesis_Workflow start Start: Reagent Preparation step1 1. Disperse Reactants in Water: - p-aminobenzoic acid - 2,4,5-triamino-6-hydroxypyrimidine sulfate - Antioxidant start->step1 step2 2. Heat to 40°C step1->step2 step3 3. Add Trichloroacetone Solution step2->step3 step4 4. Maintain pH 2-4 for 2.5h (add Sodium Carbonate) step3->step4 step5 5. Adjust pH to 3.0-3.5 step4->step5 step6 6. React for 7-10h at 40°C step5->step6 step7 7. Cool and Filter step6->step7 step8 8. Dry Crude this compound step7->step8 purification Purification (Recrystallization/ Chromatography) step8->purification end End: Purified this compound purification->end

Caption: Experimental workflow for the chemical synthesis of this compound.

References

Pteroic Acid Solubility: A Technical Guide for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Shandong, China - Researchers and drug development professionals frequently encounter challenges with the poor aqueous solubility of pteroic acid, a key intermediate in the folate metabolic pathway. To address these issues, this technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate the successful use of this compound in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

This compound is a yellow to orange crystalline solid that is sparingly soluble in water and common organic solvents.[1][2] Its solubility is significantly influenced by pH, with increased solubility observed in basic aqueous solutions.

Q2: What are the recommended solvents for preparing a stock solution of this compound?

Dimethyl sulfoxide (DMSO) and aqueous solutions of sodium hydroxide (NaOH) are the most commonly recommended solvents for preparing this compound stock solutions.[3][4][5] For cell culture applications, it is crucial to use high-purity, anhydrous DMSO to avoid precipitation issues.[3][4]

Q3: My this compound is precipitating when I add it to my cell culture medium. What can I do?

Precipitation upon addition to aqueous media is a common problem due to the low aqueous solubility of this compound.[6] Here are several troubleshooting steps:

  • Pre-warm the media: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution.[7]

  • Proper mixing technique: Add the this compound stock solution dropwise into the vortex of the media while gently swirling. This promotes rapid and even dispersion, preventing localized high concentrations that lead to precipitation.[6]

  • Use an intermediate dilution: Prepare an intermediate dilution of your stock solution in pre-warmed media before adding it to the final culture volume.[6]

  • Control the final DMSO concentration: Most cell lines can tolerate a final DMSO concentration of 0.5% without significant cytotoxicity, though some may tolerate up to 1%.[8] It is recommended to keep the final DMSO concentration as low as possible.

  • Consider the pH of your final solution: Since this compound solubility is pH-dependent, ensure the final pH of your culture medium is within a range that maintains its solubility.

Q4: What is the recommended storage condition for this compound solutions?

This compound powder should be stored at -20°C for long-term stability (up to 3 years).[3][9] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3][4] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation.[3][4]

Quantitative Solubility Data

The following table summarizes the solubility of this compound in various solvents.

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO3.1310.02Sonication is recommended.[9]
DMSO5.617.93Requires sonication, warming, and pH adjustment to 11 with 1 M NaOH, and heating to 60°C. Use newly opened DMSO.[3][4][5]
0.5 M NaOH50160.11Adjust pH to 12 with H₂O.[3][4][5]
WaterInsoluble/Sparingly Soluble-[1][2][9]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration (e.g., for 1 mg of this compound with a molecular weight of 312.28 g/mol , add approximately 320.2 µL of DMSO).

  • Dissolution: Gently vortex the solution. If necessary, sonicate the vial in a water bath for a short period to aid dissolution.[9] Visually inspect to ensure the solution is clear and free of particulates.

  • Storage: Aliquot the stock solution into sterile, single-use vials and store at -80°C for long-term storage or -20°C for short-term storage.[3][4]

Protocol 2: Preparation of a this compound Working Solution in Cell Culture Medium
  • Pre-warm Medium: Pre-warm the required volume of cell culture medium to 37°C in a water bath.[7]

  • Thaw Stock Solution: Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilution: While gently swirling the pre-warmed medium, add the this compound stock solution dropwise to achieve the desired final concentration. Ensure the final DMSO concentration remains within the tolerated limit for your specific cell line (typically ≤ 0.5%).[8]

  • Final Mix and Use: Gently mix the final working solution by inverting the tube or swirling the flask. Use the freshly prepared working solution immediately to treat your cells.

Visualizing Experimental Workflows and Pathways

This compound Solution Preparation Workflow

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store_stock Store at -80°C or -20°C aliquot->store_stock thaw_stock Thaw Stock Solution Aliquot store_stock->thaw_stock prewarm_media Pre-warm Cell Culture Medium to 37°C add_dropwise Add Stock Solution Dropwise to Medium prewarm_media->add_dropwise thaw_stock->add_dropwise mix_gently Gently Mix add_dropwise->mix_gently use_immediately Use Immediately in Assay mix_gently->use_immediately

Caption: Workflow for preparing this compound stock and working solutions.

Folic Acid Metabolic Pathway

This compound is a core component of folic acid and plays a crucial role in the folate metabolic pathway, which is essential for DNA synthesis and repair.

G cluster_folate_synthesis Folate Synthesis cluster_folate_cycle Folate Cycle cluster_synthesis Cellular Synthesis Pteridine Pteridine Precursor PteroicAcid This compound Pteridine->PteroicAcid PABA p-Aminobenzoic Acid (PABA) PABA->PteroicAcid FolicAcid Folic Acid (Folate) PteroicAcid->FolicAcid Glutamate Glutamate Glutamate->FolicAcid DHF Dihydrofolate (DHF) FolicAcid->DHF Dihydrofolate Reductase (DHFR) THF Tetrahydrofolate (THF) DHF->THF DHFR MethyleneTHF 5,10-Methylene-THF THF->MethyleneTHF Purines Purine Synthesis THF->Purines MethylTHF 5-Methyl-THF MethyleneTHF->MethylTHF MTHFR Thymidylate Thymidylate Synthesis MethyleneTHF->Thymidylate MethylTHF->THF AminoAcids Amino Acid Metabolism MethylTHF->AminoAcids

References

Preventing degradation of pteroic acid during storage and handling.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of pteroic acid during storage and handling. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

A1: this compound is susceptible to degradation from several factors, including:

  • Light: Exposure to light, particularly UV light, can induce photodegradation. It is recommended to handle this compound in a light-protected environment.

  • pH: this compound is unstable in both strong acidic and strong alkaline conditions, which can lead to hydrolysis.

  • Temperature: Elevated temperatures can accelerate the rate of thermal degradation.

  • Oxidizing Agents: this compound should not be stored with or exposed to strong oxidizing agents, as this can lead to oxidative degradation.[1]

  • Moisture: this compound is hygroscopic and should be protected from moisture to prevent hydrolysis and other degradation pathways.[2]

Q2: How should I store solid this compound?

A2: Proper storage is crucial for maintaining the integrity of solid this compound. The following table summarizes the recommended storage conditions.

ParameterRecommendationRationale
Temperature Powder: -20°C for long-term (up to 3 years)[2]Minimizes thermal degradation.
4°C for short-termSuitable for immediate or frequent use.
Light Store in a dark place, in light-resistant containers.[2][3]Prevents photodegradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes oxidation.
Container Use tightly sealed, opaque containers.Protects from light and moisture.
Moisture Keep away from moisture.[2]This compound is hygroscopic.

Q3: My this compound powder has changed color from yellow to brown. Is it still usable?

A3: A color change from yellow to brown is a visual indicator of potential degradation.[3] It is strongly recommended to assess the purity of the material using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), before use. If significant degradation is detected, the batch should be discarded to ensure the reliability of your experimental results.

Q4: What is the best way to prepare and store this compound solutions?

A4: this compound is sparingly soluble in water but can be dissolved in dimethyl sulfoxide (DMSO) or aqueous sodium hydroxide (NaOH).[4][5][6]

  • For DMSO solutions: Sonication may be required to achieve dissolution.[2] A stock solution in DMSO can be stored at -80°C for up to one year or -20°C for up to one month.[2][4] However, it is always recommended to prepare fresh solutions for in vivo experiments.[4]

  • For aqueous NaOH solutions: A 0.5 M NaOH solution can be used to dissolve this compound, adjusting the pH to 12.[4][6] These solutions are generally less stable than DMSO solutions and should ideally be prepared fresh before use.

To prevent degradation, always use high-purity solvents and store solutions in tightly sealed, light-resistant containers at the recommended temperatures. Repeated freeze-thaw cycles should be avoided.[4]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the handling and use of this compound.

Problem 1: Inconsistent results in biological assays.

  • Possible Cause: Degradation of this compound in your stock or working solutions.

  • Troubleshooting Steps:

    • Verify Solution Age and Storage: Ensure that your solutions have been stored correctly and are within their recommended stability period.

    • Prepare Fresh Solutions: If in doubt, prepare a fresh solution from solid this compound that has been stored properly.

    • Assess Purity: Analyze the purity of your solution using a stability-indicating HPLC method (see Experimental Protocols section).

    • Control Experimental Conditions: Ensure that your assay buffer is within a stable pH range for this compound and that the experiment is conducted with minimal exposure to light and elevated temperatures.

Problem 2: Appearance of unexpected peaks in my chromatogram during HPLC analysis.

  • Possible Cause: On-instrument degradation or the presence of degradation products in your sample.

  • Troubleshooting Steps:

    • Check Sample Preparation: Ensure that the diluent used for your HPLC samples is compatible with this compound and does not promote degradation.

    • Minimize Sample Exposure: Protect your samples from light and keep them at a controlled, cool temperature in the autosampler.

    • Perform Forced Degradation: To identify potential degradation products, perform a forced degradation study (see Experimental Protocols section). This will help you to confirm if the unexpected peaks correspond to known degradants.

    • Optimize HPLC Method: Ensure your HPLC method is capable of separating this compound from its potential degradation products.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in DMSO at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at 60°C for 8 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Incubate the stock solution at 80°C in the dark for 48 hours.

    • Photodegradation: Expose the stock solution to a light source that provides both UV and visible light (e.g., as per ICH Q1B guidelines) at room temperature for a defined period. A control sample should be wrapped in aluminum foil and kept under the same conditions.

  • Sample Analysis: At appropriate time points, withdraw aliquots, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

Protocol 2: Stability-Indicating HPLC Method

This is an example of an HPLC method that can be used to separate this compound from its potential degradation products. Method optimization may be required.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution may be necessary. For example:

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: Acetonitrile.

    • Gradient: Start with a low percentage of Solvent B, and gradually increase to elute more hydrophobic degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where this compound and its expected degradation products have significant absorbance (e.g., 280 nm and 365 nm).

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Visualizing Degradation Pathways and Workflows

cluster_storage This compound Storage cluster_degradation Degradation Stressors Solid Solid this compound Solution This compound Solution (DMSO or aq. NaOH) Solid->Solution Dissolution Degradation_Products Degradation Products (e.g., 6-formylpterin, p-aminobenzoic acid) Solution->Degradation_Products Light Light (UV/Vis) Light->Solution Heat Heat Heat->Solution pH Acid/Base (Hydrolysis) pH->Solution Oxidation Oxidizing Agents Oxidation->Solution

Caption: Factors influencing this compound stability.

start Start: this compound Sample prep Prepare Stressed Samples (Acid, Base, Oxidative, Thermal, Photo) start->prep hplc Analyze by Stability-Indicating HPLC-UV prep->hplc data Data Analysis: - Peak Purity - % Degradation - Identify Degradants hplc->data end End: Stability Profile data->end

Caption: Workflow for a forced degradation study.

pteroic_acid This compound hydrolysis Hydrolysis (Acidic/Alkaline) pteroic_acid->hydrolysis oxidation Oxidation (e.g., H₂O₂) pteroic_acid->oxidation photodegradation Photodegradation (UV/Vis Light) pteroic_acid->photodegradation thermal Thermal Degradation pteroic_acid->thermal products1 p-Aminobenzoic Acid + Pterin-6-aldehyde hydrolysis->products1 products2 Oxidized Pterin Derivatives oxidation->products2 photodegradation->products2 thermal->products1

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Optimization of Mobile Phase for Pteroic Acid HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC analysis of pteroic acid.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for this compound analysis on a C18 column?

A typical starting point for reversed-phase HPLC analysis of this compound is a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent.[1][2] Commonly used organic solvents are acetonitrile (MeCN) or methanol.[3][4] The aqueous phase is often water adjusted to an acidic pH with an acid like phosphoric acid or formic acid, or a phosphate buffer solution.[2][3][5] A common starting gradient might be 5-10% organic solvent, increasing over time.

Q2: Why is controlling the pH of the mobile phase critical for this compound analysis?

Controlling the mobile phase pH is crucial because this compound is an ionizable compound, containing both acidic (carboxylic acid) and basic (amino) functional groups.[6][7] The ionization state of these groups, which is dictated by the mobile phase pH relative to the compound's pKa values, significantly impacts its retention time and peak shape.[2][6] For acidic compounds like this compound, a mobile phase pH below its pKa will suppress ionization, making the molecule less polar and increasing its retention on a reversed-phase column.[3][6] Inconsistent pH can lead to poor reproducibility and shifting retention times.[2]

Q3: Should I use an isocratic or gradient elution for this compound analysis?

Both isocratic and gradient elution can be used, but the choice depends on the sample complexity.[3][4][5]

  • Isocratic elution (constant mobile phase composition) is simpler and can be suitable for analyzing pure this compound or simple mixtures.[5]

  • Gradient elution (mobile phase composition changes over time) is generally preferred for complex samples, such as those containing impurities or degradation products.[4] A gradient allows for the effective elution of compounds with a wider range of polarities, improving separation and peak shape.[4][8]

Q4: What are common additives used in the mobile phase for this compound analysis and why?

Common additives include acids and buffers:

  • Acids (e.g., Phosphoric Acid, Formic Acid): These are used to lower the pH of the mobile phase.[1][2] This suppresses the ionization of the carboxylic acid group on this compound, leading to better retention and improved peak shape on reversed-phase columns.[6][9] Formic acid is often preferred when using mass spectrometry (MS) detection due to its volatility.[2][10]

  • Buffers (e.g., Phosphate Buffer): Buffers are used to maintain a constant and reproducible pH, which is critical for stable retention times.[3][5] A stable pH is especially important when the mobile phase pH is close to the pKa of the analyte.[2][7]

Q5: What detection wavelength is typically used for this compound?

This compound has UV absorbance maxima that allow for its detection. Common wavelengths used for the analysis of this compound and related compounds like folic acid are around 250 nm, 280 nm, and 300 nm.[3][5] The optimal wavelength should be determined by examining the UV spectrum of this compound to find the absorbance maximum for the highest sensitivity.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Peak Tailing 1. Secondary Silanol Interactions: The basic amine groups on this compound can interact with acidic residual silanols on the silica-based column packing.[9] 2. Mobile Phase pH Too High: If the pH is not sufficiently low, the carboxylic acid group may be partially ionized, and silanol interactions are more pronounced.[9] 3. Column Overload: Injecting too much sample can lead to peak distortion.[4][11] 4. Column Void or Contamination: A void at the column inlet or a blocked frit can distort the peak shape.[9][11]1. Lower Mobile Phase pH: Adjust the pH to be at least 1-2 units below the pKa of the carboxylic acid group (typically pH 2.5-3.5).[9] 2. Use a Highly Deactivated Column: Employ an "end-capped" column or a column specifically designed for the analysis of basic compounds to minimize silanol interactions.[9] 3. Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume.[4] 4. Flush or Replace Column: Try back-flushing the column. If the problem persists, replace the guard column or the analytical column.[9]
Shifting Retention Times 1. Inconsistent Mobile Phase pH: Small variations in pH can cause significant shifts in retention for ionizable compounds.[2] 2. Poorly Mixed Mobile Phase: Inadequate mixing of mobile phase components can lead to a fluctuating composition. 3. Column Temperature Fluctuation: Changes in ambient temperature can affect retention.[2] 4. Column Equilibration: The column may not be fully equilibrated with the mobile phase at the start of the run.[2]1. Use a Buffer: Incorporate a buffer (e.g., 10-25 mM phosphate) to stabilize the pH.[3][5] Ensure accurate and consistent pH measurement and adjustment of the aqueous phase before mixing with the organic solvent.[2] 2. Ensure Thorough Mixing: Mix mobile phase components thoroughly and degas properly. 3. Use a Column Oven: Maintain a constant column temperature using a column oven.[2] 4. Increase Equilibration Time: Ensure the column is equilibrated with the initial mobile phase for a sufficient time (e.g., 10-15 column volumes) before injection.
Poor Resolution (this compound and Impurities) 1. Inadequate Mobile Phase Strength: The organic solvent concentration may not be optimal for separating closely eluting peaks. 2. Suboptimal pH: The mobile phase pH may not be providing the best selectivity between this compound and its impurities (e.g., p-aminobenzoic acid - PABA).[7] 3. Gradient is Too Steep: In gradient elution, a rapid increase in organic solvent may not allow enough time for separation.[8]1. Optimize Organic Content: For isocratic elution, systematically vary the percentage of organic solvent. For gradient elution, adjust the initial and final percentages. 2. Perform a pH Study: Analyze the sample at different mobile phase pH values (e.g., 2.5, 3.0, 3.5) to find the optimal selectivity.[7] 3. Shallow the Gradient: Decrease the rate of change of the organic solvent percentage over time (e.g., from 2% per minute to 1% per minute).[8]
High Backpressure 1. Blocked Column Frit: Particulate matter from the sample or mobile phase may have clogged the inlet frit of the column.[12] 2. Precipitated Buffer: Buffer salts may have precipitated in the system if the organic solvent concentration is too high.[12] 3. System Blockage: A blockage may exist in the tubing, injector, or guard column.[12]1. Use In-line Filter and Guard Column: These will protect the analytical column from particulates.[2] 2. Filter Mobile Phase and Samples: Filter all mobile phase components and samples through a 0.45 µm or 0.22 µm filter. 3. Check Buffer Solubility: Ensure the selected buffer is soluble in the highest concentration of organic solvent used in the method. 4. Systematically Isolate the Blockage: Disconnect components sequentially (starting from the detector and moving backward) to identify the source of the high pressure.[12]

Experimental Protocols

Protocol 1: Mobile Phase Preparation (Phosphate Buffer with Acetonitrile)

This protocol describes the preparation of a common mobile phase for this compound analysis.

  • Prepare Aqueous Buffer (e.g., 25 mM Potassium Phosphate, pH 3.0):

    • Weigh the appropriate amount of monobasic potassium phosphate (KH₂PO₄) and dissolve it in HPLC-grade water (e.g., 3.4 g per 1 L).

    • Place a calibrated pH electrode in the solution.

    • While stirring, slowly add phosphoric acid (H₃PO₄) dropwise until the pH meter reads 3.0.

    • Vacuum filter the buffer solution through a 0.45 µm nylon membrane filter to remove particulates and degas.

  • Prepare Mobile Phase A and B:

    • Mobile Phase A (Aqueous): Use the prepared 25 mM potassium phosphate buffer at pH 3.0.

    • Mobile Phase B (Organic): Use HPLC-grade acetonitrile.

  • System Setup:

    • Place the respective solvent lines into the mobile phase bottles.

    • Thoroughly purge the HPLC pump with both mobile phases to remove any air bubbles and previous solvents.

Protocol 2: Example Gradient HPLC Method Development

This protocol provides a starting point for developing a gradient method to separate this compound from potential impurities.

  • Initial Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 25 mM Potassium Phosphate, pH 3.0

    • Mobile Phase B: Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 280 nm

    • Injection Volume: 10 µL

  • Scouting Gradient:

    • Run a broad "scouting" gradient to determine the approximate elution time of this compound and any impurities.

    • Example Gradient Program:

      Time (min) %A %B
      0.0 95 5
      20.0 5 95
      25.0 5 95
      25.1 95 5

      | 30.0 | 95 | 5 |

  • Gradient Optimization:

    • Based on the scouting run, create a more focused gradient around the elution time of the peaks of interest.

    • If this compound elutes at 10 minutes (corresponding to ~25% B), a more focused gradient could be:

      Time (min) %A %B
      0.0 90 10
      15.0 60 40
      15.1 90 10

      | 20.0 | 90 | 10 |

    • This shallower gradient will improve the resolution between closely eluting peaks.[8]

Visualizations

G cluster_0 HPLC Method Development Workflow for this compound A Define Analytical Goal (e.g., Purity, Quantification) B Select Column & Initial Conditions (C18, pH 3.0, MeCN/H2O) A->B C Run Scouting Gradient (e.g., 5-95% MeCN) B->C D Evaluate Chromatogram (Peak Shape, Retention) C->D E Peak Tailing? D->E F Poor Resolution? E->F No G Adjust pH / Use End-capped Column E->G Yes H Optimize Gradient Slope & Range F->H Yes I Method Optimized F->I No G->C H->C J Validate Method (Accuracy, Precision, etc.) I->J

Caption: Workflow for this compound HPLC method development.

G cluster_1 Troubleshooting Peak Tailing Start Peak Tailing Observed Check1 Is pH < 3.5? Start->Check1 Action1 Lower Mobile Phase pH (e.g., to 2.5-3.0) Check1->Action1 No Check2 Is Sample Concentrated? Check1->Check2 Yes Action1->Check2 Action2 Dilute Sample / Reduce Injection Volume Check2->Action2 Yes Check3 Is Column Old or Non-Endcapped? Check2->Check3 No Action2->Check3 Action3 Use New/Endcapped Column Check3->Action3 Yes End Peak Shape Improved Check3->End No Action3->End

Caption: Decision tree for troubleshooting this compound peak tailing.

References

Addressing isomer formation in pteridine synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pteridine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding challenges in pteridine synthesis, with a particular focus on the formation and management of isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for pteridines, and which are most susceptible to forming isomeric mixtures?

A1: The most common methods for synthesizing the pteridine core involve the condensation of a pyrimidine precursor with a 1,2-dicarbonyl compound or a similar species. The choice of synthetic route significantly impacts the potential for isomer formation.

  • Gabriel-Isay Synthesis: This is a widely utilized method that involves the condensation of a 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound (e.g., diketones, ketoaldehydes).[1][2] When an unsymmetrical dicarbonyl compound is used, this method is highly prone to yielding a mixture of 6- and 7-substituted pteridine isomers.[1][3]

  • Timmis Synthesis: This route offers a regioselective alternative that generally circumvents the issue of isomer formation.[1][4] It involves the condensation of a 5-nitroso-6-aminopyrimidine with a compound containing an active methylene group.[1][3][4] The nitroso group's specific condensation with the methylene group leads to a single, unambiguous product structure.[1][4]

  • Taylor Synthesis: In this approach, the pyrimidine ring is constructed onto a pre-existing, substituted pyrazine. While useful, its application can be limited by the availability of appropriately functionalized pyrazine starting materials.[1][3]

  • Polonovski-Boon Cyclization: This is a regiospecific method for synthesizing semi-reduced dihydropterin derivatives.[1][4]

Q2: I've obtained a mixture of 6- and 7-substituted isomers from my Gabriel-Isay synthesis. How can I control the regioselectivity?

A2: Controlling the regioselectivity in the Gabriel-Isay synthesis is a common challenge. Several factors can be manipulated to favor the formation of one isomer over the other:

  • pH of the Reaction Medium: The nucleophilicity of the amino groups on the diaminopyrimidine ring is pH-dependent.[1][4] Under strongly acidic conditions, the C6 amine can be protonated, which may lead to a preferential attack at the C5 amine, favoring the formation of the 7-substituted pteridine.[1][4] Conversely, under neutral or basic conditions, the C5 amine is generally more nucleophilic, which can favor the formation of the 6-substituted product.[1][4]

  • Reactivity of the Dicarbonyl Compound: The electrophilicity of the two carbonyl groups in the 1,2-dicarbonyl reactant is crucial. The more nucleophilic C5 amine of the diaminopyrimidine will preferentially attack the more electrophilic carbonyl group.[4]

  • Use of Additives: The addition of sodium bisulfite (NaHSO₃) can be a powerful technique for separating isomers.[1][5] NaHSO₃ forms adducts with the pteridine isomers that exhibit different solubilities, enabling the selective precipitation of one isomer.[1][3][5] For instance, in some systems, the 6-substituted pterin-sulfite adduct is less soluble and precipitates, allowing for its isolation with high isomeric purity.[1][3][5]

Q3: What are the most effective analytical techniques for identifying and quantifying pteridine isomers?

A3: A combination of chromatographic and spectroscopic methods is typically employed to differentiate and quantify pteridine isomers:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for distinguishing between 6- and 7-substituted pteridines. The chemical environment of the proton on the pyrazine ring (at C7 for the 6-isomer and C6 for the 7-isomer) will be distinct.[1] The relative abundance of the isomers in a mixture can be determined from the integration of the signals for the protons on the unsubstituted carbons.[6]

  • High-Performance Liquid Chromatography (HPLC): HPLC is widely used for the separation and quantification of pteridine isomers.[7] Coupled with fluorescence, electrochemical, or mass spectrometry detectors, HPLC provides excellent sensitivity and resolution.[7][8] Chiral HPLC, which uses a chiral stationary phase, can be used to separate optical isomers by forming transient diastereomeric complexes.[9]

  • Thin-Layer Chromatography (TLC): An improved TLC technique can be used for the separation of fluorescent compounds, including pteridines.[10]

  • Mass Spectrometry (MS): When coupled with a separation technique like HPLC, MS can provide structural information and aid in the identification of isomers.[7][8]

Troubleshooting Guides

Problem 1: Poor Regioselectivity in Gabriel-Isay Synthesis

You are observing a nearly 1:1 mixture of 6- and 7-substituted pteridine isomers and wish to favor the 6-substituted product.

start Start: Poor Regioselectivity check_pH Is reaction pH neutral or basic? start->check_pH adjust_pH Adjust to neutral/basic conditions to increase nucleophilicity of C5 amine check_pH->adjust_pH No check_carbonyl Is the dicarbonyl reactant optimized for electrophilicity? check_pH->check_carbonyl Yes adjust_pH->check_carbonyl modify_carbonyl Select a dicarbonyl with a more electrophilic center intended for reaction at the C5 amine check_carbonyl->modify_carbonyl No use_bisulfite Employ NaHSO₃ to selectively precipitate the 6-isomer adduct check_carbonyl->use_bisulfite Yes modify_carbonyl->use_bisulfite end End: Improved Regioselectivity use_bisulfite->end start Start: Low Yield check_base Is the base catalyst optimized? start->check_base screen_bases Screen a panel of bases (e.g., NaOMe, piperidine, DBU) to identify the most effective check_base->screen_bases No check_solvent Is the solvent appropriate? check_base->check_solvent Yes screen_bases->check_solvent screen_solvents Test different solvents (e.g., EtOH, MeOH, DMF) to improve solubility and reactivity check_solvent->screen_solvents No check_temp_time Are reaction temperature and time optimized? check_solvent->check_temp_time Yes screen_solvents->check_temp_time optimize_conditions Systematically vary temperature and reaction time, monitoring progress by TLC or LC-MS check_temp_time->optimize_conditions No end End: Improved Yield check_temp_time->end Yes optimize_conditions->end cluster_synthesis Synthesis cluster_separation Separation cluster_isolation Isolation diaminopyrimidine 4,5-Diaminopyrimidine gabriel_isay Gabriel-Isay Condensation diaminopyrimidine->gabriel_isay dicarbonyl Unsymmetrical 1,2-Dicarbonyl dicarbonyl->gabriel_isay isomer_mixture Crude Mixture of 6- and 7-Isomers gabriel_isay->isomer_mixture add_bisulfite Add NaHSO₃ isomer_mixture->add_bisulfite filter Filtration add_bisulfite->filter precipitate Selective Precipitation of 6-Isomer Adduct liberate_6 Liberate 6-Isomer precipitate->liberate_6 filtrate Filtrate with 7-Isomer Adduct liberate_7 Liberate 7-Isomer filtrate->liberate_7 filter->precipitate filter->filtrate pure_6 Pure 6-Isomer liberate_6->pure_6 pure_7 Pure 7-Isomer liberate_7->pure_7

References

Technical Support Center: Enhancing the Stability of Pteroic Acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with pteroic acid conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound conjugates?

A1: The stability of this compound conjugates is primarily compromised by two main degradation pathways:

  • Photodegradation: Similar to folic acid, the pterin ring in this compound is susceptible to cleavage when exposed to UV or fluorescent light. The C9-N10 bond is particularly labile and can break upon photo-oxidation, leading to the formation of inactive byproducts.[1]

  • Hydrolysis: The amide and ester bonds within this compound conjugates are susceptible to hydrolysis, especially under acidic or basic conditions.[2][3][4][5] The rate of hydrolysis is influenced by pH, temperature, and the specific chemical nature of the conjugated molecule.

Q2: How can I enhance the stability of my this compound conjugate in solution?

A2: Several strategies can be employed to improve the stability of this compound conjugates in aqueous solutions:

  • pH Optimization: The stability of this compound and its derivatives is pH-dependent. Maintaining a pH between 4 and 12 is generally recommended, with optimal stability often observed around pH 7.[6] Extreme pH values should be avoided to minimize hydrolytic degradation.

  • Use of Antioxidants: To mitigate oxidative degradation, especially that induced by light, the addition of antioxidants can be beneficial.

  • Light Protection: Due to their photosensitivity, this compound conjugate solutions should always be protected from light by using amber vials or by wrapping containers in aluminum foil.

  • Temperature Control: Storing solutions at lower temperatures (e.g., 2-8°C) can significantly slow down the rate of both hydrolytic and oxidative degradation.

  • Chelating Agents: Trace metal ions can catalyze degradation. The inclusion of a chelating agent like EDTA can help sequester these ions and improve stability.

Q3: What are some formulation strategies to improve the long-term stability of this compound conjugates?

A3: For long-term storage and improved in vivo stability, several advanced formulation strategies can be considered:

  • PEGylation: The covalent attachment of polyethylene glycol (PEG) chains to the this compound conjugate can enhance its stability, solubility, and circulation half-life.[7][8][9] PEGylation can shield the molecule from enzymatic degradation and reduce immunogenicity.

  • Encapsulation in Nanoparticles: Encapsulating this compound conjugates within polymeric nanoparticles (e.g., PLGA) or liposomes can protect them from degradation and facilitate targeted delivery.[10][11][12]

  • Lyophilization (Freeze-Drying): For long-term storage, lyophilizing the this compound conjugate to a dry powder can prevent hydrolytic degradation. The lyophilized powder should be stored in a cool, dry, and dark place.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, purification, and analysis of this compound conjugates.

Issue 1: Low Yield or Incomplete Conjugation Reaction

  • Possible Cause: Inefficient activation of the carboxylic acid group on this compound or the amine group on the molecule to be conjugated.

  • Troubleshooting Steps:

    • Verify Reagent Quality: Ensure that coupling reagents (e.g., EDC, NHS) are fresh and have been stored under appropriate conditions (e.g., desiccated, low temperature).

    • Optimize Reaction pH: The pH of the reaction mixture is critical for efficient amide bond formation. For EDC/NHS chemistry, a pH range of 4.5-7.2 is generally recommended.

    • Increase Reagent Stoichiometry: A modest increase in the molar excess of the coupling reagents or the molecule to be conjugated may drive the reaction to completion.

    • Extend Reaction Time: Some conjugation reactions may require longer incubation times. Monitor the reaction progress using an appropriate analytical technique like HPLC or TLC.

    • Ensure Proper Dissolution: this compound has poor solubility in many common organic solvents. Ensure that it is adequately dissolved, possibly with the aid of a co-solvent like DMSO, before initiating the conjugation reaction.[13]

Issue 2: Presence of Unexpected Peaks in HPLC Chromatogram

  • Possible Cause: Degradation of the this compound conjugate, presence of impurities from starting materials, or artifact peaks.

  • Troubleshooting Steps:

    • Analyze Blank Injections: Injecting the mobile phase and sample solvent alone can help identify "ghost peaks" or artifacts originating from the HPLC system or solvents.[14][15]

    • Conduct Forced Degradation Studies: Subjecting the purified conjugate to stress conditions (acid, base, oxidation, heat, light) can help to identify the retention times of potential degradation products.[16][17][18][19][20]

    • Verify Purity of Starting Materials: Analyze the this compound and the molecule to be conjugated separately to ensure they are free of impurities that might co-elute with the product.

    • Optimize HPLC Method: Adjusting the mobile phase composition, gradient, or column chemistry may improve the resolution of the desired product from impurities.

    • Use Mass Spectrometry (LC-MS): Coupling the HPLC to a mass spectrometer can help in the identification of the unexpected peaks based on their mass-to-charge ratio.[13]

Issue 3: Precipitation of the Conjugate During Storage or in Biological Media

  • Possible Cause: Poor aqueous solubility of the this compound conjugate.

  • Troubleshooting Steps:

    • Adjust pH and Buffer: The solubility of this compound and its conjugates can be highly dependent on pH. Experiment with different buffer systems and pH values to find the optimal conditions for solubility.

    • Incorporate Solubilizing Moieties: If solubility remains an issue, consider modifying the conjugate by incorporating hydrophilic linkers or by PEGylating the molecule.

    • Formulate with Excipients: The use of co-solvents (e.g., ethanol, propylene glycol) or surfactants may improve the solubility of the conjugate for in vitro experiments. However, their compatibility with the intended application must be considered.

    • Prepare Fresh Solutions: If the conjugate has limited stability in solution, it is best to prepare fresh solutions immediately before use.

Data Presentation

Table 1: Representative Hydrolytic Stability of a this compound-Drug Conjugate

pHTemperature (°C)Half-life (t½) in hours% Degradation after 24 hours
3.0371286.6
5.0377220.6
7.4371689.5
9.0374828.9
7.4253364.8
7.44>1000<1.0

Note: This table presents illustrative data and the actual stability will vary depending on the specific conjugate.

Table 2: Effect of Stabilizers on the Photostability of a this compound Conjugate

ConditionStabilizer (Concentration)% Degradation after 4 hours of UV Exposure
ControlNone65%
Stabilizer AAscorbic Acid (0.1%)25%
Stabilizer BPEGylation15%
Stabilizer CEncapsulation in Nanoparticles5%

Note: This table presents illustrative data. The effectiveness of stabilizers will depend on the specific conjugate and formulation.

Experimental Protocols

Protocol 1: General Procedure for PEGylation of a this compound Conjugate

  • Dissolve the this compound Conjugate: Dissolve the this compound conjugate in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The concentration will depend on the specific conjugate's solubility.

  • Prepare Activated PEG: Dissolve a molar excess (e.g., 5 to 20-fold) of an activated PEG derivative (e.g., mPEG-NHS ester) in the same buffer.

  • Reaction: Add the activated PEG solution to the this compound conjugate solution. Allow the reaction to proceed at room temperature or 4°C with gentle stirring for a specified time (e.g., 2 to 24 hours), protected from light.

  • Quenching: Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to react with any excess activated PEG.

  • Purification: Purify the PEGylated conjugate from unreacted PEG and other reagents using techniques such as size exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

  • Analysis: Characterize the purified PEGylated conjugate using HPLC, SDS-PAGE (if applicable), and mass spectrometry to confirm the degree of PEGylation and purity.

Protocol 2: Forced Degradation Study Protocol

  • Prepare Stock Solution: Prepare a stock solution of the this compound conjugate in a suitable solvent at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature for a defined period, protected from light.

  • Thermal Degradation: Incubate the stock solution (in solid or solution form) in a temperature-controlled oven (e.g., 80°C) for a defined period.

  • Photodegradation: Expose the stock solution to a controlled light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period. A control sample should be wrapped in foil to protect it from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method to determine the percentage of degradation and to observe the formation of degradation products.

Mandatory Visualizations

degradation_pathways This compound Conjugate This compound Conjugate Photodegradation Photodegradation This compound Conjugate->Photodegradation Light (UV) Hydrolysis Hydrolysis This compound Conjugate->Hydrolysis H₂O, Acid/Base Oxidation Oxidation This compound Conjugate->Oxidation O₂, Metal Ions Inactive Products Inactive Products Photodegradation->Inactive Products Hydrolysis->Inactive Products Oxidation->Inactive Products

Caption: Major degradation pathways for this compound conjugates.

stabilization_workflow cluster_formulation Formulation Strategies cluster_modification Chemical Modification & Encapsulation pH Optimization pH Optimization Stable Conjugate Stable Conjugate pH Optimization->Stable Conjugate Antioxidants Antioxidants Antioxidants->Stable Conjugate Light Protection Light Protection Light Protection->Stable Conjugate Temperature Control Temperature Control Temperature Control->Stable Conjugate PEGylation PEGylation PEGylation->Stable Conjugate Nanoparticle Encapsulation Nanoparticle Encapsulation Nanoparticle Encapsulation->Stable Conjugate Unstable Conjugate Unstable Conjugate Unstable Conjugate->pH Optimization Unstable Conjugate->Antioxidants Unstable Conjugate->Light Protection Unstable Conjugate->Temperature Control Unstable Conjugate->PEGylation Unstable Conjugate->Nanoparticle Encapsulation

Caption: Workflow for enhancing the stability of this compound conjugates.

troubleshooting_logic Issue Issue Observed Low Yield Unexpected HPLC Peaks Precipitation LowYield Possible Causes Inefficient Reagents Suboptimal pH Poor Solubility Issue->LowYield Low Yield HPLCPeaks Possible Causes Degradation Impurities System Artifacts Issue->HPLCPeaks Unexpected Peaks Precipitation Possible Causes Poor Solubility Incorrect pH/Buffer Issue->Precipitation Precipitation Solutions1 Solutions Verify Reagents Optimize pH Use Co-solvent LowYield->Solutions1 Solutions3 Solutions Adjust pH/Buffer Add Solubilizers Prepare Fresh Precipitation->Solutions3 Solutions2 Solutions Forced Degradation Study LC-MS Analysis Optimize Method HPLCPeaps HPLCPeaps HPLCPeaps->Solutions2

Caption: Troubleshooting logic for common issues with this compound conjugates.

References

Technical Support Center: Scaling Up Microbial Production of Pteroic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the microbial production of pteroic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to offer standardized protocols for the synthesis, purification, and analysis of this compound in engineered microbial systems.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues users might encounter during the microbial production of this compound, particularly in engineered Escherichia coli.

FAQ 1: Why is my engineered E. coli strain not producing any detectable this compound?

Answer: A complete lack of this compound production can stem from several critical issues within your engineered strain or fermentation process. Here is a troubleshooting guide to diagnose the problem:

  • Plasmid or Gene Integration Issues:

    • Troubleshooting: Verify the integrity of your expression plasmids or chromosomal integrations using plasmid purification followed by restriction digest and sequencing. Confirm the presence of all necessary genes for the this compound biosynthesis pathway.

  • Ineffective Inducer:

    • Troubleshooting: Ensure your inducer (e.g., IPTG) is fresh and used at the optimal concentration. Perform a time-course and dose-response experiment to determine the best induction conditions.

  • Toxicity of Pathway Intermediates:

    • Troubleshooting: Accumulation of certain intermediates in the folate pathway can be toxic to E. coli. Try using a lower inducer concentration or a weaker promoter to reduce the metabolic burden. You can also attempt to supplement the media with downstream metabolites to identify potential feedback inhibition.

  • Incorrect Enzyme Codon Usage:

    • Troubleshooting: If you are using heterologous genes, ensure they have been codon-optimized for E. coli to prevent translational issues.

FAQ 2: this compound production is very low. How can I increase the titer?

Answer: Low titers are a common challenge in metabolic engineering. The following guide provides a systematic approach to identifying and resolving bottlenecks in your production strain.

  • Precursor Limitation: The biosynthesis of this compound requires two key precursors: 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) and para-aminobenzoic acid (PABA). An imbalance or insufficient supply of either will limit the final product titer.

    • Troubleshooting:

      • PABA Pathway: Overexpress key genes in the shikimate and PABA biosynthesis pathways. This includes feedback-resistant versions of aroG or aroF and the pabA, pabB, and pabC genes.[1][2][3][4] Strains engineered for high-level PABA production have reached titers up to 8.22 g/L, demonstrating the potential of this strategy.[3][4]

      • Pterin Pathway: Overexpress folE (GTP cyclohydrolase I), the first committed step in pterin biosynthesis.[5] This has been shown to increase folate levels in various organisms.

  • Low Dihydropteroate Synthase (DHPS) Activity: The final condensation step to form dihydropteroate is catalyzed by DHPS, encoded by the folP gene.[6][7]

    • Troubleshooting:

      • Enzyme Expression: Ensure strong, soluble expression of DHPS. Use a strong promoter and consider N-terminal tags for solubility enhancement if the protein is found in inclusion bodies.

      • Enzyme Variants: Consider screening DHPS variants from different microbial sources that may have higher specific activity or are less prone to feedback inhibition.

  • Suboptimal Fermentation Conditions: The culture environment is critical for optimal production.

    • Troubleshooting:

      • pH: Maintain the pH of the fermentation broth between 6.0 and 7.0. The optimal pH for E. coli DHPS is around 8.5, but a neutral pH is a good compromise for cell growth and product formation.[6]

      • Temperature: A common strategy is to grow cells at 37°C to a desired density and then lower the temperature to 25-30°C upon induction to improve protein folding and reduce metabolic stress.

      • Aeration: Ensure adequate dissolved oxygen (DO) levels, especially during the growth phase. A DO level of 20-30% is a good target.

FAQ 3: My fermentation shows good biomass growth, but the this compound yield per cell is low. What could be the issue?

Answer: This scenario often points towards a diversion of metabolic flux away from your target pathway or product degradation.

  • Competition for Precursors: Chorismate, the precursor to PABA, is a major branch point in aromatic amino acid biosynthesis.

    • Troubleshooting: Knock out competing pathways that drain the chorismate pool, such as those leading to phenylalanine (pheA) and tyrosine (tyrA). This will redirect carbon flux towards PABA synthesis.

  • Product Degradation: this compound and its precursors can be sensitive to light and oxidation.

    • Troubleshooting: Minimize exposure of the culture and harvested material to direct light. Consider adding antioxidants like ascorbic acid to the medium and buffers.

  • Lack of a Dedicated Exporter: If this compound accumulates intracellularly, it may cause feedback inhibition or toxicity.

    • Troubleshooting: While no specific this compound exporter is known for E. coli, screening for and overexpressing general multidrug resistance pumps could potentially improve product secretion.

Data Presentation

The following tables provide hypothetical yet plausible quantitative data for microbial this compound production, based on reported values for the precursor PABA.[1][2][3][4] These tables are intended to serve as a benchmark for researchers.

Table 1: Comparison of this compound Production in Different Engineered E. coli Strains

Strain IDKey Genetic ModificationsTiter (mg/L)Yield (g/g glucose)Productivity (mg/L/h)
PA-01Baseline (pBR322-folP)500.0051.0
PA-02PA-01 + Overexpression of aroGfbr, pabABC4500.0459.4
PA-03PA-02 + Overexpression of folE8000.08016.7
PA-04PA-03 + Deletion of pheA, tyrA12000.12025.0

Table 2: Optimized Fed-Batch Fermentation Parameters for this compound Production (Strain PA-04)

ParameterSetpoint
Temperature30°C (post-induction)
pH6.8 (controlled with NH4OH)
Dissolved Oxygen (DO)Maintained at 30%
Glucose FeedFed to maintain ~2 g/L
PABA Co-feed1 g/L initial, then fed to maintain 0.5 g/L
Fermentation Time48 hours
Result ~1.2 g/L this compound

Experimental Protocols

Protocol 1: Fed-Batch Fermentation of Engineered E. coli for this compound Production
  • Inoculum Preparation: Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium with appropriate antibiotics. Incubate overnight at 37°C with shaking at 220 rpm.

  • Seed Culture: Transfer the overnight culture into 100 mL of defined fermentation medium in a 500 mL shake flask. Incubate at 37°C and 220 rpm until the OD600 reaches 4-5.

  • Bioreactor Setup: Prepare a 2 L bioreactor with 1 L of defined fermentation medium. Sterilize and calibrate pH and DO probes.

  • Inoculation and Growth Phase: Inoculate the bioreactor with the seed culture to an initial OD600 of 0.1. Maintain the temperature at 37°C, pH at 6.8, and DO at 30%.

  • Induction: When the OD600 reaches ~10, lower the temperature to 30°C and add IPTG to a final concentration of 0.1 mM.

  • Fed-Batch Phase: Start a glucose feed (50% w/v glucose solution) to maintain a low glucose concentration in the bioreactor.

  • Sampling: Take samples periodically to measure OD600, and analyze the supernatant for this compound concentration by HPLC.

  • Harvesting: After 48 hours of induction, harvest the culture by centrifugation at 8,000 x g for 15 minutes at 4°C.

Protocol 2: Purification of this compound from Fermentation Broth
  • Cell Lysis (for intracellular product): If this compound is not fully secreted, resuspend the cell pellet in lysis buffer (50 mM Tris-HCl, pH 8.0) and lyse the cells using sonication or high-pressure homogenization. Centrifuge to remove cell debris.

  • Acid Precipitation: Adjust the pH of the supernatant (or cell-free broth) to ~3.0 with 6M HCl to precipitate the this compound. Stir on ice for 30 minutes.

  • Collection and Solubilization: Collect the precipitate by centrifugation. Wash the pellet with cold, acidic water (pH 3.0). Resuspend the pellet in 50 mM Tris-HCl, pH 8.5.

  • Anion Exchange Chromatography:

    • Equilibrate a Q-Sepharose column with binding buffer (50 mM Tris-HCl, pH 8.5).

    • Load the resolubilized this compound solution onto the column.

    • Wash the column with 5 column volumes of binding buffer.

    • Elute the bound this compound with a linear gradient of NaCl (0-1 M) in binding buffer.

    • Collect fractions and analyze for this compound content by HPLC.

  • Desalting and Lyophilization: Pool the pure fractions, desalt using dialysis or a desalting column, and lyophilize to obtain pure this compound powder.

Protocol 3: HPLC Analysis of this compound
  • Instrumentation: A standard HPLC system with a UV detector is required.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 20 mM Ammonium Acetate, pH 4.5

    • Solvent B: Acetonitrile

  • Gradient: A linear gradient from 5% to 30% Solvent B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 255 nm.

  • Quantification: Prepare a standard curve using a pure this compound standard of known concentrations.

Visualizations

Pteroic_Acid_Biosynthesis_Pathway GTP GTP DHPPP 6-Hydroxymethyl-7,8- dihydropterin pyrophosphate (DHPPP) GTP->DHPPP folE, folK Dihydropteroate Dihydropteroate DHPPP->Dihydropteroate folP (DHPS) Chorismate Chorismate PABA p-Aminobenzoic Acid (PABA) Chorismate->PABA pabA, pabB, pabC PABA->Dihydropteroate folP (DHPS) Pteroic_Acid This compound Dihydropteroate->Pteroic_Acid Oxidation

Caption: De novo biosynthesis pathway for this compound in engineered E. coli.

Experimental_Workflow Strain Engineered E. coli Strain Fermentation Fed-Batch Fermentation Strain->Fermentation Harvest Cell Harvesting (Centrifugation) Fermentation->Harvest Purification Purification (Precipitation & IEX) Harvest->Purification Analysis Analysis (HPLC) Purification->Analysis Product Pure this compound Analysis->Product

Caption: General experimental workflow for this compound production.

Troubleshooting_Tree Start Low/No this compound Titer CheckBiomass Is biomass growth normal? Start->CheckBiomass LowBiomass Optimize Growth: - Media Composition - Temp/pH/DO CheckBiomass->LowBiomass No GoodBiomass Check Precursor Supply CheckBiomass->GoodBiomass Yes LowPABA Overexpress aroGfbr, pabABC GoodBiomass->LowPABA PABA low LowPterin Overexpress folE GoodBiomass->LowPterin Pterin low CheckDHPS Is DHPS (folP) expression adequate? GoodBiomass->CheckDHPS Precursors OK LowDHPS Optimize folP expression: - Stronger promoter - Codon optimization CheckDHPS->LowDHPS No FinalCheck Consider Product Degradation or Competing Pathways CheckDHPS->FinalCheck Yes

Caption: A decision tree for troubleshooting low this compound yield.

References

Technical Support Center: Refining Recrystallization Techniques for High-Purity Pteroic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the recrystallization of pteroic acid.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing this compound?

A1: this compound has limited solubility in most common organic solvents. The choice of solvent largely depends on the impurities present. For removing folic acid, a common contaminant from its synthesis, a pH-mediated recrystallization using aqueous sodium hydroxide (NaOH) to dissolve the this compound and then precipitating it by adding hydrochloric acid (HCl) is highly effective. For other impurities, Dimethyl Sulfoxide (DMSO) can be used as the primary solvent, followed by the addition of an anti-solvent to induce crystallization.

Q2: My this compound sample is a yellow to brown powder. Is this normal?

A2: Yes, this compound is typically a light yellow to brown powder.[1] The color intensity can be an indicator of purity, with purer samples generally being lighter in color. Darker shades may suggest the presence of impurities.

Q3: What is the expected purity and yield after a single recrystallization?

A3: A single, well-executed recrystallization can significantly improve the purity of this compound. Purity levels exceeding 95% can be achieved, and with multiple recrystallizations, it is possible to obtain purities greater than 99%.[2] Yields are highly dependent on the specific protocol, the scale of the experiment, and the initial purity of the material. A typical recovery of 60-80% can be considered a good starting point, though this can vary.

Q4: Can I use heat to dissolve this compound in solvents other than DMSO or aqueous base?

A4: this compound has very low solubility in water and most common organic solvents, even at elevated temperatures. While heating can slightly increase solubility, it is often insufficient for effective recrystallization. Prolonged heating in acidic solutions, such as hot HCl, should be approached with caution as it can lead to the formation of impurities.

Q5: How can I confirm the purity of my recrystallized this compound?

A5: High-Performance Liquid Chromatography (HPLC) is a reliable method for assessing the purity of this compound. It is particularly effective for detecting and quantifying folic acid contamination. Thin Layer Chromatography (TLC) can also be used for a more qualitative and rapid assessment of purity.

Data Presentation

Table 1: Solubility of this compound in Various Solvents
SolventSolubility at Room Temperature (approx. 25°C)Notes
WaterInsoluble[2]---
MethanolSparingly soluble---
EthanolSparingly soluble---
AcetoneSparingly soluble---
Ethyl AcetateSparingly soluble---
DichloromethaneInsoluble---
Dimethyl Sulfoxide (DMSO)Soluble (approx. 3.13 - 5.6 mg/mL)[1][2][3]Sonication and warming can aid dissolution.
Aqueous NaOH (0.5 M)Highly soluble (approx. 50 mg/mL)[1][3]Dissolves by forming the sodium salt.
Table 2: Recrystallization Methodologies and Expected Outcomes
MethodPrimary SolventsKey StepsExpected PurityTypical YieldPrimary Impurities Removed
pH-Mediated PrecipitationAqueous NaOH, Aqueous HClDissolution in base, filtration, precipitation with acid.>95% (single recrystallization)60-80%Folic acid, other acidic/basic impurities.
Anti-Solvent CrystallizationDMSO, Anti-solvent (e.g., water, dichloromethane)Dissolution in DMSO, slow addition of anti-solvent.>95%50-70%Less polar impurities.

Experimental Protocols

Protocol 1: Recrystallization of this compound via pH-Mediated Precipitation

This method is particularly effective for removing folic acid impurities.

Materials:

  • Crude this compound

  • 4 M Sodium Hydroxide (NaOH) solution

  • 2 M Hydrochloric Acid (HCl) solution

  • Deionized water

  • Filtration apparatus (Buchner funnel, filter paper)

  • pH meter or pH paper

Procedure:

  • Dissolution: In a suitable flask, suspend the crude this compound in deionized water. While stirring, slowly add 4 M NaOH solution dropwise until the this compound completely dissolves and the pH of the solution is approximately 12-13.

  • Filtration of Insolubles: If any insoluble material remains, perform a vacuum filtration to obtain a clear filtrate.

  • Precipitation: Slowly add 2 M HCl solution to the filtrate while stirring continuously. Monitor the pH closely. This compound will begin to precipitate as the pH decreases. Continue adding HCl until the pH reaches approximately 3-4 to ensure complete precipitation.

  • Crystal Maturation: Allow the suspension to stir at room temperature for 1-2 hours to allow for crystal growth. For improved yield, the suspension can be cooled in an ice bath for an additional hour.

  • Isolation and Washing: Collect the precipitated this compound by vacuum filtration. Wash the filter cake with several portions of cold deionized water to remove any residual salts.

  • Drying: Dry the purified this compound in a vacuum oven at a temperature below 60°C until a constant weight is achieved.

Protocol 2: Recrystallization of this compound from DMSO using an Anti-Solvent

This method is suitable for removing less polar impurities.

Materials:

  • Crude this compound

  • Dimethyl Sulfoxide (DMSO)

  • Anti-solvent (e.g., deionized water, dichloromethane, or diethyl ether)

  • Filtration apparatus

Procedure:

  • Dissolution: In a clean, dry flask, add the crude this compound to a minimal amount of DMSO. Warm the mixture gently (to no more than 60°C) and use sonication to aid dissolution.[3]

  • Anti-Solvent Addition: Once a clear solution is obtained, slowly add the anti-solvent dropwise while stirring vigorously. The addition of the anti-solvent will decrease the solubility of this compound, leading to the initiation of crystallization. Continue adding the anti-solvent until the solution becomes cloudy, indicating the onset of precipitation.

  • Crystallization: Stop the addition of the anti-solvent and allow the mixture to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the anti-solvent to remove any residual DMSO and dissolved impurities.

  • Drying: Dry the purified this compound under high vacuum to remove all traces of DMSO and the anti-solvent.

Troubleshooting Guides

Issue 1: this compound does not fully dissolve in aqueous NaOH.

  • Possible Cause: Insufficient amount of NaOH has been added.

  • Solution: Continue to add NaOH solution dropwise while monitoring the pH. Ensure the pH reaches 12-13 for complete deprotonation and dissolution.

  • Possible Cause: The presence of a large amount of insoluble, non-acidic impurities.

  • Solution: After ensuring the pH is sufficiently high, filter the solution to remove any undissolved material before proceeding to the precipitation step.

Issue 2: The yield of recrystallized this compound is very low.

  • Possible Cause: Too much solvent was used during the dissolution step.

  • Solution: Use the minimum amount of solvent necessary to dissolve the compound. For the pH-mediated method, avoid excessive dilution with water. For the DMSO method, use a concentrated solution.

  • Possible Cause: The pH was not optimal for precipitation in the pH-mediated method.

  • Solution: Ensure the final pH of the solution is in the range of 3-4 for maximum precipitation of this compound.

  • Possible Cause: Significant loss of product during washing.

  • Solution: Wash the crystals with ice-cold solvent to minimize dissolution of the product. Use a minimal amount of washing solvent.

Issue 3: The recrystallized this compound is still impure, with significant folic acid contamination.

  • Possible Cause: Incomplete separation during the pH-mediated precipitation.

  • Solution: Folic acid is less soluble than this compound at a slightly basic pH. A two-step precipitation where the pH is first lowered to around 7-8 to selectively precipitate some of the folic acid before lowering it further to precipitate the this compound can be effective. Alternatively, a second recrystallization may be necessary.

Issue 4: The product "oils out" instead of forming crystals during recrystallization from DMSO.

  • Possible Cause: The solution is too supersaturated, or the temperature is too high when the anti-solvent is added.

  • Solution: Add the anti-solvent more slowly and at room temperature. Ensure vigorous stirring to promote nucleation. If oiling out persists, try using a different anti-solvent.

Issue 5: The filtration of this compound is extremely slow.

  • Possible Cause: The formation of very fine particles or a gelatinous precipitate.

  • Solution: Allow the crystals to mature for a longer period to increase their size. Using a wider filter funnel and applying a gentle vacuum can also help.

Mandatory Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration1 Purification cluster_precipitation Precipitation cluster_isolation Isolation & Drying start Crude this compound dissolve Dissolve in aqueous NaOH (pH 12-13) start->dissolve filter_insolubles Filter insoluble impurities dissolve->filter_insolubles add_hcl Add HCl to filtrate (adjust to pH 3-4) filter_insolubles->add_hcl precipitate This compound precipitates add_hcl->precipitate filter_product Vacuum filter precipitated this compound precipitate->filter_product wash Wash with cold deionized water filter_product->wash dry Dry under vacuum wash->dry end High-Purity this compound dry->end

Caption: Experimental workflow for the purification of this compound via pH-mediated recrystallization.

Troubleshooting_Tree cluster_impurity_id Impurity Identification cluster_folic_acid_remedy Folic Acid Removal cluster_other_impurity_remedy General Impurity Removal start Low Purity After Recrystallization check_hplc Analyze by HPLC start->check_hplc folic_acid Folic acid is major impurity check_hplc->folic_acid Yes other_impurity Other impurities detected check_hplc->other_impurity No repeat_ph_recryst Repeat pH-mediated recrystallization folic_acid->repeat_ph_recryst dmso_recryst Attempt recrystallization from DMSO with an anti-solvent other_impurity->dmso_recryst two_step_precip Consider two-step pH precipitation repeat_ph_recryst->two_step_precip change_antisolvent Try a different anti-solvent dmso_recryst->change_antisolvent

Caption: Troubleshooting decision tree for addressing low purity issues in recrystallized this compound.

References

Validation & Comparative

Pteroic Acid vs. Folic Acid: A Comparative Analysis in Cell Culture Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of pteroic acid and folic acid in the context of cell culture, offering insights into their distinct biochemical roles and potential applications. The information presented is supported by established experimental methodologies and is intended to aid in the design and interpretation of cell-based assays.

Introduction: Structural and Functional Overview

Folic acid (pteroylglutamic acid) is a vital B vitamin that serves as a precursor to tetrahydrofolate (THF), a coenzyme essential for one-carbon metabolism. This metabolic pathway is fundamental for the de novo synthesis of purines and thymidylate, the building blocks of DNA, as well as for the methylation of various biological molecules. This compound, a structural component and metabolic degradation product of folic acid, consists of a pteridine ring linked to para-aminobenzoic acid (pABA), but notably lacks the glutamate moiety characteristic of folic acid. This structural difference is the primary determinant of their divergent biological activities in cell culture.

Comparative Data Summary

The following tables summarize the key differences in the biochemical properties and expected cellular effects of this compound and folic acid.

Table 1: Biochemical and Cellular Properties

ParameterFolic AcidThis compoundRationale
Primary Cellular Function Precursor for one-carbon metabolism, supporting nucleotide synthesis and methylation.Largely biologically inactive as a direct substitute for folic acid; investigated as a targeting ligand for drug delivery.Folic acid is readily metabolized to THF, the active coenzyme. This compound lacks the glutamate tail necessary for efficient polyglutamylation and retention within the cell, hindering its participation in one-carbon metabolism.
Cellular Uptake Mechanism Primarily via the Reduced Folate Carrier (RFC) and Folate Receptors (FRα and FRβ).Minimal uptake through folate transporters due to low binding affinity.The glutamate residue of folic acid is crucial for high-affinity binding to folate receptors and transport via the RFC.
Metabolic Fate Reduced to Dihydrofolate (DHF) and then Tetrahydrofolate (THF) by Dihydrofolate Reductase (DHFR). THF is then polyglutamylated.Not a substrate for significant intracellular metabolism to support one-carbon transfer reactions.The absence of the glutamate tail prevents polyglutamylation, a key step for intracellular retention and cofactor function.

Table 2: Expected Performance in Cell Culture Assays (Illustrative Data)

AssayFolic AcidThis compoundExpected Outcome
Cell Proliferation (e.g., MTT Assay in folate-deficient medium) Supports robust cell growth.Does not support cell growth; proliferation is comparable to folate-deficient control.Folic acid is essential for the synthesis of DNA precursors required for cell division. This compound cannot fulfill this role.
Folate Receptor Binding Affinity (Ki) High affinity (e.g., ~1 nM)Low affinity (significantly higher Ki)The glutamate moiety of folic acid is a key determinant for high-affinity binding to the folate receptor.[1]
Dihydrofolate Reductase (DHFR) Inhibition (IC50) Not an inhibitor; it is a substrate.Weak to no inhibition of mammalian DHFR.This compound lacks the structural features of potent DHFR inhibitors like methotrexate.
Thymidylate Synthase (TS) Activity (in folate-deficient cells) Restores TS activity by providing the necessary THF co-factor.Does not restore TS activity.TS requires a THF derivative as a methyl donor; this compound cannot be converted to this co-factor.

Experimental Protocols

Cell Proliferation Assay (MTT Method)

This protocol is designed to compare the ability of folic acid and this compound to support the growth of folate-dependent cells.

Objective: To determine the effect of folic acid and this compound on the proliferation of cells cultured in folate-deficient medium.

Materials:

  • Folate-dependent cell line (e.g., CHO, HeLa)

  • Folate-free cell culture medium (e.g., Folate-Free RPMI-1640)

  • Fetal Bovine Serum (FBS), dialyzed to remove folates

  • Folic acid solution (sterile, known concentration)

  • This compound solution (sterile, known concentration)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the folate-dependent cells in a 96-well plate at a density of 5,000-10,000 cells/well in complete medium and allow them to attach overnight.

  • Folate Depletion: Gently aspirate the complete medium and wash the cells twice with phosphate-buffered saline (PBS). Add folate-free medium supplemented with dialyzed FBS and incubate for 24 hours to deplete intracellular folate stores.

  • Treatment: Prepare serial dilutions of folic acid and this compound in folate-free medium. Replace the medium in the wells with the prepared solutions. Include wells with folate-free medium as a negative control and complete medium as a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Dihydrofolate Reductase (DHFR) Activity Assay

This protocol measures the activity of DHFR, a key enzyme in folate metabolism.

Objective: To assess whether this compound inhibits the activity of mammalian DHFR.

Materials:

  • Purified mammalian DHFR enzyme

  • Dihydrofolate (DHF) solution

  • NADPH solution

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • This compound solution

  • Methotrexate (as a positive control for inhibition)

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Reaction Mixture Preparation: In each well or cuvette, prepare a reaction mixture containing assay buffer, NADPH, and the test compound (this compound, methotrexate, or vehicle control).

  • Enzyme Addition: Add the purified DHFR enzyme to the reaction mixture and incubate for 5 minutes at room temperature.

  • Initiate Reaction: Start the reaction by adding the DHF substrate.

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time. The oxidation of NADPH to NADP+ results in a decrease in absorbance at this wavelength.

  • Data Analysis: Calculate the rate of reaction for each condition. The percentage of inhibition is determined by comparing the reaction rate in the presence of the test compound to the vehicle control.

Visualizations

Signaling and Metabolic Pathways

Folic_Acid_Metabolism FA_ext Folic Acid (extracellular) PA_ext This compound (extracellular) FR Folate Receptor FA_ext->FR High Affinity RFC Reduced Folate Carrier FA_ext->RFC PA_ext->FR Low Affinity FA_int Folic Acid (intracellular) FR->FA_int Endocytosis RFC->FA_int Transport PA_int This compound (intracellular) DHF DHF FA_int->DHF Reduction No_Metabolism No Significant Metabolism PA_int->No_Metabolism DHFR DHFR THF THF DHF->THF Reduction FPGS FPGS THF->FPGS THF_poly THF Polyglutamate FPGS->THF_poly One_Carbon One-Carbon Metabolism THF_poly->One_Carbon Synthesis Nucleotide Synthesis & Methylation One_Carbon->Synthesis

Figure 1. Comparative metabolic pathways of folic acid and this compound.
Experimental Workflow

Cell_Proliferation_Workflow start Start seed_cells Seed Folate-Dependent Cells in 96-well Plate start->seed_cells deplete_folate Deplete Intracellular Folate (24h in Folate-Free Medium) seed_cells->deplete_folate add_treatments Add Treatments: - Folic Acid (various conc.) - this compound (various conc.) - Controls deplete_folate->add_treatments incubate Incubate for 48-72 hours add_treatments->incubate add_mtt Add MTT Reagent (4h incubation) incubate->add_mtt solubilize Add Solubilization Buffer add_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze Analyze Data: Compare Proliferation Rates read_absorbance->analyze end End analyze->end

Figure 2. Workflow for comparative cell proliferation assay.

Conclusion

References

A Comparative Guide to Pteroic Acid Quantification: HPLC-UV, LC-MS/MS, and Microbiological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of pteroic acid, a key intermediate in the folate biosynthesis pathway, is critical. This guide provides an objective comparison of three common analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and the traditional Microbiological Assay. The information presented is supported by representative experimental data to aid in the selection of the most suitable method for your specific research needs.

At a Glance: Method Performance Comparison

The selection of an analytical method hinges on a balance of sensitivity, selectivity, throughput, and cost. The following table summarizes the typical performance characteristics of each method for the analysis of organic acids, providing a strong indication of the expected performance for this compound quantification.

ParameterHPLC-UVLC-MS/MSMicrobiological Assay
Linearity (R²) >0.998>0.99Typically non-linear, uses a standard curve
Limit of Detection (LOD) 10 - 50 ng/mL0.1 - 5 ng/mL~1 ng/mL
Limit of Quantification (LOQ) 50 - 150 ng/mL0.5 - 15 ng/mL~2-5 ng/mL
Accuracy (% Recovery) 85 - 115%90 - 110%80 - 120%
Precision (%RSD) < 15%< 10%< 20%
Selectivity ModerateHighModerate to Low
Throughput ModerateHighLow
Cost per Sample LowHighLow to Moderate

Disclaimer: The quantitative data presented in this table are representative values for the analysis of organic acids and folate analogues. Specific performance characteristics for this compound may vary and require method-specific validation.

Experimental Workflows

The general workflow for this compound quantification involves sample preparation, analysis, and data processing. The specific steps within the analysis stage differ significantly between the three methods.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Analysis Sample Sample Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Sample->Protein_Precipitation SPE Solid Phase Extraction (Optional Clean-up) Protein_Precipitation->SPE Microbio_Assay Microbiological Assay Protein_Precipitation->Microbio_Assay Dilution & pH Adjustment HPLC_UV HPLC-UV SPE->HPLC_UV Reconstitution LC_MSMS LC-MS/MS SPE->LC_MSMS Reconstitution Quantification Quantification HPLC_UV->Quantification LC_MSMS->Quantification Microbio_Assay->Quantification

General workflow for this compound quantification.

Detailed Experimental Protocols

The following protocols are representative methodologies for each analytical technique and should be adapted and validated for specific matrices and instrumentation.

HPLC-UV Method

This method is cost-effective and suitable for routine analysis where high sensitivity is not a primary requirement.

a. Sample Preparation (Human Plasma)

  • To 200 µL of plasma, add 600 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

b. HPLC-UV Conditions

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of 0.1 M phosphate buffer (pH 3.0) and acetonitrile (90:10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV at 280 nm and 310 nm.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of this compound standards.

Sample_Prep Sample Preparation Injection HPLC Injection Sample_Prep->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (280/310 nm) Separation->Detection Quantification Peak Area Quantification Detection->Quantification

Workflow for HPLC-UV analysis.

LC-MS/MS Method

LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for bioanalytical quantification.

a. Sample Preparation (Human Plasma)

  • To 100 µL of plasma, add 300 µL of methanol containing an internal standard (e.g., ¹³C-labeled this compound).

  • Vortex for 1 minute and centrifuge at 12,000 x g for 10 minutes.

  • Transfer the supernatant for direct injection or further clean-up by solid-phase extraction (SPE) if necessary.

b. LC-MS/MS Conditions

  • LC System: UPLC or HPLC system.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: Gradient elution with A: 0.1% formic acid in water and B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI).

  • Ionization Mode: Positive ion mode.

  • Monitored Transitions: Determine specific precursor-to-product ion transitions for this compound and the internal standard by infusing a standard solution. A likely transition for this compound would be based on its molecular weight (m/z 313.28).

  • Quantification: Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

Sample_Prep Sample Preparation with IS Injection LC Injection Sample_Prep->Injection Separation C18 Column Separation Injection->Separation Ionization ESI Ionization Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Quantification Peak Area Ratio Quantification Detection->Quantification

Workflow for LC-MS/MS analysis.

Microbiological Assay

This method measures the biological activity of this compound by observing the growth of a specific microorganism, Lactobacillus casei, which requires folate or its analogues for growth.

a. Sample Preparation and Assay Setup

  • Prepare a sterile, folate-free assay medium.

  • Prepare a standard curve of this compound at concentrations ranging from 0 to 2.0 ng/mL.

  • Dilute plasma samples appropriately with an extraction buffer containing ascorbic acid to protect the analyte.

  • In a 96-well microtiter plate, add aliquots of standards, samples, and a control to respective wells.

  • Inoculate all wells with a standardized suspension of Lactobacillus casei.

  • Incubate the plate at 37°C for 24-48 hours.

b. Measurement and Quantification

  • Measure the turbidity (optical density) of each well at 600 nm using a microplate reader.

  • Construct a standard curve by plotting the optical density against the concentration of the this compound standards.

  • Determine the concentration of this compound in the samples by interpolating their optical density readings from the standard curve.[1][2]

Sample_Prep Sample & Standard Preparation Inoculation Inoculation with Lactobacillus casei Sample_Prep->Inoculation Incubation Incubation (37°C, 24-48h) Inoculation->Incubation Measurement Turbidity Measurement (OD 600nm) Incubation->Measurement Quantification Quantification via Standard Curve Measurement->Quantification

References

Comparing the binding affinity of pteroic acid and its analogs to folate receptors.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Binding Affinities to Folate Receptors with Supporting Experimental Data.

The folate receptor (FR) continues to be a focal point for targeted cancer therapies due to its overexpression on the surface of various tumor cells and limited presence in normal tissues. The natural ligand, folic acid, exhibits high binding affinity to FR, making it an ideal candidate for delivering therapeutic payloads to malignant cells. Pteroic acid, a core structural component of folic acid, has been investigated as a potential targeting moiety. This guide provides a comparative analysis of the binding affinities of this compound and its analogs to folate receptors, supported by experimental data, to inform the design of novel FR-targeted therapeutics.

Quantitative Comparison of Binding Affinities

The binding affinity of a ligand to its receptor is a critical parameter in drug design, often quantified by the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). While folic acid demonstrates nanomolar to sub-nanomolar affinity for the folate receptor, this compound itself exhibits a significant reduction in binding.[1] Direct quantitative binding data for unconjugated this compound is scarce in the literature, with studies consistently noting its minimal affinity.[2] However, the conjugation of various moieties to this compound can restore and even modulate its binding affinity.

The following table summarizes the binding affinities of folic acid and a selection of its derivatives and this compound conjugates to the folate receptor, providing a baseline for comparison.

CompoundReceptor TypeCell LineAssay TypeBinding Affinity (IC50/Kd/Relative Affinity)Reference
Folic AcidFRαKBRadioligand BindingKd < 1 nM[3][4]
Folic AcidFRαIGROV1Radioligand BindingIC50 = 15 nM
Folic AcidFRαCHO/FRβFlow Cytometry CompetitionRelative Affinity = 1[5]
This compound-DTPA conjugate (1)FR-positiveKB tumor xenograftsIn vivo targetingEffective tumor localization[6]
Folate-peptide conjugate (GFZIQ)FRαPurified FRαBiolayer InterferometryKd = 0.89 nM[7]
Folate-peptide conjugate (SEZKA)FRαPurified FRαBiolayer InterferometryKd = 0.26 nM[7]
Folate-peptide conjugate (DSEZKAY)FRαPurified FRαBiolayer InterferometryKd = 0.11 nM[7]
Tb-folate conjugate (TbL1γ)FRα / FRβKB / CHO/FRβFlow Cytometry Competition~2-5 fold lower than folic acid[5]
Bis-decyl this compoundNot SpecifiedNot SpecifiedNot SpecifiedConfers membrane affinity[8]

Experimental Protocols

Accurate determination of binding affinity is paramount for the evaluation of novel folate receptor ligands. The following is a detailed methodology for a competitive radioligand binding assay, a commonly employed technique in this field.

Competitive Radioligand Binding Assay

This method determines the affinity of a test compound (e.g., a this compound analog) by measuring its ability to compete with a radiolabeled ligand (e.g., [3H]-folic acid) for binding to the folate receptor.

1. Cell Culture and Membrane Preparation:

  • Culture folate receptor-expressing cells (e.g., KB or IGROV1 cells) to near confluency.

  • Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).

  • Homogenize the cells in a lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors) on ice.

  • Centrifuge the homogenate at low speed to remove nuclei and large debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

  • Wash the membrane pellet with fresh buffer and resuspend in a suitable assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

2. Binding Assay:

  • In a 96-well plate, add the cell membrane preparation (typically 50-120 µg of protein per well).

  • Add increasing concentrations of the unlabeled test compound.

  • Add a fixed concentration of the radiolabeled ligand (e.g., [3H]-folic acid) to all wells. The concentration of the radioligand should ideally be close to its Kd value.

  • To determine non-specific binding, include wells with the radioligand and a high concentration of unlabeled folic acid.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.

3. Separation of Bound and Free Ligand:

  • Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/C) using a cell harvester. This traps the membranes with the bound radioligand on the filter.

  • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

4. Quantification and Data Analysis:

  • Dry the filters and place them in scintillation vials with a scintillation cocktail.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Subtract the non-specific binding from the total binding to obtain the specific binding for each concentration of the test compound.

  • Plot the specific binding as a function of the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the test compound.

  • The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Methodologies and Pathways

To further elucidate the processes involved in this research area, the following diagrams illustrate a typical experimental workflow and a key signaling pathway associated with folate receptor activation.

experimental_workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cell_culture Cell Culture (FR-expressing cells) mem_prep Membrane Preparation cell_culture->mem_prep incubation Incubation with Radioligand & Analog mem_prep->incubation filtration Filtration to Separate Bound/Free Ligand incubation->filtration scintillation Scintillation Counting filtration->scintillation data_analysis IC50/Ki Determination scintillation->data_analysis

Caption: Experimental workflow for a competitive radioligand binding assay.

signaling_pathway folate Folate or This compound Analog fr Folate Receptor (FR) folate->fr Binding endocytosis Receptor-Mediated Endocytosis fr->endocytosis endosome Endosome endocytosis->endosome release Folate Release (Low pH) endosome->release cytoplasm Cytoplasm release->cytoplasm metabolism One-Carbon Metabolism cytoplasm->metabolism

Caption: Simplified overview of folate uptake via receptor-mediated endocytosis.

Conclusion

The available evidence strongly suggests that while this compound itself is a poor ligand for the folate receptor, it can serve as a valuable scaffold for the development of high-affinity FR-targeted agents. The glutamate moiety of folic acid plays a crucial role in receptor binding, and its removal significantly diminishes affinity. However, the conjugation of various chemical entities to this compound can effectively restore this binding capability. The choice of the conjugated molecule, the linker chemistry, and the overall physicochemical properties of the resulting analog are all critical determinants of the final binding affinity. For researchers in this field, the focus should therefore be on the intelligent design of this compound conjugates rather than the use of the unconjugated molecule. The experimental protocols and comparative data presented in this guide offer a foundational resource for the rational design and evaluation of novel this compound-based compounds for folate receptor-targeted applications.

References

Purity Assessment of Synthesized Pteroic Acid: A Comparative Guide to NMR Spectroscopy and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients is paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the purity assessment of synthesized pteroic acid, a key intermediate in the synthesis of antifolate drugs.

This compound (Pte), a conjugate of a pterin moiety and p-aminobenzoic acid (PABA), is a crucial building block for various folate analogs. Its purity directly impacts the quality and safety of the final drug product. While several methods can be employed for purity determination, NMR spectroscopy offers a powerful, non-destructive technique that provides both qualitative and quantitative information about the sample's composition.

Unveiling the Molecular Fingerprint: Purity Determination by NMR Spectroscopy

NMR spectroscopy stands as a primary technique for the structural elucidation and purity assessment of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed "fingerprint" of the molecule, allowing for the identification and quantification of the main component and any present impurities.

Expected ¹H and ¹³C NMR Chemical Shifts for this compound

The purity of a synthesized this compound sample can be initially evaluated by comparing its ¹H and ¹³C NMR spectra with established chemical shift values. The following tables summarize the expected chemical shifts for this compound, based on literature data. Deviations from these values or the presence of additional signals may indicate the presence of impurities.

Table 1: ¹H NMR Chemical Shifts of this compound (in DMSO-d₆)

ProtonChemical Shift (ppm)
H-78.65
H-12, H-167.65
H-13, H-156.65
H-94.45
NH (amide)8.15
NH₂6.85, 7.85
COOH12.5

Table 2: ¹³C NMR Chemical Shifts of this compound (in DMSO-d₆)

CarbonChemical Shift (ppm)
C-2160.5
C-4166.5
C-4a151.0
C-6155.0
C-7148.5
C-8a130.5
C-945.0
C-11152.0
C-12, C-16129.0
C-13, C-15111.5
C-14121.0
C-17 (COOH)167.0
Common Impurities and Their NMR Signatures

Impurities in synthesized this compound often arise from unreacted starting materials or side products. The most common precursors are a pteridine derivative and p-aminobenzoic acid.

Table 3: NMR Chemical Shifts of Common Impurities

CompoundProton¹H Chemical Shift (ppm)Carbon¹³C Chemical Shift (ppm)
p-Aminobenzoic Acid (PABA) Aromatic H6.57, 7.65Aromatic CH113.0, 131.7
NH₂5.89Aromatic C-NH₂153.5
COOH12.0Aromatic C-COOH117.3
COOH167.9
6-Methylpterin CH₃2.5CH₃21.0
H-78.5C-7150.0
NH₂6.5, 7.5C-2160.0
C-4165.0
C-4a152.0
C-6158.0
C-8a130.0

The presence of signals corresponding to these impurities in the NMR spectrum of synthesized this compound would indicate an incomplete reaction or inadequate purification.

A Comparative Look: Alternative Purity Assessment Methods

While NMR is a powerful tool, a comprehensive purity assessment often involves orthogonal methods. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are commonly used alternatives.

Table 4: Comparison of Purity Assessment Methods

FeatureNMR SpectroscopyHigh-Performance Liquid Chromatography (HPLC)Mass Spectrometry (MS)
Principle Measures nuclear spin transitions in a magnetic field.Separates components based on their differential partitioning between a mobile and stationary phase.Measures the mass-to-charge ratio of ionized molecules.
Information Provided Structural information, quantification of components (qNMR).Retention time for identification, peak area for quantification.Molecular weight confirmation, fragmentation patterns for structural clues.
Sample Requirement Relatively high (mg scale), non-destructive.Low (µg to ng scale), destructive.Very low (pg to fg scale), destructive.
Strengths Absolute quantification without a specific reference standard for the impurity, detailed structural information.High sensitivity, excellent for separating complex mixtures.High sensitivity and specificity for mass determination.
Limitations Lower sensitivity compared to HPLC and MS, complex spectra for mixtures.Requires reference standards for identification and quantification, potential for co-elution.Provides limited information on isomeric impurities, potential for ion suppression.

Experimental Protocols

NMR Purity Assessment Workflow

A standardized workflow is crucial for accurate and reproducible NMR-based purity assessment.

Purity Assessment Workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis cluster_reporting Reporting sample Weigh Synthesized this compound solvent Dissolve in Deuterated Solvent (e.g., DMSO-d₆) sample->solvent standard Add Internal Standard (for qNMR) solvent->standard h1_nmr Acquire ¹H NMR Spectrum standard->h1_nmr c13_nmr Acquire ¹³C NMR Spectrum standard->c13_nmr process Process Spectra (Phasing, Baseline Correction) h1_nmr->process c13_nmr->process integrate Integrate Signals process->integrate compare Compare with Reference Spectra integrate->compare quantify Quantify Purity (qNMR) compare->quantify report Generate Purity Report quantify->report

Workflow for NMR-based purity assessment.

Methodology for NMR Analysis:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the synthesized this compound. Dissolve the sample in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), in an NMR tube. For quantitative NMR (qNMR), a known amount of an internal standard with a distinct, non-overlapping signal (e.g., maleic acid) is added.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer. Typical parameters for ¹H NMR include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of at least 5 times the longest T₁ of the protons of interest, and a calibrated 90° pulse. For ¹³C NMR, a proton-decoupled sequence is typically used.

  • Data Processing and Analysis: Process the acquired spectra using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Integrate the signals corresponding to this compound and any identified impurities. For qNMR, the purity is calculated by comparing the integral of a specific proton signal of this compound to the integral of the known amount of the internal standard.

Conclusion

NMR spectroscopy provides an invaluable tool for the purity assessment of synthesized this compound. Its ability to provide detailed structural information and absolute quantification in a single, non-destructive experiment makes it a highly efficient and reliable method. When used in conjunction with orthogonal techniques like HPLC and MS, researchers can achieve a comprehensive and robust characterization of their synthesized compounds, ensuring the highest standards of quality and safety in drug development.

A Comparative Analysis of the Biological Activities of Pteroic Acid and Pteroylpolyglutamic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of pteroic acid and its polyglutamated derivatives, the pteroylpolyglutamic acids. The information presented is supported by available experimental data to assist researchers in understanding the distinct roles and properties of these folate-related compounds.

Introduction

Folic acid and its derivatives are essential B vitamins critical for a variety of metabolic processes, including one-carbon transfers necessary for the synthesis of nucleotides and amino acids. Within the cell, the biologically active forms of folate are pteroylpolyglutamic acids, which are characterized by a poly-γ-glutamyl tail of varying length attached to the this compound moiety. This compound itself is a metabolic precursor and a degradation product of folic acid. Understanding the differences in their biological activities is crucial for research in nutrition, cancer biology, and drug development.

Comparative Biological Activity Data

The following tables summarize the key differences in the biological activities of this compound and pteroylpolyglutamic acids based on available data.

Table 1: Folate Receptor Binding Affinity
CompoundReceptor Affinity (Qualitative)Supporting Evidence
This compoundMinimalLacks the glutamate moiety, which is critical for high-affinity binding to the folate receptor.[1]
Pteroylpolyglutamic AcidsHighThe presence of the glutamate residue is essential for receptor recognition and binding. Polyglutamation can influence binding, though the monoglutamated form (folic acid) already exhibits high affinity.[1]
Table 2: Cellular Uptake and Retention
CompoundCellular UptakeIntracellular RetentionMechanism of Retention
This compoundLimitedPoorReadily diffuses out of the cell due to its smaller size and lack of a polyglutamate tail.
Pteroylpolyglutamic AcidsEfficient via folate transportersHighThe negatively charged polyglutamate tail prevents the molecule from being easily transported out of the cell.[2]
Table 3: Enzymatic Activity
EnzymeRoleInteraction with this compoundInteraction with Pteroylpolyglutamic Acids
Folylpolyglutamate Synthetase (FPGS)Adds glutamate residues to folates.Can activate the enzyme.[3] Its role as a substrate is not well-characterized.Preferred substrates. The enzyme sequentially adds glutamate residues to form the polyglutamate tail.[4][5]
Dihydrofolate Reductase (DHFR)Reduces dihydrofolate to tetrahydrofolate.Not a primary substrate. May act as a weak inhibitor.Reduced forms are substrates for the regeneration of tetrahydrofolate.
Other Folate-Dependent EnzymesVarious roles in one-carbon metabolism.Generally not a substrate or a potent inhibitor.Serve as the primary coenzymes for these enzymes. Polyglutamation often increases enzyme affinity (lower Km).

Experimental Protocols

Folate Receptor Binding Assay (Competitive Binding)

This protocol is used to determine the relative binding affinity of a test compound (e.g., this compound or pteroylpolyglutamic acids) to the folate receptor by measuring its ability to compete with a radiolabeled ligand, typically [3H]-folic acid.

Materials:

  • Cell line overexpressing a folate receptor subtype (e.g., KB cells for FR-α).

  • Binding buffer (e.g., PBS, pH 7.4).

  • [3H]-Folic acid.

  • Unlabeled folic acid (for determining non-specific binding).

  • Test compounds (this compound, pteroylpolyglutamic acids).

  • Scintillation counter.

Procedure:

  • Cell Preparation: Plate the folate receptor-overexpressing cells in a multi-well plate and grow to near confluence.

  • Assay Setup: Wash the cells with binding buffer.

  • Competition: Add increasing concentrations of the unlabeled test compound to the wells.

  • Radioligand Addition: Add a fixed concentration of [3H]-folic acid to all wells.

  • Control for Non-Specific Binding: In a separate set of wells, add a saturating concentration of unlabeled folic acid along with the [3H]-folic acid.

  • Incubation: Incubate the plate at 4°C for a specified time to reach binding equilibrium.

  • Washing: Remove the incubation medium and wash the cells multiple times with ice-cold binding buffer to remove unbound radioactivity.

  • Cell Lysis and Counting: Lyse the cells and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [3H]-folic acid (IC50). The specific binding is calculated by subtracting the non-specific binding from the total binding. The relative affinity can be compared based on the IC50 values.

Cellular Uptake and Retention Assay

This protocol measures the accumulation and retention of folate derivatives within cells over time.

Materials:

  • Cell line of interest.

  • Radiolabeled test compounds (e.g., [3H]-pteroic acid, [3H]-pteroylpolyglutamates).

  • Uptake buffer (e.g., Hanks' Balanced Salt Solution).

  • Ice-cold stop solution (e.g., PBS with a high concentration of unlabeled folic acid).

  • Scintillation counter.

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate and allow them to adhere and grow.

  • Uptake:

    • Wash the cells with uptake buffer.

    • Add the radiolabeled test compound to the wells and incubate at 37°C for various time points.

    • To stop the uptake at each time point, rapidly wash the cells with ice-cold stop solution.

  • Retention:

    • For retention studies, after the initial uptake period, replace the medium containing the radiolabeled compound with fresh, non-radioactive medium.

    • Incubate for various chase periods.

    • At the end of each chase period, wash the cells with ice-cold stop solution.

  • Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Plot the intracellular radioactivity as a function of time to determine the initial uptake rate and the rate of efflux (retention).

Signaling Pathways and Experimental Workflows

Folate Metabolism Pathway

The following diagram illustrates the central role of pteroylpolyglutamic acids in the folate metabolic cycle, which is essential for DNA synthesis and methylation. This compound is a precursor to this cycle but is not directly involved in the one-carbon transfer reactions.

Folate_Metabolism Folate Metabolism Pathway Pteroic_Acid This compound Folic_Acid Folic Acid (Pteroylglutamic Acid) Pteroic_Acid->Folic_Acid + Glutamate DHFR1 Dihydrofolate Reductase (DHFR) Folic_Acid->DHFR1 DHF Dihydrofolate (DHF) DHFR1->DHF DHFR2 Dihydrofolate Reductase (DHFR) DHF->DHFR2 THF Tetrahydrofolate (THF) DHFR2->THF FPGS Folylpolyglutamate Synthetase (FPGS) THF->FPGS + Glutamates Pteroylpolyglutamates Pteroylpolyglutamic Acids (THF-Glu_n) FPGS->Pteroylpolyglutamates One_Carbon_Metabolism One-Carbon Metabolism (e.g., dTMP & Purine Synthesis, Amino Acid Metabolism) Pteroylpolyglutamates->One_Carbon_Metabolism Coenzyme Function One_Carbon_Metabolism->DHF Regeneration

Caption: Folate metabolism pathway showing the conversion of this compound to active pteroylpolyglutamates.

Experimental Workflow for Comparing Binding Affinity

The following diagram outlines the logical flow of a competitive binding assay to compare the folate receptor affinity of this compound and pteroylpolyglutamic acids.

Binding_Assay_Workflow Workflow for Folate Receptor Competitive Binding Assay Start Start Prep_Cells Prepare FR-overexpressing cells in multi-well plates Start->Prep_Cells Add_Competitors Add varying concentrations of This compound or pteroylpolyglutamic acids Prep_Cells->Add_Competitors Add_Radioligand Add constant concentration of [3H]-Folic Acid Add_Competitors->Add_Radioligand Incubate Incubate to reach binding equilibrium Add_Radioligand->Incubate Wash Wash to remove unbound radioligand Incubate->Wash Lyse_Count Lyse cells and measure radioactivity Wash->Lyse_Count Analyze Calculate IC50 values and compare affinities Lyse_Count->Analyze End End Analyze->End

Caption: A stepwise workflow for determining the relative binding affinities of folate derivatives.

Conclusion

This compound and pteroylpolyglutamic acids exhibit distinct biological activities primarily due to the presence or absence of the polyglutamate tail. Pteroylpolyglutamic acids are the functional intracellular forms of folate, demonstrating high affinity for folate receptors and serving as essential coenzymes for numerous metabolic reactions. Their polyglutamated structure is crucial for cellular retention. In contrast, this compound has minimal affinity for the folate receptor and is not a direct participant in one-carbon metabolism. However, its ability to be recognized by enzymes such as folylpolyglutamate synthetase suggests a role as a metabolic intermediate. These differences are fundamental for researchers in the fields of nutrition, cancer therapy, and the development of targeted drug delivery systems. Further quantitative studies are needed to provide a more precise comparison of their binding affinities and transport kinetics.

References

Validating the successful conjugation of pteroic acid through spectroscopic analysis.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic methods for validating the successful conjugation of pteroic acid, a key component in targeted drug delivery systems. By presenting experimental data and detailed protocols, this document aims to equip researchers with the necessary tools to confidently characterize their this compound conjugates.

Introduction to this compound Conjugation

This compound, a derivative of folic acid, is increasingly utilized in the development of targeted therapies. Its high affinity for the folate receptor, which is often overexpressed on the surface of cancer cells, makes it an ideal targeting ligand to deliver cytotoxic agents or imaging probes directly to diseased tissues, minimizing off-target effects.

Successful conjugation of a therapeutic or imaging agent to this compound is a critical first step in the development of these targeted molecules. Spectroscopic analysis provides a suite of powerful, non-destructive techniques to confirm the formation of the desired conjugate and to ensure its purity. This guide will focus on four primary spectroscopic methods:

  • UV-Visible (UV-Vis) Spectroscopy

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Mass Spectrometry (MS)

  • Fluorescence Spectroscopy

We will explore how each technique can be used to differentiate between the unconjugated this compound and the final conjugate, providing clear evidence of a successful reaction.

Comparative Spectroscopic Analysis

The conjugation of a molecule to this compound induces distinct changes in its physicochemical properties, which can be readily detected by spectroscopic methods. The following sections detail the expected changes and provide experimental data for a model conjugate: this compound-polyethylene glycol-amine (pte-PEG-amine).

UV-Visible Spectroscopy

UV-Vis spectroscopy is a straightforward and widely accessible technique for monitoring conjugation reactions. The pterin ring system of this compound possesses a characteristic UV absorbance profile.

Principle: Conjugation can alter the electronic environment of the this compound chromophore, leading to a shift in the maximum absorbance wavelength (λmax) or a change in the molar absorptivity.

Expected Changes:

  • A potential shift (either bathochromic/redshift or hypsochromic/blueshift) in the λmax of the this compound moiety.

  • Changes in the overall shape of the absorbance spectrum due to the introduction of the conjugated molecule's own chromophores.

Experimental Data:

Compoundλmax (nm)Notes
This compound~280[1]Characteristic absorbance of the pterin ring.
pte-PEG-amine~280[1]The this compound character is retained in the conjugate.[1]

In the case of the pte-PEG-amine conjugate, the λmax remains consistent with that of unconjugated this compound, indicating that the core pterin chromophore is not significantly perturbed by the addition of the PEG-amine moiety.[1] However, for other conjugates, particularly those involving aromatic systems, more pronounced shifts may be observed.

Mass Spectrometry

Mass spectrometry is an indispensable tool for confirming the identity of a new chemical entity by providing a highly accurate measurement of its molecular weight.

Principle: By ionizing the molecule and measuring its mass-to-charge ratio (m/z), mass spectrometry can definitively confirm the addition of the payload to the this compound molecule.

Expected Changes:

  • A significant increase in the molecular weight corresponding to the mass of the conjugated molecule.

  • The appearance of a new peak in the mass spectrum at the expected m/z of the conjugate.

Experimental Data:

CompoundMolecular Weight ( g/mol )Observed m/zIonization Mode
This compound312.28--
pte-PEG-amine~514.58515.3 [M+H]+[1]Positive Ion Mode[1]

The mass spectrum of the pte-PEG-amine conjugate shows a base peak at an m/z of 515.3, which corresponds to the protonated molecule [M+H]+.[1] This provides unequivocal evidence of the successful conjugation of the PEG-amine moiety to this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of a molecule, allowing for the verification of the covalent bond formation and the identification of the specific site of conjugation.

Principle: The chemical environment of each proton in the this compound molecule and the attached payload will be reflected in its unique chemical shift in the 1H NMR spectrum. The formation of a covalent bond will cause predictable shifts in the signals of protons near the conjugation site.

Expected Changes:

  • The appearance of new signals in the NMR spectrum corresponding to the protons of the conjugated molecule.

  • Shifts in the chemical shifts of this compound protons adjacent to the conjugation site.

  • Changes in the integration of proton signals, reflecting the new ratio of protons in the conjugate.

Data Comparison (Hypothetical):

While a specific, assigned 1H NMR spectrum for a this compound conjugate was not available in the literature reviewed, the following table illustrates the expected changes based on general principles of NMR spectroscopy.

FeatureThis compoundThis compound Conjugate (Hypothetical)
Aromatic Protons (p-aminobenzoic acid moiety) Multiplets in the aromatic regionShifts in these multiplets, particularly for protons near the carboxylic acid group if conjugation occurs at this site.
Methylene Bridge Protons (-CH2-) Singlet or multipletPotential shift depending on the proximity to the conjugation site.
Pterin Ring Protons Signals in the downfield regionMay experience slight shifts due to changes in the overall electronic structure.
New Signals AbsentAppearance of new signals corresponding to the protons of the conjugated molecule (e.g., repeating units of PEG).
Fluorescence Spectroscopy

Pterin derivatives, including this compound, are known to be fluorescent. This property can be exploited to monitor conjugation.

Principle: The fluorescence properties (excitation and emission maxima, quantum yield) of this compound are sensitive to its local environment. Conjugation can lead to changes in these properties, such as quenching or enhancement of the fluorescence signal.

Expected Changes:

  • A shift in the excitation or emission maxima.

  • A change in fluorescence intensity (quenching or enhancement). For instance, the binding of a this compound conjugate to a folate binding protein has been shown to cause fluorescence quenching.

Data Comparison (Hypothetical):

Specific excitation and emission maxima for this compound and a conjugate were not found in the reviewed literature. The following table illustrates the expected qualitative changes.

FeatureThis compoundThis compound Conjugate (Hypothetical)
Excitation Maximum (λex) Specific wavelengthPotential shift
Emission Maximum (λem) Specific wavelengthPotential shift
Fluorescence Intensity Baseline intensityQuenching or enhancement

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable validation of this compound conjugation.

UV-Vis Spectroscopy Protocol
  • Sample Preparation:

    • Dissolve unconjugated this compound and the purified this compound conjugate in a suitable solvent (e.g., phosphate-buffered saline, PBS) to a known concentration (e.g., 10-50 µM).

    • Use the same solvent as a blank reference.

  • Instrumentation:

    • Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Scan the samples over a wavelength range of 200-400 nm.

    • Record the absorbance spectra.

  • Data Analysis:

    • Identify the λmax for both the unconjugated this compound and the conjugate.

    • Compare the spectra for any shifts in λmax or changes in the spectral shape.

Mass Spectrometry Protocol
  • Sample Preparation:

    • Dissolve a small amount of the purified conjugate in a solvent compatible with the chosen ionization method (e.g., acetonitrile/water with 0.1% formic acid for electrospray ionization - ESI).

  • Instrumentation:

    • Utilize a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) for accurate mass determination.

  • Data Acquisition:

    • Infuse the sample into the mass spectrometer.

    • Acquire the mass spectrum in the appropriate mass range.

  • Data Analysis:

    • Identify the peak corresponding to the molecular ion of the conjugate (e.g., [M+H]+ or [M-H]-).

    • Compare the observed m/z with the theoretically calculated m/z for the expected conjugate.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Dissolve 5-10 mg of the unconjugated this compound and the purified conjugate in a suitable deuterated solvent (e.g., DMSO-d6, D2O with a suppression pulse for the water signal).

    • Add a small amount of a reference standard (e.g., tetramethylsilane, TMS) if not already present in the solvent.

  • Instrumentation:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

  • Data Acquisition:

    • Acquire a 1D 1H NMR spectrum for each sample.

    • If necessary, acquire 2D NMR spectra (e.g., COSY, HSQC) to aid in peak assignment.

  • Data Analysis:

    • Assign the peaks in the spectra to the corresponding protons of the molecules.

    • Compare the spectra of the unconjugated and conjugated species, looking for the appearance of new signals and shifts in existing signals.

Fluorescence Spectroscopy Protocol
  • Sample Preparation:

    • Prepare a dilute solution of the unconjugated this compound and the conjugate in a suitable buffer (e.g., PBS). The concentration should be low enough to avoid inner filter effects.

  • Instrumentation:

    • Use a spectrofluorometer.

  • Data Acquisition:

    • Determine the optimal excitation wavelength by measuring an excitation spectrum while monitoring at an estimated emission wavelength.

    • Measure the emission spectrum by exciting at the determined excitation maximum.

  • Data Analysis:

    • Compare the excitation and emission spectra of the unconjugated this compound and the conjugate.

    • Note any changes in the positions of the maxima and the relative fluorescence intensities.

Visualizing the Workflow and Comparisons

Graphviz diagrams are provided to illustrate the experimental workflow and the logical relationships between the different spectroscopic techniques.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_validation Spectroscopic Validation pteroic_acid This compound conjugation Conjugation Reaction pteroic_acid->conjugation payload Drug/Imaging Agent payload->conjugation crude_product Crude Conjugate conjugation->crude_product purification HPLC/Chromatography crude_product->purification purified_conjugate Purified Conjugate purification->purified_conjugate uv_vis UV-Vis purified_conjugate->uv_vis ms Mass Spectrometry purified_conjugate->ms nmr NMR purified_conjugate->nmr fluorescence Fluorescence purified_conjugate->fluorescence

Caption: Experimental workflow for this compound conjugation and validation.

spectroscopic_comparison cluster_methods Spectroscopic Methods cluster_information Information Provided UV_Vis UV-Vis Spectroscopy UV_Vis_info Electronic Transitions (λmax, Absorbance) UV_Vis->UV_Vis_info Provides MS Mass Spectrometry MS_info Molecular Weight (m/z) MS->MS_info Provides NMR NMR Spectroscopy NMR_info Chemical Structure (Chemical Shift, Coupling) NMR->NMR_info Provides Fluorescence Fluorescence Spectroscopy Fluorescence_info Electronic Environment (Excitation/Emission, Intensity) Fluorescence->Fluorescence_info Provides

Caption: Information provided by different spectroscopic techniques.

Alternatives to this compound

While this compound is a valuable targeting ligand, other molecules are also employed for targeted drug delivery. The principles of spectroscopic validation remain broadly applicable to these alternatives.

  • Folic Acid: The parent molecule of this compound, folic acid itself is widely used. Spectroscopic validation follows similar principles, with the added complexity of the glutamic acid residue.

  • Biotin (Vitamin H): Biotin's high affinity for the biotin receptor, which is overexpressed in some tumors, makes it another attractive targeting ligand. Conjugation is typically validated using similar spectroscopic techniques.

  • Somatostatin Analogues: These peptides target somatostatin receptors, which are prevalent on neuroendocrine tumors. The conjugation of drugs to these peptides is confirmed using mass spectrometry and NMR to ensure the integrity of both the peptide and the drug.

The choice of targeting ligand depends on the specific cancer type and the expression levels of the corresponding receptor. Regardless of the ligand used, the spectroscopic validation workflow presented in this guide provides a robust framework for ensuring the quality and identity of the final conjugate.

Conclusion

The successful conjugation of this compound is a cornerstone in the development of targeted therapies. This guide has demonstrated that a multi-pronged spectroscopic approach is essential for unambiguous validation.

  • UV-Vis spectroscopy offers a rapid initial assessment of the conjugation.

  • Mass spectrometry provides definitive confirmation of the conjugate's molecular weight.

  • NMR spectroscopy offers detailed structural information, confirming the site of conjugation.

  • Fluorescence spectroscopy can be a sensitive probe of the local environment of the this compound moiety.

By employing these techniques in a complementary fashion and following detailed experimental protocols, researchers can ensure the successful synthesis of their this compound conjugates, a critical step on the path towards more effective and less toxic cancer therapies.

References

A Tale of Two Syntheses: A Side-by-Side Comparison of Pteroic Acid Production Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of pteroic acid, a key intermediate in the production of folate-based therapeutics, is a critical consideration. This guide provides a detailed, side-by-side comparison of two prominent synthesis routes: a classic chemical approach and a microbial degradation method, supported by experimental data to inform methodological selection.

This comparison examines a well-established chemical synthesis method and a widely utilized microbial fermentation route for producing this compound. Each method presents a distinct balance of speed, yield, purity, and scalability, factors that significantly influence their suitability for different research and production contexts.

Quantitative Performance Comparison

The selection of a synthesis route often hinges on key performance metrics. The following table summarizes the quantitative data associated with the two primary methods for this compound synthesis.

ParameterChemical Synthesis (Waller et al., 1948)Microbial Degradation (Houlihan et al., 1972)
Starting Materials 2,4,5-Triamino-6-hydroxypyrimidine, 2,3-Dibromopropionaldehyde, p-Aminobenzoic acidFolic Acid, Pseudomonas culture (ATCC 29861)
Reaction Time ~3 hours~6 weeks
Overall Yield ~20%Not explicitly stated, significant purification required
Purity of Crude Product Not explicitly statedCan contain up to 25% unreacted folic acid[1]
Final Product Purity High after recrystallization>98% after extensive purification[2][3]
Key Advantages Rapid reaction time, well-defined chemical pathwayUtilizes a readily available starting material (folic acid), milder reaction conditions
Key Disadvantages Lower overall yield, requires synthesis of precursorsExtremely long reaction time, significant downstream purification necessary

Experimental Protocols

Below are the detailed experimental methodologies for the two compared synthesis routes for this compound.

Route 1: Chemical Synthesis via Condensation

This method, originally detailed by Waller et al. in 1948, involves the condensation of a pteridine precursor with p-aminobenzoic acid.

Experimental Procedure:

  • Preparation of the Reaction Mixture: A solution of 1.4 g (0.01 mole) of 2,4,5-triamino-6-hydroxypyrimidine and 1.37 g (0.01 mole) of p-aminobenzoic acid is prepared in 200 ml of water containing 1.5 g of sodium acetate.

  • Condensation Reaction: The solution is heated to 50°C, and a solution of 2.2 g (0.01 mole) of 2,3-dibromopropionaldehyde in 20 ml of alcohol is added with stirring.

  • Reaction Completion and Isolation: The mixture is stirred at 50°C for three hours. The crude this compound precipitates from the solution upon cooling.

  • Purification: The crude product is collected by filtration and purified by recrystallization from a dilute mineral acid.

Route 2: Microbial Degradation of Folic Acid

This protocol, based on the work of Houlihan et al. (1972), utilizes a bacterial culture to enzymatically cleave folic acid into this compound.

Experimental Procedure:

  • Culture Preparation: A culture of Pseudomonas (ATCC 29861) is grown in a suitable medium. A typical culture medium consists of 3.0 g KH2PO4, 5.5 g K2HPO4, 6.0 g MgSO4·7H2O, 400 mg CaCl2, 300 mg FeSO4·7H2O, 90 mg MnSO4·H2O, and 90 mg MoNa2O4·H2O per 4 liters of tap water.

  • Fermentation: 75 g of folic acid is added to 5 liters of water containing 400 ml of the culture medium and a small inoculum of the bacteria. The mixture is maintained at a temperature above 15°C and a pH of 7.3-8.0, with stirring every three days. The reaction is complete when the pH no longer increases, which typically takes about 6 weeks.

  • Isolation of Crude Product: The precipitated crude this compound is collected by slow filtration.

  • Purification: The crude product, which is often contaminated with unreacted folic acid, is extensively purified. This involves recrystallization as the sodium salt, followed by precipitation with acid to achieve a final purity of over 98%.[2][3]

Synthesis Route Diagrams

The logical flow of each synthesis route is depicted in the diagrams below.

cluster_chemical Chemical Synthesis A 2,4,5-Triamino-6-hydroxypyrimidine D Condensation Reaction (~3 hours, 50°C) A->D B 2,3-Dibromopropionaldehyde B->D C p-Aminobenzoic Acid C->D E Crude this compound D->E F Purification (Recrystallization) E->F G Pure this compound F->G

Caption: Workflow for the chemical synthesis of this compound.

cluster_microbial Microbial Degradation H Folic Acid J Fermentation (~6 weeks, >15°C, pH 7.3-8.0) H->J I Pseudomonas Culture I->J K Crude this compound (with Folic Acid contamination) J->K L Extensive Purification K->L M Pure this compound L->M

Caption: Workflow for the microbial degradation of folic acid to this compound.

References

Confirming the Identity of Pteroic Acid Degradation Products: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pteroic acid, a key structural component of folic acid, is also one of its primary degradation products. The accurate identification and quantification of this compound and its subsequent degradation products are crucial in various fields, including pharmaceutical stability testing, nutritional analysis, and metabolic research. This guide provides a comprehensive comparison of analytical methodologies for confirming the identity of this compound degradation products, supported by experimental data and detailed protocols.

This compound Degradation Pathways

This compound is primarily formed from the degradation of folic acid through enzymatic, microbial, or chemical (acid/base) hydrolysis, which cleaves the glutamate moiety.[1] Further degradation of this compound can occur, notably through photo-oxidation (photolysis), leading to the formation of several byproducts. The principal degradation products of this compound identified under photolytic conditions are 6-formylpterin and pterin-6-carboxylic acid .[2][3]

Comparison of Analytical Methods

The selection of an appropriate analytical method is critical for the reliable identification and quantification of this compound and its degradation products. The most commonly employed techniques are High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).

Data Presentation: Performance Comparison

The following table summarizes the performance characteristics of HPLC, TLC, and LC-MS/MS for the analysis of this compound and its degradation products, based on data compiled from various studies.

Analytical MethodAnalyteLimit of Detection (LOD) / Limit of Quantification (LOQ)Linearity RangeKey AdvantagesKey Disadvantages
HPLC-UV This compoundLOD: ~10 ng/mL50 - 5000 ng/mLRobust, reproducible, widely availableModerate sensitivity
6-FormylpterinNot widely reportedNot widely reportedGood for quantification of known compoundsCo-elution can be an issue
Pterin-6-carboxylic acidNot widely reportedNot widely reportedRequires reference standards
HPTLC-Densitometry This compound~50 ng/spot100 - 1000 ng/spotHigh throughput, low cost, simpleLower resolution than HPLC
Folic Acid DegradantsQualitativeNot applicable for quantificationGood for screening and separationLess sensitive than HPLC and LC-MS
LC-MS/MS This compoundLOQ: ~1 ng/mL1 - 1000 ng/mLHigh sensitivity and specificityHigher cost and complexity
Pterin DerivativesLOQ: < 1 nmol/L3 - 200 nmol/LExcellent for structural elucidationMatrix effects can be a challenge

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quantitative analysis of this compound.

  • Sample Preparation:

    • Degradation of folic acid can be induced by dissolving in 0.1 M NaOH and exposing to UV light (e.g., 254 nm) for a specified duration.

    • Neutralize the sample solution with an appropriate acid (e.g., phosphoric acid) to a pH of ~7.0.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution is typically used. For example, a gradient of Mobile Phase A (e.g., 50 mM phosphate buffer, pH 6.8) and Mobile Phase B (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 280 nm and 365 nm.[4]

    • Injection Volume: 20 µL.

Thin-Layer Chromatography (TLC)

TLC is a simple and rapid method for the qualitative separation of this compound from folic acid and other degradation products.

  • Sample Preparation:

    • Spot the sample solution (prepared as in the HPLC protocol) onto a cellulose or silica gel TLC plate.

  • TLC Conditions:

    • Stationary Phase: Cellulose or Silica Gel 60 F254 plates.

    • Mobile Phase: A common solvent system is a mixture of n-butanol, acetic acid, and water (e.g., 4:1:5 v/v/v, upper phase).

    • Development: Develop the plate in a saturated chromatography chamber until the solvent front reaches a desired height.

    • Visualization: Visualize the separated spots under UV light (254 nm and 365 nm). This compound and its degradation products are typically fluorescent.[5]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and specificity for the identification and quantification of this compound and its degradation products, especially at low concentrations.

  • Sample Preparation:

    • Sample preparation is similar to that for HPLC. Protein precipitation with an organic solvent (e.g., acetonitrile) may be necessary for biological samples.

  • LC-MS/MS Conditions:

    • LC System: A UHPLC system is often preferred for better resolution and faster analysis times.

    • Column: A C18 or other suitable reverse-phase column.

    • Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

    • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

    • Ionization Mode: Electrospray ionization (ESI) in positive or negative ion mode.

    • MS/MS Analysis: Multiple Reaction Monitoring (MRM) is used for quantification, while full scan and product ion scans are used for identification.[6][7]

Mandatory Visualizations

Experimental Workflow for this compound Degradation Analysis

experimental_workflow cluster_preparation Sample Preparation cluster_analysis Analytical Methods cluster_results Data Interpretation FolicAcid Folic Acid Sample Degradation Induce Degradation (e.g., UV, pH change) FolicAcid->Degradation Neutralization Neutralization & Filtration Degradation->Neutralization HPLC HPLC-UV Neutralization->HPLC TLC TLC Neutralization->TLC LCMS LC-MS/MS Neutralization->LCMS Quantification Quantification HPLC->Quantification Identification Identification TLC->Identification LCMS->Identification Confirmation Structural Confirmation LCMS->Confirmation Identification->Quantification

Caption: Workflow for the analysis of this compound degradation products.

Dihydrofolate Biosynthesis Pathway

This compound is a key intermediate in the de novo biosynthesis of dihydrofolate in many microorganisms.[8][9][10][11][12]

dihydrofolate_biosynthesis DHPPP Dihydropterin Pyrophosphate DHPS Dihydropteroate Synthase (DHPS) DHPPP->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS PteroicAcid This compound DHFS Dihydrofolate Synthase (DHFS) PteroicAcid->DHFS Dihydrofolate Dihydrofolate (DHF) DHPS->PteroicAcid DHFS->Dihydrofolate

Caption: Biosynthesis of dihydrofolate from this compound.

References

A Comparative Guide to the Specificity of Pteroic Acid-Based Probes in Cancer Targeting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective targeting of cancer cells remains a critical challenge. Pteroic acid-based probes have emerged as a promising tool for imaging and drug delivery, primarily by targeting the folate receptor (FR), which is overexpressed on the surface of many cancer cells. This guide provides a comprehensive evaluation of the specificity of this compound-based probes, comparing their performance with folic acid-based counterparts and other alternatives, supported by experimental data and detailed protocols.

Introduction to this compound-Based Probes

Folic acid, an essential B vitamin, is a well-established targeting ligand for cancer cells due to its high affinity for the folate receptor. This compound, the core pteridine moiety of folic acid, has also been explored as a targeting agent. While this compound itself exhibits a lower intrinsic affinity for the folate receptor compared to folic acid, its derivatives, when conjugated to imaging agents or therapeutic payloads, can achieve high affinity and specificity.[1] The primary advantage of using this compound lies in its synthetic accessibility, offering a versatile platform for the development of novel cancer-targeting agents.[2]

Comparative Performance Analysis

The specificity and efficacy of a targeting probe are determined by several key parameters, including its binding affinity to the target receptor and its biodistribution profile, which dictates its accumulation in tumor tissue versus healthy organs.

Binding Affinity and In Vitro Specificity

The binding affinity of various folate and pteroate derivatives to the folate receptor is a crucial indicator of their potential targeting efficiency. This is often quantified by the half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd). Lower values for these metrics indicate higher binding affinity.

Probe/CompoundCell LineIC50 (nM)Ki (nM)Reference
This compound-Based Probes
¹¹¹In-DTPA-Pteroic AcidKB--[3][4]
⁶⁸Ga-DO3A-EA-PteKB--[2]
⁹⁹ᵐTc-Pteroate ConjugateKB-K D : 14.52[3]
Folic Acid-Based Probes
Folic AcidKB1.91.6[5]
¹⁹F-DBCO-FolateKB11.2 ± 3.76.3 ± 1.4[5]
¹⁹F-Ala-FolateKB6.4 ± 0.55.5 ± 0.4[5]
Other Folate Derivatives
⁶⁸Ga-NODAGA-Folic AcidKB--[5]
¹⁸F-AzaFolFRα-transfected CHO0.8 ± 0.2-[5]
In Vivo Biodistribution and Tumor Uptake

The in vivo performance of these probes is assessed by their biodistribution, typically measured as the percentage of the injected dose per gram of tissue (%ID/g). A desirable probe exhibits high uptake in the tumor and low accumulation in non-target organs like the kidneys and liver, leading to a high tumor-to-background ratio.

RadiopharmaceuticalTumor TypeTumor (%ID/g)Kidney (%ID/g)Liver (%ID/g)Time p.i. (h)Reference
This compound-Based
¹¹¹In-DTPA-Pteroic AcidKB Xenograft5.6 ± 1.1--4[4]
⁹⁹ᵐTc-Pteroate ConjugateFR-positive Xenograft0.4 ± 0.2--4[3]
Folic Acid-Based
⁶⁸Ga-NODAGA-folic acidKB Xenograft16.691.5-1[5]
γ-Click-¹⁸F-fluorobutyl-folateKB Xenograft3.1316.5-0.75[5]
[¹⁸F]AzaFolKB Xenograft15--3[5]
⁶⁸Ga-DOTA-folateKB Xenograft~1256-1[5]
⁶⁴Cu-TETA-SCK-folateM109 Xenograft5.9-33.84[5]
⁶⁸Ga-NOTA-PEG-folateKB XenograftModerateModerate<14.5[6]
Other Alternatives
⁶⁸Ga-SB04028 (FAP-targeted)HEK293T:hFAP Xenograft10.1 ± 0.422.10 ± 0.33-1[7][8]
⁶⁸Ga-PNT6555 (FAP-targeted)HEK293T:hFAP Xenograft6.38 ± 0.452.29 ± 0.43-1[7][8]

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of this compound-based probes.

Folate Receptor Competitive Binding Assay

This assay determines the in vitro binding affinity of a test compound against a known radiolabeled folate derivative.

Materials:

  • Folate receptor-positive cells (e.g., KB cells)

  • Cell culture medium and supplements

  • Radiolabeled folic acid (e.g., [³H]folic acid)

  • Unlabeled test compounds (this compound derivatives, folic acid derivatives)

  • Binding buffer (e.g., PBS with 1% BSA)

  • Scintillation cocktail and counter

Procedure:

  • Cell Culture: Culture folate receptor-positive cells to near confluency in appropriate multi-well plates.

  • Competition: Incubate the cells with a fixed concentration of radiolabeled folic acid and varying concentrations of the unlabeled test compound.

  • Incubation: Allow the binding to reach equilibrium (e.g., 1 hour at 37°C).

  • Washing: Wash the cells with cold binding buffer to remove unbound ligands.

  • Lysis and Counting: Lyse the cells and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled competitor to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

In Vivo Imaging in a Mouse Tumor Model

This protocol outlines the procedure for evaluating the tumor-targeting ability of a radiolabeled probe in a xenograft mouse model.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Folate receptor-positive tumor cells (e.g., KB cells)

  • Radiolabeled this compound-based probe

  • Anesthetic agent

  • Imaging system (e.g., PET/CT scanner)

Procedure:

  • Tumor Inoculation: Subcutaneously inoculate mice with folate receptor-positive tumor cells. Allow the tumors to grow to a suitable size (e.g., 100-200 mm³).

  • Probe Administration: Intravenously inject the radiolabeled this compound-based probe into the tumor-bearing mice.

  • Imaging: At various time points post-injection (e.g., 1, 4, and 24 hours), anesthetize the mice and perform imaging using a suitable imaging modality (e.g., PET/CT).

  • Biodistribution Study (optional): After the final imaging session, euthanize the mice and harvest major organs and the tumor.

  • Radioactivity Measurement: Weigh the tissues and measure the radioactivity in each sample using a gamma counter.

  • Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor. Calculate tumor-to-background ratios.

Visualizing the Mechanisms

Diagrams illustrating the underlying biological pathways and experimental procedures can significantly enhance understanding.

Folate Receptor-Mediated Endocytosis

This signaling pathway depicts how folate and its conjugates are internalized by cancer cells.

Folate_Receptor_Signaling Folate Receptor-Mediated Endocytosis cluster_membrane Cell Membrane Folate_Receptor Folate Receptor (FR) Endocytosis Receptor-Mediated Endocytosis Folate_Receptor->Endocytosis Pteroic_Acid_Probe This compound-Based Probe Binding Binding Pteroic_Acid_Probe->Binding Binding->Folate_Receptor Endosome Endosome Endocytosis->Endosome Acidification Acidification (Low pH) Endosome->Acidification Recycling Receptor Recycling Endosome->Recycling Release Probe Release Acidification->Release Cellular_Effect Cellular Effect (Imaging Signal / Drug Action) Release->Cellular_Effect Recycling->Folate_Receptor

Caption: Folate Receptor-Mediated Endocytosis Pathway.

Experimental Workflow for Probe Evaluation

This diagram outlines the key steps involved in the preclinical evaluation of a this compound-based probe.

Experimental_Workflow Workflow for this compound Probe Evaluation Synthesis Probe Synthesis & Conjugation Radiolabeling Radiolabeling (e.g., with ⁶⁸Ga) Synthesis->Radiolabeling QC Quality Control (Radiochemical Purity) Radiolabeling->QC In_Vitro In Vitro Studies QC->In_Vitro In_Vivo In Vivo Studies QC->In_Vivo Binding_Assay Competitive Binding Assay (IC50, Ki) In_Vitro->Binding_Assay Cell_Uptake Cell Uptake Studies In_Vitro->Cell_Uptake Data_Analysis Data Analysis & Comparison Binding_Assay->Data_Analysis Cell_Uptake->Data_Analysis Animal_Model Tumor Xenograft Mouse Model In_Vivo->Animal_Model Imaging PET/CT Imaging Animal_Model->Imaging Biodistribution Biodistribution Analysis (%ID/g) Imaging->Biodistribution Biodistribution->Data_Analysis

Caption: Preclinical Evaluation Workflow.

Logical Relationship of Probe Specificity

This diagram illustrates the factors contributing to the overall specificity of a this compound-based probe.

Specificity_Factors Determinants of this compound Probe Specificity Probe_Specificity Overall Probe Specificity Binding_Affinity High Binding Affinity (Low Kd/IC50) Binding_Affinity->Probe_Specificity FR_Expression Differential FR Expression (Tumor vs. Normal) FR_Expression->Probe_Specificity Pharmacokinetics Favorable Pharmacokinetics Pharmacokinetics->Probe_Specificity Rapid_Clearance Rapid Blood Clearance Pharmacokinetics->Rapid_Clearance Low_Nonspecific_Uptake Low Nonspecific Uptake (Liver, Spleen) Pharmacokinetics->Low_Nonspecific_Uptake High_Tumor_Uptake High Tumor Uptake (%ID/g) Pharmacokinetics->High_Tumor_Uptake

Caption: Factors Influencing Probe Specificity.

Conclusion

This compound-based probes represent a valuable and versatile platform for the development of targeted imaging and therapeutic agents for cancer. While their intrinsic affinity for the folate receptor is lower than that of folic acid, appropriate chemical modifications and linker technologies can yield conjugates with high affinity and specificity. The data presented in this guide highlights that the performance of these probes is highly dependent on the specific conjugate structure. Future research should focus on optimizing the linker and payload to improve tumor-to-background ratios and minimize off-target accumulation, particularly in the kidneys. The detailed protocols and conceptual diagrams provided herein offer a framework for the systematic evaluation and comparison of novel this compound-based probes, ultimately contributing to the advancement of targeted cancer diagnostics and therapies.

References

Safety Operating Guide

Proper Disposal Procedures for Pteroic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring Safety and Compliance in the Disposal of Pteroic Acid

This document provides essential safety and logistical information for the proper disposal of this compound, a key chemical intermediate in the synthesis of folic acid and its derivatives. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring compliance with regulatory standards.

Immediate Safety and Handling Precautions

This compound is classified as a hazardous substance.[1] All personnel handling this compound must be thoroughly familiar with its Safety Data Sheet (SDS) and take the following precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[2] In situations where dust may be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[3]

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a laboratory fume hood, to minimize inhalation exposure.[4]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[4] In case of contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.[4]

  • Dust Control: Minimize dust generation and accumulation.[3] this compound powder can form explosive dust mixtures in the air.[5]

Hazard and Safety Data Summary

The following table summarizes the key hazard information for this compound, compiled from various safety data sheets.

Hazard ClassificationGHS Hazard StatementPrecautionary Statement Examples
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowed.[6]P270: Do not eat, drink or smoke when using this product.[6]
Skin Corrosion/Irritation (Category 2) H315: Causes skin irritation.[5][6]P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][6]
Serious Eye Damage/Eye Irritation (Category 2A) H319: Causes serious eye irritation.[5][6]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) (Category 3) H335: May cause respiratory irritation.[5][6]P261: Avoid breathing dust/fumes/gas/mist/vapours/spray.[5][6]

Step-by-Step Disposal Protocol

The primary recommended methods for the disposal of this compound are incineration by a licensed waste disposal facility or burial in a landfill specifically licensed to accept chemical and pharmaceutical wastes.[1] Do not dispose of this compound down the drain or into the environment.[4]

Experimental Protocol: Preparation of this compound Waste for Disposal

Objective: To safely package and label solid this compound waste for collection by a licensed hazardous waste contractor.

Materials:

  • This compound waste

  • Sealable, leak-proof, and corrosion-resistant waste container (e.g., high-density polyethylene)

  • Hazardous waste labels

  • Appropriate PPE (as listed above)

Procedure:

  • Segregation: Collect this compound waste separately from other chemical waste streams to avoid potential incompatibilities.

  • Containerization: Carefully transfer the solid this compound waste into a designated hazardous waste container. Avoid generating dust during this process.

  • Sealing: Securely seal the container to prevent any leakage or spillage.

  • Labeling: Affix a completed hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Irritant," "Harmful if Swallowed")

    • The date of accumulation

    • The name and contact information of the generating laboratory

  • Storage: Store the sealed and labeled container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.

  • Disposal Request: Arrange for pickup and disposal by a licensed hazardous waste management company in accordance with your institution's and local regulations.

Accidental Release and Decontamination Protocol

In the event of a spill, follow these procedures to safely manage and decontaminate the affected area.

Experimental Protocol: Decontamination of a this compound Spill

Objective: To safely clean and decontaminate a laboratory surface following a spill of solid this compound.

Materials:

  • Spill containment materials (e.g., absorbent pads, sand)

  • Scoop or dustpan and brush

  • Sealable waste bags

  • 10% caustic solution (e.g., sodium hydroxide solution) - Use with extreme caution and appropriate PPE

  • Deionized water

  • Paper towels

  • Appropriate PPE (as listed above, including chemical splash goggles)

Procedure:

  • Evacuation and Notification: Alert personnel in the immediate area of the spill. If the spill is large or in a poorly ventilated area, evacuate the laboratory and contact your institution's environmental health and safety (EHS) office.

  • Containment: For larger spills, surround the area with absorbent pads or a non-reactive containing material like sand.

  • Cleanup of Solid Material:

    • Carefully sweep or scoop up the spilled this compound. Use a dustpan and brush designated for chemical waste.

    • Avoid creating dust. If necessary, lightly dampen the powder with water before sweeping.

    • Place the collected material into a sealable hazardous waste bag.[4]

  • Surface Decontamination:

    • Once the bulk of the solid has been removed, decontaminate the spill site.

    • Carefully apply a 10% caustic solution to the contaminated surface.[4] Allow the solution to sit for a few minutes to neutralize any remaining acidic residue.

    • Wipe the area with paper towels, working from the outside of the spill inward.

    • Rinse the area thoroughly with deionized water.

    • Wipe the area dry with clean paper towels.

  • Waste Disposal:

    • Place all contaminated materials (scoop, brush, paper towels, etc.) into the hazardous waste bag with the collected this compound.

    • Seal the bag and place it in the designated hazardous waste container for this compound.

  • Ventilation: Ventilate the affected area until it is completely dry and any residual odors have dissipated.[4]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_0 This compound Waste Handling cluster_1 Accidental Spill Response start This compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) start->ppe segregate Segregate from Other Waste Streams ppe->segregate containerize Place in Labeled, Sealed Container segregate->containerize store Store in Designated Hazardous Waste Area containerize->store pickup Arrange for Licensed Contractor Pickup store->pickup end Final Disposal (Incineration or Licensed Landfill) pickup->end spill Spill Occurs evacuate Evacuate & Notify EHS (if necessary) spill->evacuate contain Contain Spill evacuate->contain cleanup Mechanically Remove Solid contain->cleanup decontaminate Decontaminate Area (e.g., 10% Caustic Solution) cleanup->decontaminate dispose_spill_waste Dispose of Contaminated Materials as Hazardous Waste decontaminate->dispose_spill_waste dispose_spill_waste->containerize

Caption: Logical workflow for routine disposal and accidental spill response for this compound.

By implementing these procedures, laboratories can ensure the safe handling and compliant disposal of this compound, protecting both personnel and the environment. Always consult your institution's specific guidelines and your local regulatory requirements for hazardous waste management.

References

Personal protective equipment for handling Pteroic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds like Pteroic Acid. This guide provides immediate, essential safety and logistical information, including detailed operational and disposal plans, to foster a culture of safety and build trust in your laboratory practices.

This compound is a chemical compound that requires careful handling due to its potential hazards. It is known to cause skin and serious eye irritation, and it may also lead to respiratory irritation.[1][2] Furthermore, as a combustible powder, fine dust particles of this compound can form explosive mixtures in the air.[1][3] Adherence to proper safety protocols is therefore critical to mitigate these risks.

Personal Protective Equipment (PPE) for Handling this compound

The following table summarizes the required personal protective equipment for various laboratory activities involving this compound. Consistent and correct use of this equipment is the first line of defense against accidental exposure.

Activity Required Personal Protective Equipment (PPE)
Weighing and Aliquoting (in a fume hood) - Nitrile or Neoprene Gloves- Safety Goggles with side shields- Lab Coat- N95 or Dust Respirator
Dissolving and Solution Preparation - Nitrile or Neoprene Gloves- Chemical Splash Goggles- Lab Coat or Chemical Resistant Apron- Full-face respirator with acid gas/organic vapor cartridges if not in a fume hood
General Laboratory Use - Nitrile or Neoprene Gloves- Safety Glasses- Lab Coat
Spill Cleanup - Nitrile or Neoprene Gloves- Chemical Splash Goggles- Chemical Resistant Coveralls- Full-face air purifying respirator with acid gas/organic vapor cartridges. An SCBA may be necessary for large spills or unknown exposure levels.[4]
Waste Disposal - Nitrile or Neoprene Gloves- Safety Goggles- Lab Coat

Experimental Protocols: Safe Handling and Disposal Procedures

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[3][5]

  • Keep it away from incompatible materials such as strong oxidizing agents.[3][6]

  • Store away from food and drink containers.[1][3]

Handling and Use:

  • All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]

  • Use non-sparking tools and take precautionary measures against static discharge.[5]

  • Avoid all personal contact, including inhalation of dust and contact with eyes, skin, and clothing.[3][6]

  • Wash hands thoroughly after handling the compound.[1]

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.[1]

Spill Management:

  • In case of a minor spill, immediately alert personnel in the area.[3]

  • Wearing the appropriate PPE for spill cleanup, use dry cleanup procedures to avoid generating dust.[3]

  • Carefully sweep or vacuum the spilled material and place it into a suitable, labeled container for hazardous waste disposal.[6]

  • For major spills, evacuate the area and alert emergency services.[3]

Disposal Plan:

  • All waste containing this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.[3]

  • Dispose of contents and container in accordance with all local, state, and federal regulations.[3][5]

  • Do not allow the chemical to enter drains or waterways.[5][6]

Workflow for Safe Handling of this compound

The following diagram illustrates the standard operating procedure for safely handling this compound from receipt to disposal.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response RiskAssessment Conduct Risk Assessment SelectPPE Select & Don PPE RiskAssessment->SelectPPE 1. Assess Hazards PrepareWorkspace Prepare Fume Hood SelectPPE->PrepareWorkspace 2. Ensure Protection Weighing Weighing PrepareWorkspace->Weighing 3. Safe Environment Dissolving Dissolving Weighing->Dissolving 4. Prepare Compound Spill Spill Occurs Weighing->Spill Potential Experiment Experimental Use Dissolving->Experiment 5. Use in Experiment Dissolving->Spill Potential Decontaminate Decontaminate Workspace Experiment->Decontaminate 6. Post-Experiment Experiment->Spill Potential WasteSegregation Segregate Hazardous Waste Decontaminate->WasteSegregation 7. Clean & Separate Dispose Dispose of Waste WasteSegregation->Dispose 8. Proper Disposal DoffPPE Doff & Dispose of PPE Dispose->DoffPPE 9. Final Steps Evacuate Evacuate Area Spill->Evacuate If Major Cleanup Follow Spill Cleanup Protocol Spill->Cleanup If Minor Alert Alert Supervisor/Safety Officer Evacuate->Alert Alert->Cleanup

References

×

Retrosynthesis Analysis

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Pteroic Acid
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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。